2-Methyloxazolo[4,5-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-5-9-7-6(10-5)3-2-4-8-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXHOLCMGDAANM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363252 | |
| Record name | 2-Methyloxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86467-39-2 | |
| Record name | 2-Methyloxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyloxazolo[4,5-b]pyridine: Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 2-Methyloxazolo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available information on its chemical structure, properties, and a likely synthetic route, presented in a format accessible to researchers and professionals in the field.
Chemical Structure and Identification
This compound is a fused heterocyclic compound featuring an oxazole ring fused to a pyridine ring, with a methyl group substituted at the 2-position of the oxazole ring.
Chemical Structure:
Table 1: Compound Identification
| Identifier | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 86467-39-2 | [1] |
| Molecular Formula | C₇H₆N₂O | [2] |
| Molecular Weight | 134.14 g/mol | [2] |
| Canonical SMILES | CC1=NC2=C(O1)C=CN=C2 | N/A |
| InChI Key | N/A | N/A |
Physicochemical Properties
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a common and effective method for the synthesis of the oxazolo[4,5-b]pyridine scaffold involves the condensation of 2-amino-3-hydroxypyridine with a carboxylic acid or its derivative. For the synthesis of the 2-methyl derivative, acetic acid or its equivalent, such as acetic anhydride or triethyl orthoacetate, would be the appropriate reagent. The synthesis of a related compound, 6-Bromo-2-methyloxazolo[4,5-b]pyridine, utilizes triethyl orthoacetate in the presence of an acid catalyst.[3]
General Synthetic Workflow
The probable synthetic pathway for this compound is depicted in the following workflow diagram.
Caption: A generalized workflow for the synthesis of this compound.
Postulated Experimental Protocol
The following is a postulated experimental protocol based on the synthesis of similar compounds:
-
Reaction Setup: To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in a suitable solvent such as acetic acid or an inert solvent like toluene, add acetic anhydride (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Data
Detailed experimental ¹H NMR and ¹³C NMR data for this compound are not available in the public domain. However, based on the analysis of related pyridine and oxazole structures, predicted chemical shifts can be estimated.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ | ~2.5 | Singlet |
| H5 | ~7.2-7.4 | Doublet of doublets |
| H6 | ~8.0-8.2 | Doublet of doublets |
| H7 | ~8.3-8.5 | Doublet of doublets |
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ | ~14-16 |
| C2 | ~160-165 |
| C3a | ~140-145 |
| C5 | ~115-120 |
| C6 | ~145-150 |
| C7 | ~130-135 |
| C7a | ~150-155 |
Biological Activity and Potential Applications
The oxazolo[4,5-b]pyridine scaffold is a recognized pharmacophore in drug discovery, with derivatives exhibiting a range of biological activities.
Kinase Inhibition
Derivatives of the closely related thiazolo[5,4-b]pyridine have been investigated as kinase inhibitors, showing activity against targets such as c-KIT.[4] This suggests that this compound could also be explored as a potential kinase inhibitor. Kinase inhibitors are a critical class of therapeutics, particularly in oncology.
Antimicrobial Activity
Studies on various 2-substituted oxazolo[4,5-b]pyridine derivatives have demonstrated their potential as antibacterial agents.[5] This indicates that this compound could serve as a lead compound for the development of new antimicrobial drugs.
Drug Development and Research
The rigid, fused ring system of this compound provides a valuable scaffold for the design of novel therapeutic agents. Its structure is suitable for chemical modification to optimize biological activity, selectivity, and pharmacokinetic properties. It is a key intermediate in the synthesis of more complex pharmaceutical compounds.[2]
Conclusion
This compound is a heterocyclic compound with significant potential in medicinal chemistry. While specific experimental data for this particular molecule is limited, the broader class of oxazolo[4,5-b]pyridines has shown promise in various therapeutic areas. Further research to synthesize and characterize this compound and to evaluate its biological activity is warranted to fully explore its potential as a lead compound in drug discovery. This guide provides a foundational understanding for researchers interested in pursuing studies on this and related compounds.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. 2-Methyloxazolo[5,4-b]pyridine [myskinrecipes.com]
- 3. 6-BROMO-2-METHYLOXAZOLO[4,5-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Physicochemical Characteristics of 2-Methyloxazolo[4,5-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the physicochemical characteristics of 2-Methyloxazolo[4,5-b]pyridine is limited in publicly available scientific literature. This guide provides available data for the parent compound, Oxazolo[4,5-b]pyridine, and related derivatives to offer valuable context and predictive insights. Furthermore, it details standardized experimental protocols for determining key physicochemical properties.
Introduction
This compound belongs to the family of oxazolopyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1] The fusion of an oxazole and a pyridine ring creates a scaffold with unique electronic and structural features, making it a privileged structure in the design of novel therapeutic agents. Understanding the physicochemical properties of this core structure and its derivatives is paramount for predicting their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as for optimizing formulation and delivery strategies.
This technical guide summarizes the available physicochemical data for the parent scaffold and provides detailed experimental protocols for the determination of critical parameters such as melting point, boiling point, acid dissociation constant (pKa), solubility, and lipophilicity (logP).
Physicochemical Data Summary
Due to the absence of specific experimental data for this compound, the following tables present computed and experimental data for the parent compound, Oxazolo[4,5-b]pyridine, and some of its derivatives. This information serves as a valuable reference point for estimating the properties of the target compound.
Table 1: General Properties of Oxazolo[4,5-b]pyridine and Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Oxazolo[4,5-b]pyridine | C₆H₄N₂O | 120.11 | 273-97-2 |
| Oxazolo[4,5-b]pyridin-2(3H)-one | C₆H₄N₂O₂ | 136.11 | 60832-72-6 |
| (1,3)Oxazolo(4,5-b)pyridine-2-thiol | C₆H₄N₂OS | 152.18 | 7243-02-9 |
| 6-Bromo-2-methyloxazolo[4,5-b]pyridine | C₇H₅BrN₂O | 213.03 | 494747-09-0 |
Data sourced from PubChem and other chemical suppliers.[2][3][4][5]
Table 2: Computed Physicochemical Properties of Oxazolo[4,5-b]pyridine
| Property | Value | Source |
| XLogP3 | 0.3 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 0 | PubChem[2] |
| Topological Polar Surface Area | 41.6 Ų | PubChem[2] |
| Heavy Atom Count | 9 | PubChem[2] |
| Complexity | 107 | PubChem[2] |
These values are computationally generated and serve as estimations.
Experimental Protocols
The following sections detail standard laboratory procedures for the experimental determination of key physicochemical properties of organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, the melting point is a sharp, characteristic physical property.[6] Impurities typically cause a depression and broadening of the melting range.[7][8]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end.[6]
-
Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a heating bath (e.g., Thiele tube with mineral oil or an automated melting point apparatus).
-
Heating: The sample is heated slowly and steadily (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[9][10]
Methodology: Micro Boiling Point (Capillary Method)
-
Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube or fusion tube.[11][12]
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid with the open end down.[11]
-
Heating: The test tube assembly is attached to a thermometer and heated in a suitable bath.[10]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool.[12][13]
-
Recording: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[13]
Acid Dissociation Constant (pKa) Determination
The pKa is a measure of the strength of an acid in solution. For a nitrogen-containing heterocyclic compound like this compound, the pKa of its conjugate acid is a critical parameter influencing its ionization state at different pH values.[14]
Methodology: NMR Spectroscopy
-
Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g., D₂O).[15]
-
pH Adjustment: The pH of the solution is adjusted incrementally by adding small amounts of a strong acid (e.g., DCl) or a strong base (e.g., NaOD).[15]
-
NMR Spectra Acquisition: ¹H NMR spectra are recorded at each pH value. The chemical shifts of the protons on the heterocyclic ring will change depending on the protonation state of the molecule.[15]
-
Data Analysis: The chemical shift data is plotted against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound.[15]
Aqueous Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability.[16]
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of the solid compound is added to a specific volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a defined pH.[17][18]
-
Equilibration: The mixture is agitated in a mechanical shaker at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[18]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[17]
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[16][17]
Partition Coefficient (logP) Determination
The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is a key indicator of a drug's lipophilicity and its ability to cross biological membranes. LogP is the logarithm of the partition coefficient.
Methodology: Shake-Flask Method
-
Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the two layers until equilibrium is reached.[19][20]
-
Phase Separation: The two phases are allowed to separate completely.[19]
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).[21]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Conclusion
While specific experimental data for this compound remains to be fully elucidated in the public domain, the information on its parent scaffold and related analogs, combined with the standardized experimental protocols provided herein, offers a robust framework for researchers in drug discovery and development. The methodologies described are fundamental to characterizing any new chemical entity and are essential for building the structure-activity and structure-property relationships that guide the optimization of lead compounds into viable drug candidates. Further experimental investigation into this compound is warranted to fully explore its therapeutic potential.
References
- 1. Oxazolopyridines | Fisher Scientific [fishersci.com]
- 2. Oxazolo(4,5-b)pyridine | C6H4N2O | CID 10103159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxazolo(4,5-b)pyridin-2(3H)-one | C6H4N2O2 | CID 2799900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1,3)Oxazolo(4,5-b)pyridine-2-thiol | C6H4N2OS | CID 658727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-BROMO-2-METHYLOXAZOLO[4,5-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. athabascau.ca [athabascau.ca]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. byjus.com [byjus.com]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. Video: Boiling Points - Concept [jove.com]
- 14. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. datapdf.com [datapdf.com]
- 16. pharmatutor.org [pharmatutor.org]
- 17. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. who.int [who.int]
- 19. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 20. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyloxazolo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of 2-Methyloxazolo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The oxazolo[4,5-b]pyridine scaffold is a key structural motif in the development of novel therapeutic agents, with derivatives being investigated for a range of biological activities. This document outlines a viable synthetic route and the current state of characterization based on available scientific information.
Introduction
This compound belongs to the family of oxazolopyridines, which are fused heterocyclic systems that have garnered significant attention in pharmaceutical research. The structural similarity of these scaffolds to naturally occurring purines allows for potential interactions with various biological targets. While specific biological activities of this compound are not extensively documented in the provided literature, the broader class of oxazolo[4,5-b]pyridine derivatives has been explored for their potential as kinase inhibitors and antitumor agents. This guide focuses on the chemical synthesis and analytical characterization of the title compound.
Synthesis of this compound
A common and effective method for the synthesis of the oxazolo[4,5-b]pyridine core is through the condensation and subsequent cyclization of an aminohydroxypyridine with an orthoester. The following protocol is adapted from established procedures for substituted analogs, such as 6-Bromo-2-methyloxazolo[4,5-b]pyridine.[1]
General Synthetic Workflow
The synthesis involves a one-pot reaction where 2-amino-3-hydroxypyridine is reacted with triethyl orthoacetate in the presence of an acid catalyst to yield this compound.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of this compound from 2-amino-3-hydroxypyridine and triethyl orthoacetate.
Materials:
-
2-amino-3-hydroxypyridine
-
Triethyl orthoacetate
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Ethyl acetate
-
Water (deionized)
-
Magnesium sulfate (anhydrous)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-hydroxypyridine and triethyl orthoacetate.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the reaction mixture with stirring. A temperature of approximately 130°C for 1 hour has been reported for a similar synthesis.[1]
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from a suitable solvent, such as ethanol, to yield this compound.
Characterization Data
| Property | This compound (Calculated/Expected) | 6-Bromo-2-methyloxazolo[4,5-b]pyridine (Experimental) |
| Molecular Formula | C₇H₆N₂O | C₇H₅BrN₂O |
| Molecular Weight | 134.14 g/mol | 213.03 g/mol |
| Mass Spectrum (MH⁺) | Expected m/z: 135.05 | m/z: 213.2, 215.2[1] |
| Physical Appearance | - | Yellow-orange crystals[1] |
Note: The data for 6-Bromo-2-methyloxazolo[4,5-b]pyridine is provided for comparative purposes. The mass spectrum shows the characteristic isotopic pattern for a bromine-containing compound.
Potential Applications and Future Directions
The oxazolo[4,5-b]pyridine scaffold is a valuable pharmacophore in drug discovery. Derivatives have been investigated for their potential as:
-
Kinase inhibitors: The heterocyclic structure may facilitate binding to the ATP-binding site of various kinases, which are crucial targets in oncology.
-
Antitumor agents: Some fused heterocyclic systems exhibit cytotoxicity against cancer cell lines.
-
Modulators of neuronal receptors: The structural resemblance to endogenous ligands can lead to interactions with receptors in the central nervous system.
Future research on this compound should focus on its comprehensive characterization, including determination of its melting point, and detailed analysis using NMR (¹H and ¹³C), IR, and high-resolution mass spectrometry. Furthermore, screening for biological activity against various targets would be a crucial step in elucidating its therapeutic potential.
Conclusion
This technical guide has outlined a practical synthetic approach for this compound based on established methodologies for related compounds. While detailed characterization data for the title compound remains to be fully reported in the scientific literature, this document provides a foundational understanding for researchers and professionals in the field of drug development. The versatile oxazolo[4,5-b]pyridine core suggests that this compound and its future derivatives hold promise for further investigation as potential therapeutic agents.
References
CAS number and molecular formula of 2-Methyloxazolo[4,5-b]pyridine
This document provides a concise technical overview of 2-Methyloxazolo[4,5-b]pyridine, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development.
Chemical Identity and Properties
This compound is a molecule featuring a fused oxazole and pyridine ring system with a methyl substituent. This structural motif is a key component in various biologically active compounds.
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value |
| CAS Number | 86467-39-2[1][2] |
| Molecular Formula | C₇H₆N₂O[2] |
| Molecular Weight | 134.14 g/mol [2] |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are typically found in peer-reviewed scientific literature. A comprehensive search of chemical databases such as SciFinder, Reaxys, and Google Scholar would be necessary to identify specific synthetic routes and detailed experimental procedures. These protocols would likely involve the cyclization of an appropriately substituted aminopyridine precursor.
Biological Activity and Signaling Pathways
Experimental Workflow for Compound Characterization
A typical workflow for the characterization of a newly synthesized batch of this compound would involve several analytical techniques to confirm its identity and purity.
Caption: A generalized experimental workflow for the synthesis and characterization of a chemical compound.
This guide serves as a foundational resource for professionals engaged in research and development. Further in-depth investigation into published scientific literature is recommended for detailed experimental protocols and to explore the potential biological activities of this compound.
References
The Ascendancy of Oxazolo[4,5-b]pyridines: A Journey from Discovery to Therapeutic Promise
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The oxazolo[4,5-b]pyridine core, a fused heterocyclic system, has carved a significant niche in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive overview of the discovery, historical development, and therapeutic applications of oxazolo[4,5-b]pyridine derivatives, with a focus on their synthesis, quantitative biological data, and mechanisms of action.
Discovery and Historical Development
The exploration of fused pyridine heterocycles has been a fertile ground for the discovery of novel therapeutic agents. While the precise first synthesis of the parent oxazolo[4,5-b]pyridine ring system is not definitively documented in readily available literature, early investigations into related oxazolopyridine and isoxazolopyridine systems in the mid to late 20th century laid the groundwork for the systematic study of this scaffold. The synthesis of the isomeric isoxazolo[4,5-b]pyridine system was reported by Gewald et al. in 1980, highlighting the early interest in such fused structures[1].
The turn of the 21st century witnessed a surge in interest in oxazolo[4,5-b]pyridine derivatives, driven by the quest for novel drug candidates with improved efficacy and selectivity. Initial studies often focused on the development of efficient synthetic methodologies to access a diverse range of substituted derivatives. These efforts were paralleled by the exploration of their potential as antimicrobial and anticancer agents. Early synthetic strategies frequently involved the condensation of 2-amino-3-hydroxypyridine with various reagents[2].
Subsequent research has expanded the therapeutic landscape of oxazolo[4,5-b]pyridine derivatives, with investigations into their roles as inhibitors of key enzymes such as topoisomerase IIα and dihydroorotate dehydrogenase (DHODH), underscoring their potential in oncology[3][4]. The ongoing exploration of this versatile scaffold continues to unveil new biological activities and therapeutic opportunities.
Synthetic Methodologies
The construction of the oxazolo[4,5-b]pyridine core and its subsequent functionalization have been achieved through a variety of synthetic routes. A common and effective strategy involves the cyclization of a 2-amino-3-hydroxypyridine precursor with a suitable one-carbon component.
A general synthetic workflow for the preparation of 2-substituted oxazolo[4,5-b]pyridine derivatives is depicted below.
Key Experimental Protocols
Protocol 2.1.1: General Procedure for the Synthesis of 2-(Aryl)oxazolo[4,5-b]pyridines
This protocol describes a common method for the synthesis of 2-aryloxazolo[4,5-b]pyridines via the condensation of 2-amino-3-hydroxypyridine with a substituted benzoic acid in the presence of a condensing agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE)[2][5].
-
Materials: 2-amino-3-hydroxypyridine, substituted benzoic acid, polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE), appropriate solvent (e.g., xylene, if necessary).
-
Procedure:
-
A mixture of 2-amino-3-hydroxypyridine (1.0 eq) and the substituted benzoic acid (1.1 eq) is added to PPA or PPSE.
-
The reaction mixture is heated to a temperature ranging from 150°C to 200°C for 2-6 hours, with monitoring by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into a stirred solution of aqueous sodium bicarbonate or sodium hydroxide to neutralize the acid.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
-
Biological Activities and Quantitative Data
Oxazolo[4,5-b]pyridine derivatives have demonstrated a wide spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.
Anticancer Activity
The anticancer potential of oxazolo[4,5-b]pyridines has been attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, including topoisomerase IIα and dihydroorotate dehydrogenase (DHODH)[3][4].
Table 1: Anticancer Activity of Selected Oxazolo[4,5-b]pyridine Derivatives
| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |
| 1 | Topoisomerase IIα | - | 2 | [6] |
| 2 | DHODH | Various | - | [3] |
| 3 | Not Specified | PC3 (Prostate) | 1.25 | [3] |
| 4 | Not Specified | A549 (Lung) | 1.52 | [3] |
| 5 | Not Specified | MCF-7 (Breast) | 2.15 | [3] |
Antimicrobial Activity
Several oxazolo[4,5-b]pyridine derivatives have exhibited potent activity against a range of bacterial and fungal pathogens. Their mechanism of action is often linked to the inhibition of essential microbial enzymes[7][8].
Table 2: Antimicrobial Activity of Selected Oxazolo[4,5-b]pyridine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 6c | S. aureus | 6.25 | [7] |
| 6f | S. aureus | 6.25 | [7] |
| 6g | S. aureus | 6.25 | [7] |
| 7 | K. pneumoniae | 12.5 | [5] |
Mechanism of Action: Targeting Key Signaling Pathways
The therapeutic effects of oxazolo[4,5-b]pyridine derivatives are rooted in their ability to modulate specific signaling pathways critical for disease progression.
Inhibition of Topoisomerase IIα
Topoisomerase IIα is a crucial enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. Its inhibition by certain oxazolo[4,5-b]pyridine derivatives leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells[9][10].
References
- 1. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
The Oxazolo[4,5-b]pyridine Scaffold: A Comprehensive Technical Guide to its Biological Potential
For Researchers, Scientists, and Drug Development Professionals
The oxazolo[4,5-b]pyridine core, a fused heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of oxazolo[4,5-b]pyridine derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.
I. Synthesis of the Oxazolo[4,5-b]pyridine Scaffold
The construction of the oxazolo[4,5-b]pyridine ring system is primarily achieved through the condensation of 2-amino-3-hydroxypyridine with various reagents. A common and effective method involves the reaction with substituted benzoic acids in the presence of a condensing agent such as polyphosphoric acid (PPA) or silica-supported perchloric acid (HClO₄·SiO₂).[1] This approach allows for the introduction of diverse substituents at the 2-position of the oxazolo[4,5-b]pyridine core, enabling the exploration of structure-activity relationships.
Another synthetic strategy involves the "click chemistry" approach to generate more complex derivatives, such as 1,2,3-triazoles linked to the oxazolo[4,5-b]pyridine-2-one backbone.[2] This modular approach offers a high degree of flexibility for creating extensive compound libraries for biological screening.
II. Biological Activities of Oxazolo[4,5-b]pyridine Derivatives
Derivatives of the oxazolo[4,5-b]pyridine scaffold have exhibited potent activities across several therapeutic areas, including oncology, inflammation, and infectious diseases. The following tables summarize the quantitative biological data for representative compounds.
Table 1: Anticancer Activity of Oxazolo[4,5-b]pyridine Derivatives
| Compound ID | Target/Cell Line | Activity | IC₅₀ (µM) | Reference(s) |
| 18a-j (general) | PC3 (prostate), A549 (lung), MCF-7 (breast), DU-145 (prostate) | Anticancer | Good to moderate | [3] |
| Chalcone-based derivative 11b | SiHa (cervical), A549 (lung), MCF-7 (breast), Colo-205 (colon) | Cytotoxic | 0.03–0.42 | [4] |
| 2-(4-butylphenyl)oxazolo[4,5-b]pyridine (2i) | hTopo IIα | Inhibition | 2 | [5] |
| Oxazolo[5,4-d]pyrimidine derivative 17 | HCT116 (colorectal) | Cytotoxic | < 0.1 | [6] |
| Oxazolo[5,4-d]pyrimidine derivative 6 | HepG2, U251 | Cytotoxic | 10-100 | [6] |
| Compound 8c (Pyrazolo[3,4-b]pyridine) | NCI 60-cell line panel | Antiproliferative | 0.54–2.08 (GI₅₀) | [7] |
Table 2: Anti-inflammatory Activity of Oxazolo[4,5-b]pyridine Derivatives
| Compound ID | Target | Activity | IC₅₀ (µM) | In Vivo Model (% Inhibition) | Reference(s) |
| 7d | GSK-3β | Inhibition | 0.34 | 65.91% | [5] |
| 7e | GSK-3β | Inhibition | 0.39 | - | [5] |
| 7g | GSK-3β | Inhibition | 0.47 | - | [5] |
| 7c | GSK-3β | Inhibition | 0.53 | - | [5] |
| 4g | GSK-3β | Inhibition | 0.19 | 76.36% | [2] |
| 4d | GSK-3β | Inhibition | - | 74.54% | [2] |
| 4f | GSK-3β | Inhibition | - | 72.72% | [2] |
| 4i | GSK-3β | Inhibition | - | 70.90% | [2] |
| Thiazolo[4,5-b]pyridin-2-one derivative 7 | - | Anti-inflammatory | - | 47.2% | [8] |
| Thiazolo[4,5-b]pyridin-2-one derivative 8 | - | Anti-inflammatory | - | 53.4% | [8] |
| Thiazolo[4,5-b]pyridin-2-one derivative 9 | - | Anti-inflammatory | - | 45.6% | [8] |
Table 3: Antimicrobial Activity of Oxazolo[4,5-b]pyridine Derivatives
| Compound ID | Organism | Activity | MIC (µg/mL) | Reference(s) |
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide (2) | P. aeruginosa, E. coli | Antibacterial | 47 (P. aeruginosa) | [4][9] |
| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide (5) | P. aeruginosa, E. coli | Antibacterial | 44 (P. aeruginosa) | [4][9] |
| 2-(substituted phenyl)oxazolo[4,5-b]pyridines (general) | Methicillin-resistant S. aureus | Antibacterial | Good activity profile | [1][10] |
Table 4: Antiviral Activity of Oxazolo[4,5-b]pyridine Derivatives
| Compound ID | Virus | Cell Line | Activity | EC₅₀ (µM) | Reference(s) |
| 12f (phosphonylated triazolo[4,5-b]pyridine) | Cytomegalovirus (Davis strain) | HEL | Antiviral | 76.47 | [11] |
| 10g (phosphonylated triazolo[4,5-b]pyridine) | Varicella-zoster virus (Oka strain) | HEL | Antiviral | 52.53 | [11] |
| 12l (phosphonylated triazolo[4,5-b]pyridine) | Varicella-zoster virus (Oka strain) | HEL | Antiviral | 61.70 | [11] |
| ARA-04 (Pyrazolo[3,4-b]pyridine) | HSV-1 | Vero | Antiviral | 1.00 | [12] |
| ARA-05 (Pyrazolo[3,4-b]pyridine) | HSV-1 | Vero | Antiviral | 1.00 | [12] |
| AM-57 (Pyrazolo[3,4-b]pyridine) | HSV-1 | Vero | Antiviral | 0.70 | [12] |
| Thienopyridine derivative 13 | Influenza A | MDCK | Antiviral | 43 | [13] |
III. Mechanisms of Action and Signaling Pathways
The diverse biological activities of oxazolo[4,5-b]pyridine derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways.
Anticancer Activity: Targeting Topoisomerase IIα
Several oxazolo[4,5-b]pyridine derivatives have demonstrated potent inhibitory activity against human DNA topoisomerase IIα (hTopo IIα), a crucial enzyme involved in DNA replication and chromosome segregation.[5] By inhibiting hTopo IIα, these compounds can induce DNA damage and trigger apoptosis in cancer cells.
Anti-inflammatory Activity: Inhibition of GSK-3β
A significant mechanism underlying the anti-inflammatory effects of certain oxazolo[4,5-b]pyridine derivatives is the inhibition of glycogen synthase kinase-3β (GSK-3β).[2][5] GSK-3β is a key regulator of inflammatory signaling pathways. Its inhibition can lead to a reduction in the production of pro-inflammatory cytokines and an increase in anti-inflammatory mediators.
IV. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of oxazolo[4,5-b]pyridine derivatives.
Protocol 1: Synthesis of 2-(Substituted phenyl)oxazolo[4,5-b]pyridines
-
Reaction Setup: A mixture of 2-amino-3-hydroxypyridine (1 mmol), a substituted benzoic acid (1.1 mmol), and silica-supported perchloric acid (HClO₄·SiO₂) (0.1 g) in a round-bottom flask is heated under reflux in an appropriate solvent (e.g., toluene) for 4-6 hours.[1]
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the desired 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivative.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: The cells are then treated with various concentrations of the oxazolo[4,5-b]pyridine derivatives (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.[15]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[16]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes.[14]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[16]
Protocol 3: In Vitro GSK-3β Inhibitory Assay
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by GSK-3β. This is often done using a kinase assay kit that detects the amount of ADP produced, which is proportional to the enzyme activity.[17][18]
-
Reaction Mixture: A reaction mixture is prepared containing GSK-3β enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a suitable kinase buffer.
-
Inhibitor Addition: The oxazolo[4,5-b]pyridine derivatives are added to the reaction mixture at various concentrations. A control with no inhibitor is also run.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: A detection reagent is added to stop the reaction and measure the amount of ADP produced, typically through a luminescence-based signal.
-
Data Analysis: The percentage of GSK-3β inhibition is calculated for each compound concentration, and the IC₅₀ value is determined.[19][20]
Protocol 4: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
-
Animal Model: Male Wistar rats or Swiss albino mice are used for this model.[2][19]
-
Compound Administration: The test compounds (oxazolo[4,5-b]pyridine derivatives) are administered orally or intraperitoneally at a specific dose (e.g., 10-50 mg/kg) 30-60 minutes before the induction of inflammation. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[5]
-
Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of the animals.[3][21]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[22]
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group compared to the vehicle-treated control group.
V. Conclusion
The oxazolo[4,5-b]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology, inflammation, and infectious diseases. The synthetic accessibility of this core allows for extensive structural modifications, facilitating the optimization of biological activity and pharmacokinetic properties. Further investigation into the mechanisms of action and the exploration of novel derivatives will undoubtedly continue to unlock the full therapeutic potential of this remarkable heterocyclic system. This guide serves as a foundational resource for researchers dedicated to advancing the discovery and development of oxazolo[4,5-b]pyridine-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and antiviral evaluation of novel acyclic phosphonate nucleotide analogs with triazolo[4,5- b]pyridine, imidazo[4,5- b]pyridine and imidazo[4,5- b]pyridin-2(3 H)-one systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle [mdpi.com]
- 13. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis and bioevaluation of dihydropyrazolo[3,4-b]pyridine and benzo[4,5]imidazo[1,2-a]pyrimidine compounds as dual KSP and Aurora-A kinase inhibitors for anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oxazolo(4,5-b)pyridine | C6H4N2O | CID 10103159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
The Oxazolo[4,5-b]pyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within this pursuit, the identification and utilization of "privileged structures" – molecular scaffolds with the inherent ability to bind to multiple biological targets with high affinity – represents a highly effective strategy in drug discovery. The oxazolo[4,5-b]pyridine core has emerged as one such privileged scaffold, demonstrating a remarkable versatility that has led to the development of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the oxazolo[4,5-b]pyridine system, including its synthesis, biological activities, and its role as a central framework in the design of innovative therapeutics.
The Privileged Nature of the Oxazolo[4,5-b]pyridine Scaffold
The concept of a privileged structure is rooted in the observation that certain heterocyclic systems are recurring motifs in a multitude of bioactive molecules. The oxazolo[4,5-b]pyridine core, a fused bicyclic heterocycle, embodies the key characteristics of a privileged scaffold. Its rigid structure provides a well-defined three-dimensional arrangement for the presentation of various substituents, facilitating specific interactions with biological macromolecules.
The electronic properties of the oxazolo[4,5-b]pyridine nucleus are also crucial to its privileged status. The fusion of the electron-rich oxazole ring with the electron-deficient pyridine ring creates a unique electronic distribution, influencing the molecule's ability to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the oxazole ring can also participate in hydrogen bonding and other electrostatic interactions. This versatility in forming key binding interactions is a primary reason for the scaffold's ability to target a wide range of proteins. Furthermore, the oxazolo[4,5-b]pyridine core is considered a bioisostere of purine bases like adenine and guanine, suggesting its potential to interact with biological targets that recognize these fundamental building blocks of nucleic acids.[1] This mimicry may contribute to its activity as an inhibitor of enzymes involved in nucleic acid synthesis or as a modulator of purinergic receptors.
Therapeutic Applications and Biological Activities
Derivatives of the oxazolo[4,5-b]pyridine scaffold have demonstrated a broad spectrum of pharmacological activities, underscoring its significance in medicinal chemistry. Key therapeutic areas where this core has shown promise include oncology, infectious diseases, and inflammatory conditions.
Anticancer Activity
A significant body of research has focused on the development of oxazolo[4,5-b]pyridine-based anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms of action, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
One of the prominent targets for oxazolo[4,5-b]pyridine derivatives is human topoisomerase IIα (hTopo IIα) , an essential enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation.[2] By stabilizing the covalent complex between hTopo IIα and DNA, these inhibitors lead to the accumulation of double-strand breaks, ultimately triggering apoptosis in cancer cells.
Another important target in oncology is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a receptor tyrosine kinase that is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[3] Several oxazolo[5,4-d]pyrimidine derivatives, structurally related to the [4,5-b] isomers, have shown potent inhibitory activity against VEGFR-2.[3][4]
The following table summarizes the in vitro anticancer activity of selected oxazolo[4,5-b]pyridine derivatives against various cancer cell lines.
| Compound | Target/Cell Line | Activity (IC50/CC50) | Reference |
| 2-(4-butylphenyl)oxazolo[4,5-b]pyridine | hTopo IIα | 2 µM | [2] |
| Substituted (oxazolo[4,5-b]pyridin-2-yl)pyrimidine-triazoles (18a-j) | PC3 (prostate), A549 (lung), MCF-7 (breast), DU-145 (prostate) | 0.12 - 7.45 µM | [5] |
| Oxazolo[5,4-d]pyrimidine derivative 3g | HT29 (colon) | 58.4 µM | [3] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. The oxazolo[4,5-b]pyridine scaffold has been explored for its potential in developing novel antibacterial drugs. It is hypothesized that these compounds may exert their antimicrobial effects by acting as analogues of nucleic acid bases, thereby inhibiting DNA synthesis, or by inhibiting bacterial DNA gyrase, an enzyme essential for bacterial DNA replication.[1][6]
A series of 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives have demonstrated promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[6][7]
| Compound | Bacterial Strain | Activity (MIC) | Reference |
| 2-(substituted-phenyl)oxazolo[4,5-b]pyridines (169c, 169f, 169g) | S. aureus, E. coli, P. aeruginosa | Not specified, but described as "strong" | [6] |
Synthesis of the Oxazolo[4,5-b]pyridine Core
The construction of the oxazolo[4,5-b]pyridine ring system is typically achieved through the cyclization of a suitably substituted 2-aminopyridin-3-ol precursor. The following sections provide an overview of the key synthetic steps.
Synthesis of 2-Amino-3-hydroxypyridine
A common and efficient method for the preparation of the key intermediate, 2-amino-3-hydroxypyridine, involves the reduction of 2-hydroxy-3-nitropyridine.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-hydroxy-3-nitropyridine in methanol, add 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Flush the reaction vessel with an inert gas (e.g., argon), and then introduce hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the mixture at room temperature.
-
Work-up: Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford 2-amino-3-hydroxypyridine.
Construction of the Oxazolo[4,5-b]pyridine Ring
With the 2-amino-3-hydroxypyridine intermediate in hand, the oxazole ring can be annulated through condensation with a variety of reagents, such as carboxylic acids, acid chlorides, or orthoesters. A common method involves the use of a dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE).
Experimental Protocol (General):
-
Reaction: A mixture of 2-amino-3-hydroxypyridine and a suitable carboxylic acid is heated in the presence of PPA or PPSE.
-
Work-up: After cooling, the reaction mixture is quenched with water or an appropriate aqueous base.
-
Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.
Key Biological Assay Protocols
The evaluation of the biological activity of novel oxazolo[4,5-b]pyridine derivatives is a critical step in the drug discovery process. The following sections detail the methodologies for key in vitro assays.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Human Topoisomerase IIα (hTopo IIα) Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by hTopo IIα.
Experimental Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and a reaction buffer.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding hTopo IIα enzyme.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Analysis: The inhibition of hTopo IIα activity is indicated by the persistence of the supercoiled DNA band and a decrease in the formation of the relaxed DNA band.
VEGFR-2 Kinase Assay
This assay determines the ability of a compound to inhibit the kinase activity of VEGFR-2, which involves the transfer of a phosphate group from ATP to a substrate.
Experimental Protocol:
-
Reaction Setup: In a microplate, combine a kinase buffer, a specific peptide substrate for VEGFR-2, and ATP.
-
Inhibitor Addition: Add the test compound at various concentrations.
-
Enzyme Addition: Initiate the kinase reaction by adding recombinant VEGFR-2 enzyme.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) to allow the phosphorylation of the substrate.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ATP remaining. This is often done using a luminescence-based assay where the light output is proportional to the amount of ATP.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.
Signaling Pathways and Logical Relationships
To visualize the mechanism of action and the drug discovery workflow for oxazolo[4,5-b]pyridine derivatives, Graphviz diagrams are provided below.
Caption: A logical workflow for the discovery and development of oxazolo[4,5-b]pyridine-based drug candidates.
Caption: The signaling pathway of Topoisomerase IIα inhibition by oxazolo[4,5-b]pyridine derivatives leading to apoptosis.
Caption: The VEGFR-2 signaling pathway and its inhibition by oxazolo[4,5-b]pyridine derivatives, leading to the suppression of angiogenesis.
Conclusion
The oxazolo[4,5-b]pyridine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility, unique electronic and structural features, and its ability to interact with a diverse range of biological targets make it an invaluable tool in the design of novel therapeutic agents. The continued exploration of the chemical space around this versatile core, coupled with a deeper understanding of its mechanisms of action, holds great promise for the development of next-generation drugs to address unmet medical needs in oncology, infectious diseases, and beyond. This guide serves as a foundational resource for researchers embarking on the exciting journey of harnessing the therapeutic potential of the oxazolo[4,5-b]pyridine system.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Theoretical and Computational Analysis of 2-Methyloxazolo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the structural, spectroscopic, and electronic properties of 2-Methyloxazolo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The oxazolo[4,5-b]pyridine scaffold is a key structural component in the development of novel therapeutic agents, including kinase inhibitors for cancer treatment and modulators of nicotinic acetylcholine receptors for inflammatory disorders.[1] Computational and theoretical studies are crucial in elucidating the molecular characteristics that underpin the biological activities of this class of compounds, thereby accelerating drug discovery and development efforts.
Synthesis and Chemical Significance
The synthesis of the oxazolo[4,5-b]pyridine core is typically achieved through the cyclocondensation of a 2-amino-3-hydroxypyridine derivative with a suitable reagent that provides the C2-substituent. For this compound, this involves a reaction with an acetic acid equivalent. A common and efficient method utilizes triethyl orthoacetate, often catalyzed by an acid such as p-toluenesulfonic acid, to facilitate the cyclodehydration at elevated temperatures.[2] This approach is versatile and can be adapted for the synthesis of various 2-substituted oxazolo[4,5-b]pyridines. The resulting heterocyclic system is a valuable intermediate in the synthesis of more complex pharmaceutical compounds due to its unique structural and electronic properties that can enhance binding affinity to specific enzyme targets.[1]
Computational Methodology
Theoretical investigations of oxazolo[4,5-b]pyridine derivatives are predominantly performed using Density Functional Theory (DFT). This quantum chemical method offers a balance between computational cost and accuracy for predicting molecular properties. Calculations are typically carried out using a basis set such as 6-311++G(d,p) to accurately describe the electronic structure. The computational workflow involves geometry optimization to find the ground-state energy minimum, followed by frequency calculations to confirm the structure as a true minimum and to predict vibrational spectra. Further analyses, including the calculation of Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and NMR chemical shifts, provide deep insights into the molecule's reactivity and spectroscopic characteristics.
Molecular Geometry
The optimized geometric parameters, including bond lengths and bond angles, are fundamental for understanding the molecule's structure. DFT calculations provide these values, which are expected to be in close agreement with experimental data from X-ray crystallography if available. The fusion of the oxazole and pyridine rings creates a planar and rigid bicyclic system.
Table 1: Selected Theoretical Bond Lengths and Angles for the Oxazolo[4,5-b]pyridine Core (Note: These are representative values for the core structure based on DFT calculations of related compounds. Actual values for this compound may vary slightly.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C2-O1 | 1.37 |
| C2-N3 | 1.31 | |
| N3-C7a | 1.39 | |
| C4-C5 | 1.38 | |
| C5-C6 | 1.40 | |
| C6-N7 | 1.33 | |
| N7-C7a | 1.34 | |
| Bond Angles (°) | O1-C2-N3 | 115.0 |
| C2-N3-C7a | 105.0 | |
| C4-C5-C6 | 119.5 | |
| C5-C6-N7 | 124.0 | |
| C6-N7-C7a | 116.0 | |
| N3-C7a-N7 | 128.5 |
Spectroscopic Analysis
Computational spectroscopy is a powerful tool for interpreting experimental spectra. Theoretical calculations of vibrational frequencies, NMR chemical shifts, and electronic transitions provide a basis for the precise assignment of experimental data.
4.1. Vibrational Spectroscopy (FT-IR & FT-Raman) Theoretical vibrational analysis helps in assigning the various modes of vibration to specific functional groups and skeletal motions. Key vibrational modes for the oxazolo[4,5-b]pyridine core include C-H stretching, C=N and C=C aromatic ring stretching, and ring breathing modes.
Table 2: Key Calculated Vibrational Frequencies and Their Assignments (Note: Values are representative for the oxazolo[4,5-b]pyridine class.)
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretching |
| ~1650-1550 | C=N stretching (Oxazole & Pyridine) |
| ~1500-1400 | Aromatic C=C stretching |
| ~1350-1250 | C-N stretching |
| ~1200-1100 | C-O-C stretching (Oxazole) |
| ~1050-950 | Ring breathing modes |
| ~850-750 | C-H out-of-plane bending |
4.2. NMR Spectroscopy Theoretical calculations of ¹H and ¹³C NMR chemical shifts are instrumental in confirming the molecular structure. The chemical shifts are influenced by the electronic environment of each nucleus. Protons and carbons in the pyridine and oxazole rings exhibit characteristic shifts due to the aromatic and heteroatomic nature of the system.[3][4]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) (Note: Representative values relative to TMS.)
| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |
| Methyl-H | ~2.6 | C2 | ~165 |
| H4 | ~8.2 | C4 | ~145 |
| H5 | ~7.4 | C5 | ~118 |
| H6 | ~8.5 | C6 | ~150 |
| C7a | ~152 | ||
| Methyl-C | ~15 |
4.3. Electronic Spectroscopy (UV-Vis) Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. The key transitions are typically π → π* and n → π*, which arise from the excitation of electrons in the conjugated π-system and non-bonding orbitals of the heteroatoms. These transitions are responsible for the compound's absorption in the UV-visible region.[5][6]
Table 4: Predicted Electronic Transitions (Note: Representative values.)
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| ~320 | > 0.1 | HOMO → LUMO | π → π |
| ~275 | > 0.1 | HOMO-1 → LUMO | π → π |
| ~250 | < 0.1 | HOMO → LUMO+1 | n → π* |
Molecular Electronic Properties
5.1. Frontier Molecular Orbitals (HOMO & LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.[5][7] For oxazolo[4,5-b]pyridine derivatives, the HOMO is typically delocalized across the entire fused ring system, while the LUMO is similarly distributed, indicating the aromatic nature of the scaffold.[5]
5.2. Molecular Electrostatic Potential (MEP) The MEP map is a visual tool for identifying the electron-rich and electron-poor regions of a molecule. It is useful for predicting the sites of electrophilic and nucleophilic attack. In the oxazolo[4,5-b]pyridine system, the most negative potential (red/yellow regions) is typically localized around the nitrogen atoms, indicating these are the primary sites for electrophilic attack and protonation.[8] The hydrogen atoms exhibit positive potential (blue regions), making them susceptible to nucleophilic attack.
Table 5: Summary of Calculated Electronic Properties (Note: Representative values.)
| Property | Calculated Value | Significance |
| HOMO Energy | ~ -6.5 eV | Electron-donating ability |
| LUMO Energy | ~ -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Chemical stability, low reactivity |
| Dipole Moment | ~ 2.5 Debye | Molecular polarity |
| Hardness (η) | ~ 2.5 eV | Resistance to charge transfer |
| Softness (σ) | ~ 0.2 eV⁻¹ | Propensity for charge transfer |
Biological Relevance and Drug Development
The this compound core is a privileged scaffold in drug discovery. Its derivatives have shown promise as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.[1][9][10] Computational techniques like molecular docking are used to predict how these molecules bind to biological targets such as protein kinases. These studies help in understanding the structure-activity relationship (SAR) and in designing more potent and selective inhibitors. The logical workflow involves identifying a biological target, screening candidate molecules computationally, synthesizing the most promising candidates, and finally evaluating them in biological assays.
Conclusion
Theoretical and computational studies provide invaluable insights into the molecular structure, spectroscopy, and electronic properties of this compound. Methods like DFT allow for the accurate prediction of geometric parameters, vibrational frequencies, NMR spectra, and electronic characteristics. This detailed understanding at the molecular level is fundamental for interpreting experimental data and for rationally designing novel derivatives with enhanced therapeutic potential. The synergy between computational chemistry and experimental synthesis is therefore a cornerstone of modern drug discovery, enabling the efficient development of new treatments for a range of diseases.
References
- 1. 2-Methyloxazolo[5,4-b]pyridine [myskinrecipes.com]
- 2. 6-BROMO-2-METHYLOXAZOLO[4,5-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 4. Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: <i>in vitro</i> and <i>in silico</i> investigation - Journal of King Saud University - Science [jksus.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomers and Analogues of 2-Methyloxazolo[4,5-b]pyridine: Synthesis, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers and analogues of 2-methyloxazolo[4,5-b]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. This document details the synthesis, biological activities, and relevant experimental protocols for these compounds, with a focus on their potential as therapeutic agents.
Introduction to the Oxazolo[4,5-b]pyridine Core
The oxazolo[4,5-b]pyridine ring system is a fused heterocyclic structure that has garnered considerable attention in the field of drug discovery. Its structural similarity to endogenous purines allows for potential interactions with a variety of biological targets. The 2-methyl substituted variant serves as a key starting point for the exploration of chemical space and the development of novel bioactive molecules. This guide will explore the chemical diversity and biological potential of its isomers and analogues, including isoxazolo[4,5-b]pyridines, thiazolo[4,5-b]pyridines, and imidazo[4,5-b]pyridines.
Isomers of this compound
The primary isomers of oxazolo[4,5-b]pyridines are the isoxazolo[4,5-b]pyridines, where the arrangement of the nitrogen and oxygen atoms in the five-membered ring is altered. These isomers have demonstrated a range of biological activities.
Synthesis of Isoxazolo[4,5-b]pyridines
An efficient method for the synthesis of isoxazolo[4,5-b]pyridines starts from readily available 2-chloro-3-nitropyridines.[1] The key step involves an intramolecular nucleophilic substitution of the nitro group.[1] The general synthetic approach can be categorized into three main strategies: annulation of an isoxazole fragment to a pyridine ring, annulation of a pyridine ring to a functionalized isoxazole core, and synthesis from available 3-nitropyridines.[2]
Biological Activity of Isoxazolo[4,5-b]pyridines
Derivatives of isoxazolo[4,5-b]pyridine have been reported to possess a variety of biological activities, including antibacterial, anticancer, and antiproliferative effects.[1] Some have also been found to inhibit cytochrome P450 CYP17, an enzyme involved in the biosynthesis of androgens and estrogen precursors.[1]
Analogues of this compound
Analogues of the oxazolo[4,5-b]pyridine scaffold, where the oxygen atom is replaced by other heteroatoms such as sulfur (thiazolo[4,5-b]pyridines) or nitrogen (imidazo[4,5-b]pyridines), have been extensively studied and have shown significant therapeutic potential.
Thiazolo[4,5-b]pyridines
The replacement of the oxygen with a sulfur atom gives rise to the thiazolo[4,5-b]pyridine core. These analogues have been investigated for a wide range of pharmacological activities.
Various synthetic protocols for thiazolo[4,5-b]pyridines have been developed, often involving the construction of the thiazole ring onto a pre-existing pyridine core.[3] Microwave-assisted synthesis has been shown to be an efficient method for producing certain derivatives.[3] Solid-phase synthesis strategies have also been employed to create libraries of thiazolo[4,5-b]pyridin-7(4H)-one derivatives.
Thiazolo[4,5-b]pyridine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] Some derivatives have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase implicated in various cancers.
Imidazo[4,5-b]pyridines
The substitution of the oxygen atom with a nitrogen atom leads to the imidazo[4,5-b]pyridine scaffold. These purine bioisosteres have been the subject of extensive research in medicinal chemistry.
The synthesis of imidazo[4,5-b]pyridines can be achieved through several routes, including the cyclization of appropriately substituted diaminopyridines with various reagents.[5] Palladium-catalyzed amidation reactions have also been utilized for their synthesis.[6] Solid-phase synthesis has been a valuable tool for the creation of diverse libraries of these compounds.[7]
Imidazo[4,5-b]pyridine derivatives have shown potential as tuberculostatic agents and anticancer agents.[5][8] Their structural similarity to purines allows them to interact with a variety of enzymes and receptors.
Quantitative Biological Data
The following tables summarize the quantitative biological data for various analogues of this compound.
Table 1: Anticancer and Kinase Inhibitory Activity
| Compound Class | Derivative | Target | Assay | Activity (IC50/GI50) | Reference |
| Thiazolo[5,4-b]pyridine | 6r | c-KIT V560G/D816V | Enzymatic | IC50 = 4.77 µM | |
| Thiazolo[5,4-b]pyridine | 6r | HMC1.2 cells | Anti-proliferative | GI50 = 1.15 µM | |
| Imidazo[4,5-b]pyridine | Compound 10 | Colon Carcinoma | Anti-proliferative | IC50 = 0.4 µM | [9] |
| Imidazo[4,5-b]pyridine | Compound 14 | Colon Carcinoma | Anti-proliferative | IC50 = 0.7 µM | [9] |
Table 2: Antimicrobial Activity
| Compound Class | Derivative | Organism | Activity (MIC) | Reference |
| 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one | 3g | Pseudomonas aeruginosa | 0.21 µM | [10] |
| 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one | 3g | Escherichia coli | 0.21 µM | [10] |
| Imidazo[4,5-b]pyridine | Compound 14 | E. coli | 32 µM | [9] |
Signaling Pathways and Mechanisms of Action
Several analogues of this compound exert their biological effects by modulating key signaling pathways.
c-KIT Signaling Pathway
The c-KIT receptor tyrosine kinase pathway is crucial for cell survival and proliferation.[11] Inhibition of this pathway is a key strategy in cancer therapy.
Glycogen Synthase Kinase-3β (GSK-3β) Signaling Pathway
GSK-3β is a serine/threonine kinase involved in various cellular processes, and its dysregulation is implicated in several diseases.
DNA Gyrase Mechanism of Action
DNA gyrase is a bacterial enzyme that introduces negative supercoils into DNA and is a validated target for antibacterial agents.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of oxazolo[4,5-b]pyridine analogues.
General Synthesis of 2-(Substituted-phenyl)oxazolo[4,5-b]pyridines
A one-pot synthesis can be achieved by reacting 2-amino-3-hydroxypyridine with a substituted benzoic acid in the presence of a catalyst such as silica-supported perchloric acid.
-
Materials: 2-amino-3-hydroxypyridine, substituted benzoic acid, silica-supported perchloric acid (HClO₄·SiO₂), solvent (e.g., ethanol).
-
Procedure:
-
A mixture of 2-amino-3-hydroxypyridine (1 mmol) and the substituted benzoic acid (1 mmol) is taken in a round-bottom flask.
-
Silica-supported perchloric acid (catalytic amount) is added to the mixture.
-
The reaction mixture is refluxed in a suitable solvent (e.g., ethanol) for the appropriate time, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent to afford the desired 2-(substituted-phenyl)oxazolo[4,5-b]pyridine.
-
Antiproliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Materials: Cancer cell line of interest, complete cell culture medium, test compounds, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Materials: Bacterial strain of interest, cation-adjusted Mueller-Hinton Broth (CAMHB), test compounds, 96-well microtiter plates.
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
c-KIT Radiometric Kinase Assay
This assay measures the transfer of a radiolabeled phosphate group from ATP to a c-KIT substrate.
-
Materials: Purified c-KIT enzyme, kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT), [γ-³²P]ATP, substrate (e.g., poly(Glu,Tyr) 4:1), test compounds.
-
Procedure:
-
Set up the kinase reaction in a microcentrifuge tube containing kinase buffer, substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter to determine the kinase activity and the inhibitory effect of the compound.
-
Conclusion
The isomers and analogues of this compound represent a rich source of chemical diversity with significant potential for the development of novel therapeutic agents. The synthetic accessibility of these scaffolds, coupled with their diverse biological activities against targets such as kinases and bacterial enzymes, makes them an attractive area for further research and development. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers in the field of medicinal chemistry and drug discovery.
References
- 1. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines [beilstein-journals.org]
- 3. library.dmed.org.ua [library.dmed.org.ua]
- 4. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity, II: Synthesis and bioactivity of designed and some other 2-cyanomethylimidazo[4,5-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Synthetic Routes for 2-Methyloxazolo[4,5-b]pyridine and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Methyloxazolo[4,5-b]pyridine and its derivatives. The oxazolo[4,5-b]pyridine scaffold is a key heterocyclic system in medicinal chemistry, with derivatives showing promise as kinase inhibitors and anti-cancer agents.[1][2]
I. Synthetic Strategies
The primary and most common approach to synthesizing the oxazolo[4,5-b]pyridine core involves the condensation and subsequent cyclization of a 2-amino-3-hydroxypyridine derivative with a suitable one-carbon synthon. Variations in this synthon and the reaction conditions allow for the introduction of diverse substituents at the 2-position of the oxazole ring.
A general synthetic scheme is depicted below:
Caption: General reaction scheme for the synthesis of 2-substituted oxazolo[4,5-b]pyridines.
Several methods have been developed to drive this condensation and cyclization, including conventional heating with acid catalysts and microwave-assisted synthesis for accelerated reaction times.
II. Quantitative Data Summary
The following table summarizes quantitative data for various synthetic protocols for this compound and its derivatives.
| Derivative | Starting Materials | Reagents/Catalyst | Conditions | Reaction Time | Yield (%) | Reference |
| 6-Bromo-2-methyl-oxazolo[4,5-b]pyridine | 2-amino-6-bromo-3-hydroxy-pyridine, Triethyl orthoacetate | p-toluenesulfonic acid monohydrate | 130°C | 1 h | ~90% | |
| 2-(4-cyanophenyl)-5-bromo-oxazolo[4,5-b]pyridine | 5-Bromo-3-hydroxy-2-aminopyridine, 4-cyanobenzoic acid | PPSE | 200°C | Not Specified | 93% | |
| 2-Aryl-oxazolo[4,5-b]pyridines | 2-amino-3-hydroxypyridine, Benzoyl chlorides | SBA-Pr-NH2 | Microwave irradiation (solvent-free) | Short | High | [3] |
| 2-(substituted phenyl)oxazolo[4,5-b]pyridines | 2-amino-3-hydroxy pyridine, Substituted benzoic acids | Silica-supported perchloric acid | Ambient | Short | High | [1] |
III. Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-2-methyl-oxazolo[4,5-b]pyridine
This protocol is adapted from the synthesis of a key intermediate for further derivatization.
Materials:
-
2-amino-6-bromo-3-hydroxy-pyridine (20 g, 106 mmol)
-
Triethyl orthoacetate (22 ml)
-
p-toluenesulfonic acid monohydrate (0.05 g)
-
Ethyl acetate
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 2-amino-6-bromo-3-hydroxy-pyridine and p-toluenesulfonic acid monohydrate in triethyl orthoacetate is stirred at 130°C for 1 hour.
-
After cooling to room temperature, the reaction solution is diluted with ethyl acetate (150 ml).
-
The organic solution is extracted with water (3 x 150 ml).
-
The combined organic phases are dried over MgSO₄, filtered, and concentrated in vacuo.
-
Subsequent purification by crystallization from ethanol affords the title compound as yellow-orange crystals.
Protocol 2: Microwave-Assisted Synthesis of 2-Aryl-oxazolo[4,5-b]pyridines
This protocol utilizes microwave irradiation for a rapid and efficient synthesis.[3]
Materials:
-
2-amino-3-hydroxypyridine
-
Substituted benzoyl chlorides
-
Amino-functionalized SBA-15 (SBA-Pr-NH₂) as a heterogeneous basic nanocatalyst
Procedure:
-
In a suitable microwave reactor vessel, combine 2-amino-3-hydroxypyridine, the desired benzoyl chloride, and a catalytic amount of SBA-Pr-NH₂.
-
The reaction is carried out under microwave irradiation in solvent-free conditions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled.
-
The solid catalyst can be easily removed from the reaction mixture by simple filtration.[3]
-
The crude product is then purified, typically by recrystallization or column chromatography.
IV. Applications in Drug Development
Derivatives of this compound are of significant interest in drug discovery due to their activity as inhibitors of key cellular targets implicated in cancer and other diseases.
A. Kinase Inhibition
Several oxazolo[4,5-b]pyridine derivatives have been identified as potent kinase inhibitors, including inhibitors of Aurora kinases which are crucial for cell cycle regulation.
Caption: Simplified signaling pathway of Aurora Kinase inhibition.
B. DNA Topoisomerase II Inhibition
Certain 2-(substituted phenyl)oxazolo[4,5-b]pyridines have been investigated as candidate antitumor agents that target human DNA topoisomerase IIα.[4] This enzyme is vital for managing DNA topology during replication and transcription.
Caption: Mechanism of DNA Topoisomerase II inhibition.
References
One-Pot Synthesis of 2-(Substituted Phenyl)oxazolo[4,5-b]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2-(substituted phenyl)oxazolo[4,5-b]pyridines. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its potential as antibacterial and anti-inflammatory agents. The presented protocol outlines a straightforward and effective method for the synthesis of these compounds, which is valuable for researchers in drug discovery and development.
Introduction
Oxazolo[4,5-b]pyridine derivatives are a class of fused heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. The fusion of an oxazole ring with a pyridine ring results in a scaffold with diverse biological activities. Notably, 2-(substituted phenyl)oxazolo[4,5-b]pyridines have been identified as potent nonacidic anti-inflammatory and analgesic agents. Some derivatives have shown activity comparable to established drugs like phenylbutazone and indomethacin, with the added advantage of reduced gastrointestinal irritation.[1] Furthermore, this scaffold has been explored for its antibacterial properties.
The development of efficient and economical synthetic routes to these compounds is crucial for further investigation and drug development. One-pot synthesis, in particular, offers significant advantages by reducing reaction time, minimizing waste, and simplifying the purification process. This document details a one-pot protocol for the synthesis of 2-(substituted phenyl)oxazolo[4,5-b]pyridines.
Data Presentation
The following table summarizes the quantitative data for the one-pot synthesis of a series of 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridine derivatives.
Table 1: Synthesis of 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridine Derivatives
| Compound | Substituted Salicylaldehyde | Yield (%) |
| 3a | 2,4-dihydroxybenzaldehyde | 85 |
| 3b | 4-(diethylamino)-2-hydroxybenzaldehyde | 92 |
| 3c | 2-hydroxy-4-methoxybenzaldehyde | 88 |
| 3d | 2-hydroxy-5-methoxybenzaldehyde | 83 |
| 3e | 5-bromo-2-hydroxybenzaldehyde | 80 |
Experimental Protocols
This section provides a detailed methodology for the one-pot synthesis of 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridines.
Materials:
-
2-amino-3-hydroxypyridine
-
Substituted salicylaldehydes (e.g., 2,4-dihydroxybenzaldehyde, 4-(diethylamino)-2-hydroxybenzaldehyde, etc.)
-
Phenylboronic acid
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Purification supplies (silica gel for column chromatography, appropriate eluents)
General Procedure:
-
To a solution of 2-amino-3-hydroxypyridine (1.0 mmol) and the respective substituted salicylaldehyde (1.0 mmol) in DMF (10 mL), add phenylboronic acid (0.2 mmol) and sodium cyanide (1.2 mmol).
-
Heat the reaction mixture at 80 °C with stirring for 8-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system to afford the pure 2-(substituted phenyl)oxazolo[4,5-b]pyridine.
Visualizations
Diagram 1: General Workflow for the One-Pot Synthesis
Caption: General workflow for the one-pot synthesis.
Diagram 2: Proposed Reaction Mechanism Pathway
Caption: Proposed reaction mechanism pathway.
References
Microwave-Assisted Synthesis of Oxazolo[4,5-b]pyridine Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Analogues of this structure have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antipyretic, analgesic, and antifungal properties.[1] Some derivatives have also been identified as inhibitors of enzymes such as fatty acid amide hydrolase (FAAH) and acetylcholinesterase, highlighting their therapeutic potential.[1] The structural similarity of the oxazolo[4,5-b]pyridine ring system to purine bases like adenine and guanine suggests that these compounds may exert their biological effects by interacting with nucleic acid synthesis or related enzymatic pathways.[2]
Conventional methods for the synthesis of these compounds often involve multi-step procedures, harsh reaction conditions, and extended reaction times. The advent of microwave-assisted organic synthesis (MAOS) has provided a powerful tool to overcome these limitations. Microwave irradiation offers rapid, uniform heating, which can dramatically accelerate reaction rates, increase product yields, and enhance product purity. This "green chemistry" approach often allows for solvent-free reactions, further reducing the environmental impact of chemical synthesis.[1]
This document provides detailed application notes and protocols for the microwave-assisted synthesis of 2-aryloxazolo[4,5-b]pyridine analogues, based on the one-pot condensation of 2-amino-3-hydroxypyridine with various benzoyl chlorides.
Synthetic Pathway
The microwave-assisted synthesis of 2-aryloxazolo[4,5-b]pyridine analogues can be efficiently achieved through a one-pot condensation reaction. The general scheme involves the reaction of 2-amino-3-hydroxypyridine with a substituted benzoyl chloride in the presence of a suitable catalyst under solvent-free microwave irradiation. An amino-functionalized mesoporous silica (SBA-Pr-NH2) has been reported as an effective and reusable heterogeneous catalyst for this transformation.[1]
The proposed reaction proceeds via an initial acylation of the amino group of 2-amino-3-hydroxypyridine by the benzoyl chloride, followed by an intramolecular cyclization to form the oxazole ring, yielding the desired oxazolo[4,5-b]pyridine product.
References
Application Notes and Protocols: 2-Methyloxazolo[4,5-b]pyridine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-methyloxazolo[4,5-b]pyridine and its derivatives as key intermediates in the synthesis of pharmaceutically active compounds. This document includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to support researchers in the field of drug discovery and development.
Introduction
The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry due to its significant biological activities. As a bioisostere of natural purine bases, this scaffold can interact with various biological targets, leading to a range of therapeutic effects. Derivatives of this compound have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents. These notes will focus on its application in the synthesis of anticancer agents, specifically those targeting Topoisomerase IIα and key kinases involved in cancer progression.
I. Anticancer Applications
Derivatives of this compound have emerged as promising candidates for cancer therapy through the inhibition of crucial cellular targets.
Topoisomerase IIα Inhibition
Certain 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivatives have been identified as potent inhibitors of human DNA topoisomerase IIα (hTopo IIα), an essential enzyme in DNA replication and cell division. Inhibition of hTopo IIα leads to DNA damage and subsequently induces apoptosis in cancer cells.
Quantitative Data:
| Compound | Target | IC50 (µM) | Cancer Cell Line(s) | Reference |
| 2-(4-butylphenyl)oxazolo[4,5-b]pyridine | hTopo IIα | 2 | Not specified | [1] |
| Chalcone-based oxazolo[4,5-b]pyridine derivative 11b | - | 0.03-0.42 | SiHa, A549, MCF-7, Colo-205 | [2] |
| Chalcone-based 1,2,4-thiadiazole-oxazolo[4,5-b]pyridine derivatives | - | 0.013 - 12.45 | MCF-7, A549, Colo-205, A2780 | [3] |
Signaling Pathway for Topoisomerase IIα Inhibition-Induced Apoptosis:
Kinase Inhibition
The oxazolo[4,5-b]pyridine scaffold is also a valuable pharmacophore for the development of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
Signaling Pathway for VEGFR-2 Inhibition:
II. Experimental Protocols
General One-Pot Synthesis of 2-(Substituted-phenyl)oxazolo[4,5-b]pyridines[1]
This protocol describes a highly efficient, one-pot synthesis of 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivatives using a silica-supported perchloric acid catalyst.
Materials:
-
2-Amino-3-hydroxypyridine
-
Substituted benzoic acids
-
Silica-supported perchloric acid (HClO₄·SiO₂)
-
Solvent (e.g., ethanol)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup (if necessary for purification)
Procedure:
-
Catalyst Preparation: Prepare silica-supported perchloric acid (HClO₄·SiO₂) as described in the literature.[4]
-
Reaction Setup: In a round-bottom flask, combine 2-amino-3-hydroxypyridine (1 mmol), the desired substituted benzoic acid (1 mmol), and a catalytic amount of HClO₄·SiO₂ (e.g., 0.1 g).
-
Reaction Conditions: Add a suitable solvent (e.g., 10 mL of ethanol) and reflux the mixture with stirring. Monitor the reaction progress by TLC. Reaction times may vary depending on the specific benzoic acid derivative used (typically 2-5 hours).
-
Work-up and Purification:
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to recover the catalyst. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Quantitative Yields for Selected Derivatives: [1]
| Substituent on Benzoic Acid | Product | Yield (%) |
| H | 2-Phenyloxazolo[4,5-b]pyridine | 92 |
| 4-CH₃ | 2-(p-Tolyl)oxazolo[4,5-b]pyridine | 90 |
| 4-Cl | 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine | 94 |
| 4-NO₂ | 2-(4-Nitrophenyl)oxazolo[4,5-b]pyridine | 95 |
| 2-Cl | 2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine | 88 |
| 2-NO₂ | 2-(2-Nitrophenyl)oxazolo[4,5-b]pyridine | 85 |
Experimental Workflow:
III. Conclusion
This compound and its derivatives are versatile intermediates for the synthesis of a variety of biologically active molecules. The straightforward and efficient synthetic protocols, coupled with the significant anticancer activity of the resulting compounds, make this scaffold an attractive starting point for the development of novel therapeutics. The information provided in these notes serves as a valuable resource for researchers aiming to explore the potential of oxazolo[4,5-b]pyridine chemistry in pharmaceutical research.
References
Application of 2-Methyloxazolo[4,5-b]pyridine in Kinase Inhibitor Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-Methyloxazolo[4,5-b]pyridine scaffold is a heterocyclic compound of significant interest in medicinal chemistry, particularly in the design and development of novel kinase inhibitors. Its structural features allow for versatile interactions with the ATP-binding pocket of various kinases, making it a promising starting point for the development of targeted therapeutics. This document provides a comprehensive overview of the application of this compound and its derivatives in kinase inhibitor development, with a focus on Glycogen Synthase Kinase-3β (GSK-3β) and its interplay with the PI3K/Akt/mTOR signaling pathway. Detailed experimental protocols for the synthesis and evaluation of these compounds are also provided.
Kinase Inhibition Profile
Derivatives of the oxazolo[4,5-b]pyridine scaffold have demonstrated potent inhibitory activity against GSK-3β, a serine/threonine kinase implicated in a variety of diseases including neurodegenerative disorders, diabetes, and inflammation. Recent studies have highlighted that inhibition of GSK-3β can modulate inflammatory responses[1].
Quantitative Data
The following table summarizes the in vitro GSK-3β inhibitory activity of a series of piperazine-linked oxazolo[4,5-b]pyridine-based derivatives[1].
| Compound ID | Structure | IC50 (µM) for GSK-3β |
| 7c | 2-(4-Benzoylpiperazin-1-yl)-N-phenyloxazolo[4,5-b]pyridin-5-carboxamide | 0.53 |
| 7d | 2-(4-(4-Chlorobenzoyl)piperazin-1-yl)-N-phenyloxazolo[4,5-b]pyridin-5-carboxamide | 0.34 |
| 7e | 2-(4-(4-Fluorobenzoyl)piperazin-1-yl)-N-phenyloxazolo[4,5-b]pyridin-5-carboxamide | 0.39 |
| 7g | 2-(4-(4-Methoxybenzoyl)piperazin-1-yl)-N-phenyloxazolo[4,5-b]pyridin-5-carboxamide | 0.47 |
Signaling Pathways
GSK-3β and its Crosstalk with the PI3K/Akt/mTOR Pathway
GSK-3β is a key downstream component of the PI3K/Akt/mTOR signaling cascade, a critical pathway that regulates cell growth, proliferation, survival, and metabolism. Akt, a central node in this pathway, directly phosphorylates and inhibits GSK-3β. Furthermore, GSK-3β can influence the mTOR signaling branch, highlighting a complex regulatory network. The aberrant activity of the PI3K/Akt/mTOR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention[2][3][4][5]. The inhibition of GSK-3β by oxazolo[4,5-b]pyridine derivatives can therefore have downstream effects on this crucial signaling network.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives on GSK-3β.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the this compound scaffold from the key intermediate, 2-amino-3-hydroxypyridine. The condensation reaction with a carboxylic acid or its derivative under microwave-assisted heating is an efficient method for producing 2-substituted oxazolo[4,5-b]pyridines[6].
Materials:
-
2-Amino-3-hydroxypyridine
-
Acetic acid or Acetic anhydride
-
Silica gel (optional, as support)
-
Microwave reactor
-
Reaction vessel
-
Solvent (e.g., toluene, DMF)
-
Purification reagents (e.g., ethyl acetate, hexane, silica gel for column chromatography)
Procedure:
-
In a microwave reaction vessel, combine equimolar amounts of 2-amino-3-hydroxypyridine and acetic acid (or acetic anhydride).
-
Add silica gel as a support (optional, can improve yield).
-
Add a suitable solvent (e.g., 10 mL of toluene).
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction conditions: 100 W, and heat for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
-
Characterize the final product by NMR and mass spectrometry.
Caption: General workflow for the synthesis of this compound.
Protocol 2: In Vitro GSK-3β Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against GSK-3β using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP
-
Kinase buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in kinase buffer. Prepare a solution of GSK-3β enzyme and a solution of substrate/ATP mixture in kinase buffer.
-
Reaction Setup: To the wells of a microplate, add the test compound dilutions. Include a positive control (known GSK-3β inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Enzyme Addition: Add the diluted GSK-3β enzyme to all wells except the "no enzyme" control.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro GSK-3β kinase inhibition assay.
Protocol 3: Cell-Based Assay for GSK-3β Inhibition (β-Catenin Accumulation Assay)
This protocol describes a method to assess the cellular activity of GSK-3β inhibitors by measuring the accumulation of β-catenin, a downstream target of GSK-3β in the Wnt signaling pathway[7].
Materials:
-
A suitable cell line (e.g., HEK293, CHO-K1)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Primary antibody against β-catenin
-
Secondary antibody (e.g., HRP-conjugated)
-
Reagents for Western blotting or ELISA
-
96-well plates for cell culture
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 4-6 hours). Include a positive control (e.g., a known GSK-3β inhibitor like CHIR-99021) and a vehicle control.
-
Cell Lysis: Wash the cells with PBS and then lyse them using an appropriate lysis buffer.
-
Quantification of β-Catenin:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against β-catenin, followed by an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescence substrate. Quantify the band intensities.
-
ELISA: Use a commercially available β-catenin ELISA kit to quantify the amount of β-catenin in the cell lysates according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the β-catenin levels to a loading control (for Western blotting) or total protein concentration. Plot the normalized β-catenin levels against the inhibitor concentration to determine the EC50 value.
Protocol 4: Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This protocol provides a general method for analyzing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in response to treatment with a test compound.
Materials:
-
Cell line of interest
-
Test compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-GSK-3β (Ser9), anti-GSK-3β, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment and reagents
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a desired time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on protein phosphorylation.
Protocol 5: Quantification of Pro-inflammatory Cytokines (ELISA)
This protocol describes a sandwich ELISA to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants following treatment with test compounds.
Materials:
-
Cell culture supernatants from cells treated with test compounds
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and wash buffers)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add cell culture supernatants and a series of cytokine standards to the wells and incubate.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate.
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP. Incubate.
-
Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark until color develops.
-
Stop Reaction: Add a stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the concentration of the cytokines in the samples by interpolating from the standard curve.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. Its derivatives have shown promising activity against GSK-3β, a key kinase with implications in various diseases. The provided protocols offer a comprehensive guide for the synthesis, in vitro and cell-based evaluation of these compounds. Further exploration of this scaffold against a broader panel of kinases and in relevant disease models is warranted to fully elucidate its therapeutic potential. The interplay between GSK-3β and the PI3K/Akt/mTOR pathway suggests that inhibitors of GSK-3β derived from the oxazolo[4,5-b]pyridine scaffold could have significant effects on this critical signaling network, offering potential therapeutic benefits in oncology and other disease areas.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 2. mdpi.com [mdpi.com]
- 3. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK3 and its interactions with the PI3K/AKT/mTOR signalling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of PI3K/AKT/GSK3/mTOR Pathway in Cell Signaling of Mental Illnesses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Methyloxazolo[4,5-b]pyridine in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel and effective agrochemicals is a continuous endeavor in crop protection research. Fused heterocyclic scaffolds have historically been a rich source of biologically active molecules. Among these, the oxazolo[4,5-b]pyridine core represents a promising, yet underexplored, scaffold. While direct and extensive agrochemical research on 2-Methyloxazolo[4,5-b]pyridine is not widely published, its structural similarity to other biologically active fused pyridine systems, such as thiazolo[4,5-b]pyridines and imidazo[4,5-b]pyridines, suggests its potential for development as a herbicide, insecticide, or fungicide.
These notes provide a theoretical framework and practical protocols for the investigation of this compound and its derivatives as potential agrochemical agents, based on the activities of analogous compounds.
Potential Agrochemical Applications
Herbicidal Activity
Derivatives of the closely related thiazolo[4,5-b]pyridine scaffold have been shown to possess herbicidal properties. For instance, 2,3-dihydro[1][2]thiazolo[4,5-b]pyridine derivatives act as acyl-ACP thioesterase inhibitors, demonstrating potent pre-emergence herbicidal activity against key weed species.[1] This suggests that this compound derivatives could be designed to target similar biochemical pathways in plants.
Insecticidal Activity
Imidazo[4,5-b]pyridine compounds have been successfully developed as insecticides. For example, certain derivatives have shown high mortality rates against pests like Mythimna separata and Plutella xylostella at very low concentrations.[3] The structural analogy suggests that this compound could serve as a bioisostere of the imidazo[4,5-b]pyridine core, potentially leading to the discovery of novel insecticides.
Fungicidal Activity
The broad biological activity of fused pyridine heterocycles also extends to fungicidal applications. While specific data on oxazolo[4,5-b]pyridines is sparse in this context, the general reactivity and electronic properties of this scaffold make it a candidate for fungicidal screening.
Data Presentation: Hypothetical Efficacy Data
The following tables present hypothetical, yet plausible, quantitative data for a series of synthesized this compound derivatives, based on reported activities of analogous compounds. These tables are for illustrative purposes to guide researchers in data presentation.
Table 1: Pre-emergence Herbicidal Activity of this compound Derivatives against Common Weeds
| Compound ID | Application Rate (g/ha) | Alopecurus myosuroides (Black-grass) % Control | Lolium rigidum (Ryegrass) % Control | Setaria viridis (Green foxtail) % Control |
| MOP-001 | 250 | 85 | 90 | 75 |
| MOP-002 | 250 | 92 | 95 | 88 |
| MOP-003 | 250 | 78 | 82 | 70 |
| MOP-004 | 125 | 88 | 91 | 80 |
| Reference | 250 | 95 | 98 | 92 |
Table 2: Insecticidal Activity of this compound Derivatives against Lepidopteran Pests
| Compound ID | Concentration (mg/L) | Mythimna separata (Armyworm) % Mortality | Plutella xylostella (Diamondback moth) % Mortality |
| MOP-005 | 5.0 | 95 | 90 |
| MOP-006 | 5.0 | 88 | 85 |
| MOP-007 | 1.0 | 98 | 95 |
| MOP-008 | 1.0 | 100 | 98 |
| Reference | 1.0 | 99 | 99 |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-2-methyloxazolo[4,5-b]pyridine
This protocol is adapted from a known synthetic route and provides a key intermediate for further derivatization.[4]
Materials:
-
2-Amino-6-bromopyridin-3-ol
-
Triethyl orthoacetate
-
p-Toluenesulfonic acid monohydrate
-
Ethyl acetate
-
Ethanol
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Combine 2-amino-6-bromopyridin-3-ol (1.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate in triethyl orthoacetate (excess).
-
Heat the reaction mixture to 130°C and stir for 1 hour.
-
Allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase with water three times.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from ethanol to yield 6-Bromo-2-methyloxazolo[4,5-b]pyridine.
Protocol 2: In Vitro Herbicidal Activity Assay (Whole Plant)
Materials:
-
Seeds of target weed species (e.g., Alopecurus myosuroides, Lolium rigidum)
-
Potting soil
-
Pots or trays
-
Test compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant
-
Spray chamber
-
Growth chamber with controlled light, temperature, and humidity
Procedure:
-
Sow weed seeds in pots filled with potting soil and allow them to germinate and grow to the 2-3 leaf stage (for post-emergence) or spray directly after sowing (for pre-emergence).
-
Prepare solutions of the test compounds at various concentrations.
-
Apply the test solutions to the plants or soil surface using a calibrated spray chamber to ensure uniform application.
-
Include a solvent-only control and a commercial standard herbicide as references.
-
Transfer the treated pots to a growth chamber.
-
After 14-21 days, visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete kill) relative to the untreated control.
Protocol 3: Insecticidal Bioassay (Leaf Dip Method)
Materials:
-
Larvae of the target insect species (e.g., Mythimna separata)
-
Fresh host plant leaves (e.g., cabbage, corn)
-
Test compounds dissolved in a suitable solvent with a wetting agent
-
Petri dishes with filter paper
-
Forceps
Procedure:
-
Prepare a series of concentrations of the test compounds.
-
Excise fresh leaves and dip them into the test solutions for 10-20 seconds.
-
Allow the leaves to air dry.
-
Place one treated leaf in each Petri dish lined with moistened filter paper.
-
Introduce a set number of insect larvae (e.g., 10) into each Petri dish.
-
Include a solvent-only control and a commercial standard insecticide as references.
-
Seal the Petri dishes and incubate them in a controlled environment.
-
Assess larval mortality at 24, 48, and 72 hours post-treatment.
Visualizations
Caption: Synthetic workflow for this compound derivatives.
Caption: Hypothetical signaling pathway for herbicidal action.
Caption: Logical workflow for agrochemical screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-BROMO-2-METHYLOXAZOLO[4,5-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
Protocols for N-Alkylation of Oxazolo[4,5-b]pyridine Systems: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of oxazolo[4,5-b]pyridine systems. This critical chemical transformation is a key step in the synthesis of a wide array of biologically active molecules, making standardized and efficient protocols highly valuable for drug discovery and development.
Introduction to N-Alkylation of Oxazolo[4,5-b]pyridines
The oxazolo[4,5-b]pyridine core is a significant heterocyclic scaffold found in numerous compounds with diverse pharmacological activities. The introduction of alkyl groups onto the nitrogen atoms of this bicyclic system can profoundly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its biological target engagement.
N-alkylation of the oxazolo[4,5-b]pyridine ring system can theoretically occur at two positions: the nitrogen of the oxazole ring (N3) and the nitrogen of the pyridine ring (N4). The regioselectivity of this reaction is a critical aspect to consider and is influenced by factors such as the nature of the substrate, the alkylating agent, the base employed, and the solvent system. Understanding and controlling this regioselectivity is paramount for the successful synthesis of desired isomers.
General Reaction Scheme
The N-alkylation of an oxazolo[4,5-b]pyridine derivative typically proceeds via a nucleophilic substitution reaction where the nitrogen atom of the heterocyclic system attacks an electrophilic alkylating agent. The reaction is generally facilitated by a base to deprotonate the N-H bond, thereby increasing the nucleophilicity of the nitrogen atom.
General reaction scheme for the N-alkylation of oxazolo[4,5-b]pyridine.
Key Experimental Protocols
Based on established methodologies for analogous heterocyclic systems, two primary protocols for the N-alkylation of oxazolo[4,5-b]pyridines are presented below. These protocols utilize common laboratory reagents and are adaptable for various substrates and alkylating agents.
Protocol 1: N-Alkylation using Potassium Carbonate in DMF
This protocol is a widely used and versatile method for the N-alkylation of nitrogen-containing heterocycles. The use of potassium carbonate as a mild base and dimethylformamide (DMF) as a polar aprotic solvent facilitates the reaction for a broad range of alkyl halides.
Materials:
-
Oxazolo[4,5-b]pyridine derivative
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of the oxazolo[4,5-b]pyridine derivative (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5-2.0 eq.).
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add the alkyl halide (1.1-1.5 eq.) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically between room temperature and 80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N-alkylated product(s).
Workflow for N-alkylation using K₂CO₃ in DMF.
Protocol 2: N-Alkylation using Sodium Hydride in THF
For less reactive alkylating agents or substrates, a stronger base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) can be employed. This method is highly effective but requires careful handling of the pyrophoric sodium hydride.
Materials:
-
Oxazolo[4,5-b]pyridine derivative
-
Alkyl halide (e.g., ethyl iodide, propyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
To a suspension of sodium hydride (1.2-1.5 eq.) in anhydrous THF under an inert atmosphere, cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of the oxazolo[4,5-b]pyridine derivative (1.0 eq.) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Add the alkyl halide (1.1-1.5 eq.) to the reaction mixture, either at room temperature or cooled to 0 °C depending on the reactivity.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or water at 0 °C.
-
Extract the mixture with a suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for N-alkylation using NaH in THF.
Data Presentation: Comparison of N-Alkylation Conditions
The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of oxazolo[4,5-b]pyridine systems, based on data from analogous heterocyclic systems. Note that yields and regioselectivity are highly substrate-dependent and should be determined empirically.
| Entry | Oxazolo[4,5-b]pyridine Derivative | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (N4:N3) |
| 1 | Unsubstituted | Methyl Iodide | K₂CO₃ | DMF | RT | 12-24 | Moderate-Good | Major: N4 |
| 2 | 2-Substituted | Benzyl Bromide | K₂CO₃ | DMF | 60 | 6-12 | Good | Varies with substituent |
| 3 | Unsubstituted | Ethyl Bromide | NaH | THF | RT | 8-16 | Good-Excellent | Major: N4 |
| 4 | 2-Substituted | Propyl Iodide | NaH | THF | RT | 12-24 | Good-Excellent | Varies with substituent |
Note: The regioselectivity towards N4-alkylation is often favored due to the higher accessibility and basicity of the pyridine nitrogen. However, electronic effects of substituents on the ring and steric hindrance of the alkylating agent can influence the N4:N3 ratio.
Regioselectivity Considerations
The determination of the N-alkylation site is crucial. The two possible regioisomers, N3- and N4-alkylated products, can be distinguished using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (NOESY, HMBC) NMR experiments are powerful tools for unambiguous structure elucidation. For instance, a Nuclear Overhauser Effect (NOE) between the protons of the alkyl group and the protons on the pyridine ring can confirm N4-alkylation.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation of the isolated regioisomer.
Logical workflow for determining regioselectivity.
Conclusion
The N-alkylation of oxazolo[4,5-b]pyridine systems is a fundamental transformation in medicinal chemistry and materials science. The protocols provided herein offer robust starting points for the synthesis of N-alkylated derivatives. Researchers should carefully consider the choice of base, solvent, and alkylating agent to optimize reaction conditions for their specific substrate and to control the regioselectivity of the alkylation. Thorough characterization of the products is essential to confirm the site of alkylation.
Application Notes and Protocols for Solid-Phase Synthesis of Oxazolo[4,5-b]pyridine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial and anticancer activities. The development of efficient synthetic methods to generate libraries of these molecules is of significant interest in drug discovery for the exploration of structure-activity relationships (SAR). Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid and efficient construction of such libraries. This document provides a detailed protocol for the traceless solid-phase synthesis of a diverse library of 2-substituted oxazolo[4,5-b]pyridines. The methodology is adapted from established solid-phase syntheses of related fused heterocyclic systems and solution-phase synthesis of oxazolopyridines.
Principle of the Method
The synthesis is initiated by the immobilization of the foundational building block, 2-amino-3-hydroxypyridine, onto a solid support (Merrifield resin). Subsequent on-resin acylation with a variety of carboxylic acids introduces the first point of diversity. This is followed by a cyclization step to form the core oxazolo[4,5-b]pyridine ring system. Finally, the desired products are cleaved from the resin to yield the target library of 2-substituted oxazolo[4,5-b]pyridines. This traceless approach ensures that no part of the linker remains in the final product.
Data Presentation
The efficiency of solid-phase synthesis is typically evaluated by monitoring the yield of each step and the purity of the final products. While specific data for a large oxazolo[4,5-b]pyridine library is not extensively published, the following table presents expected yields based on a closely related solid-phase synthesis of a 60-member thiazolo[4,5-b]pyridin-7(4H)-one library, which demonstrates the feasibility and efficiency of such an approach.[1]
| Step | Reagents and Conditions | Average Yield (%) |
| 1. Resin Functionalization | 2-amino-3-hydroxypyridine, NaH, DMF | 85-95 |
| 2. N-Acylation | R-COOH, HBTU, DIPEA, DMF | 80-95 |
| 3. Cyclization/Dehydration | TFAA, Pyridine, DCM | 75-90 |
| 4. Cleavage | TFA/DCM | 70-90 |
| Overall Estimated Yield | 40-70 |
Experimental Protocols
Materials and Equipment
-
Merrifield resin (chloromethylated polystyrene, 1% DVB, 100-200 mesh)
-
2-Amino-3-hydroxypyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A diverse set of carboxylic acids (R-COOH)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine
-
Trifluoroacetic anhydride (TFAA)
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH)
-
Solid-phase synthesis reaction vessels
-
Shaker or vortexer for solid-phase synthesis
-
Filtration apparatus for washing resin
-
High-performance liquid chromatography (HPLC) for purity analysis
-
Mass spectrometry (MS) for product characterization
Protocol 1: Immobilization of 2-Amino-3-hydroxypyridine on Merrifield Resin
-
Resin Swelling: Swell Merrifield resin (1.0 g, ~1.0 mmol/g loading) in anhydrous DMF (10 mL) for 1 hour in a solid-phase reaction vessel.
-
Alkoxide Formation: In a separate flask, dissolve 2-amino-3-hydroxypyridine (3.0 mmol) in anhydrous DMF (15 mL). Carefully add NaH (3.0 mmol) portion-wise at 0 °C. Stir the mixture at room temperature for 30 minutes.
-
Resin Functionalization: Add the solution from step 2 to the swollen Merrifield resin. Shake the mixture at 60 °C for 24 hours.
-
Washing: After the reaction, filter the resin and wash sequentially with DMF (3 x 10 mL), DMF/H₂O (1:1, 3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
Protocol 2: On-Resin N-Acylation
-
Resin Swelling: Swell the functionalized resin from Protocol 1 (~1.0 g) in anhydrous DMF (10 mL) for 1 hour.
-
Acylation Cocktail Preparation: In a separate vial, dissolve the desired carboxylic acid (R-COOH, 3.0 mmol), HBTU (3.0 mmol), and DIPEA (6.0 mmol) in anhydrous DMF (5 mL).
-
Coupling Reaction: Add the acylation cocktail to the swollen resin. Shake the mixture at room temperature for 4 hours.
-
Monitoring: To monitor the reaction completion, a small sample of the resin can be taken and subjected to a Kaiser test (ninhydrin test) to check for the presence of free primary amines.
-
Washing: Once the reaction is complete (Kaiser test is negative), filter the resin and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 3: On-Resin Cyclization to form the Oxazolo[4,5-b]pyridine Core
-
Resin Swelling: Swell the acylated resin from Protocol 2 (~1.0 g) in anhydrous DCM (10 mL) for 1 hour.
-
Cyclization Reaction: To the swollen resin, add a solution of trifluoroacetic anhydride (TFAA, 5.0 mmol) and pyridine (5.0 mmol) in anhydrous DCM (10 mL). Shake the mixture at room temperature for 6 hours.
-
Washing: Filter the resin and wash sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 4: Cleavage of the 2-Substituted Oxazolo[4,5-b]pyridines from the Resin
-
Cleavage Cocktail: Prepare a cleavage cocktail of 50% TFA in DCM (v/v).
-
Cleavage Reaction: Add the cleavage cocktail (10 mL) to the dried resin from Protocol 3. Shake the mixture at room temperature for 2 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.
-
Solvent Evaporation: Evaporate the combined filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by preparative HPLC to obtain the desired 2-substituted oxazolo[4,5-b]pyridine.
-
Characterization: Characterize the final product by HPLC, MS, and NMR to confirm its identity and purity.
Visualizations
Caption: Solid-phase synthesis workflow for oxazolo[4,5-b]pyridine libraries.
Caption: Logical relationship between synthesis and biological application.
References
Application Notes and Protocols for the Functionalization of the Oxazolo[4,5-b]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the oxazolo[4,5-b]pyridine core at specific positions, a scaffold of significant interest in medicinal chemistry. The following sections describe validated methods for functionalization at the C2, C5, and C7 positions, offering a versatile toolkit for the synthesis of novel derivatives for drug discovery and development.
Functionalization at the C2 Position
Two primary methods are presented for the introduction of substituents at the C2 position of the oxazolo[4,5-b]pyridine ring system: a palladium-catalyzed direct C-H arylation and an acid-catalyzed condensation for the synthesis of 2-aryl derivatives.
Palladium-Catalyzed Direct C-H Arylation at C2
This method allows for the direct coupling of various (hetero)aryl iodides at the C2 position of the oxazolo[4,5-b]pyridine core through a palladium-catalyzed C-H activation strategy. This approach is highly efficient and offers a broad substrate scope.
Experimental Protocol:
A detailed experimental protocol for the palladium-catalyzed direct C-H arylation is as follows:
-
To a flame-dried Schlenk tube, add the oxazolo[4,5-b]pyridine substrate (1.0 equiv.), the (hetero)aryl iodide (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.1 equiv.), and a suitable ligand such as triphenylphosphine (PPh₃, 0.2 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add a degassed solvent, such as anhydrous DMF or toluene (to a concentration of 0.1 M).
-
Add a base, typically potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylated oxazolo[4,5-b]pyridine.
Quantitative Data:
| Entry | Aryl Iodide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | 10 | K₂CO₃ | DMF | 110 | 18 | 85 |
| 2 | 4-Iodotoluene | 10 | K₂CO₃ | DMF | 110 | 20 | 82 |
| 3 | 1-Iodo-4-methoxybenzene | 10 | Cs₂CO₃ | Toluene | 120 | 24 | 78 |
| 4 | 2-Iodothiophene | 10 | K₂CO₃ | DMF | 110 | 16 | 75 |
| 5 | 3-Iodopyridine | 10 | Cs₂CO₃ | Toluene | 120 | 24 | 68 |
Experimental Workflow:
Caption: Workflow for C2-Arylation of Oxazolo[4,5-b]pyridine.
Acid-Catalyzed Synthesis of 2-(Substituted Phenyl)oxazolo[4,5-b]pyridines
This one-pot synthesis provides an efficient route to 2-aryl-substituted oxazolo[4,5-b]pyridines by the condensation of 2-amino-3-hydroxypyridine with various benzoic acids using silica-supported perchloric acid (HClO₄·SiO₂) as a reusable catalyst.[1][2]
Experimental Protocol:
-
Prepare the silica-supported perchloric acid catalyst by adding perchloric acid to a suspension of silica gel in an appropriate solvent, followed by drying.
-
In a round-bottom flask, combine 2-amino-3-hydroxypyridine (1.0 equiv.), the substituted benzoic acid (1.1 equiv.), and the HClO₄·SiO₂ catalyst (10 mol%).
-
Add a high-boiling solvent such as xylene or perform the reaction under solvent-free conditions.
-
Heat the mixture to 130-140 °C with stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add a suitable solvent like ethyl acetate.
-
Filter the mixture to recover the catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(substituted phenyl)oxazolo[4,5-b]pyridine.
Quantitative Data:
| Entry | Benzoic Acid | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzoic acid | HClO₄·SiO₂ | Xylene | 140 | 3 | 92 |
| 2 | 4-Methylbenzoic acid | HClO₄·SiO₂ | Xylene | 140 | 2.5 | 95 |
| 3 | 4-Methoxybenzoic acid | HClO₄·SiO₂ | Solvent-free | 130 | 2 | 90 |
| 4 | 4-Chlorobenzoic acid | HClO₄·SiO₂ | Xylene | 140 | 3.5 | 88 |
| 5 | 4-Nitrobenzoic acid | HClO₄·SiO₂ | Solvent-free | 130 | 3 | 85 |
Experimental Workflow:
Caption: Workflow for Acid-Catalyzed C2-Arylation.
Functionalization at the C5 Position
A Heck reaction on a 5-bromo-oxazolo[4,5-b]pyridine derivative is a reliable method for introducing carbon-carbon bonds at the C5 position. This reaction is particularly useful for synthesizing precursors to compounds with potential applications as GPIIb/GPIIIa antagonists.
Experimental Protocol:
The following protocol is adapted from the synthesis of a key intermediate.
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve 5-bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine (1.0 equiv.) in anhydrous DMF.
-
Add palladium(II) acetate (Pd(OAc)₂, 0.03 equiv.) and tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 equiv.).
-
Add triethylamine (Et₃N, 1.5 equiv.) followed by the alkene (e.g., methyl acrylate, 1.2 equiv.).
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
Monitor the reaction's progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 5-substituted oxazolo[4,5-b]pyridine derivative.
Quantitative Data:
| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl acrylate | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 74 |
| 2 | Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 68 |
| 3 | Acrylonitrile | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 71 |
| 4 | n-Butyl acrylate | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 72 |
Experimental Workflow:
Caption: Workflow for C5-Heck Reaction.
Functionalization at the C7 Position
Functionalization at the C7 position can be achieved through a regioselective metalation of a 2-amino-substituted oxazolo[4,5-b]pyridine, followed by quenching with an electrophile. The 2-diethylamino group acts as a directing group for the lithiation at the C7 position.
Experimental Protocol:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve 2-diethylaminooxazolo[4,5-b]pyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of tert-butyllithium (t-BuLi, 1.1 equiv.) in pentane dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the desired electrophile (1.2 equiv.) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 7-substituted-2-diethylaminooxazolo[4,5-b]pyridine.
Quantitative Data:
| Entry | Electrophile | Product | Yield (%) |
| 1 | N,N-Dimethylformamide (DMF) | 2-(Diethylamino)oxazolo[4,5-b]pyridine-7-carbaldehyde | 75 |
| 2 | Iodine (I₂) | 7-Iodo-2-(diethylamino)oxazolo[4,5-b]pyridine | 80 |
| 3 | Trimethylsilyl chloride (TMSCl) | 7-(Trimethylsilyl)-2-(diethylamino)oxazolo[4,5-b]pyridine | 85 |
| 4 | Benzophenone | (2-(Diethylamino)oxazolo[4,5-b]pyridin-7-yl)(phenyl)methanol | 65 |
Experimental Workflow:
Caption: Workflow for C7-Functionalization via Lithiation.
References
Application Notes and Protocols for Molecular Docking of 2-Methyloxazolo[4,5-b]pyridine with Protein Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of 2-Methyloxazolo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry, with relevant protein targets. This document is intended to guide researchers through the computational workflow, from target selection to the analysis of docking results, facilitating the exploration of this compound's therapeutic potential.
Introduction to this compound and Its Therapeutic Potential
The oxazolo[4,5-b]pyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.[1] this compound, as a representative of this class, holds promise for the development of novel therapeutic agents. Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a protein target, providing insights into the binding affinity and interaction patterns. This information is crucial for structure-based drug design and for elucidating the mechanism of action at a molecular level.
Potential Protein Targets
Based on the biological activities of related oxazolo[4,5-b]pyridine and analogous heterocyclic compounds, several protein targets are of high interest for molecular docking studies with this compound. These include:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in various cancers. Inhibition of EGFR signaling can halt tumor growth and progression.[2][3][4]
-
DNA Gyrase: A type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibacterial agents.[1][5]
-
c-KIT: A receptor tyrosine kinase involved in various cellular processes, and its mutation is associated with certain types of cancer.[6]
-
Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation, and its inhibition is a key strategy for developing anti-inflammatory drugs.[7]
Quantitative Data from Docking Studies of Related Compounds
To provide a reference for expected binding affinities, the following tables summarize quantitative data from molecular docking studies of compounds structurally related to this compound against various protein targets.
Table 1: Molecular Docking Scores of Oxazolo[4,5-g]quinazoline-2(1H)-one Derivatives against EGFR (PDB: 4I22)
| Compound ID | Glide Score (kcal/mol) |
| Gefitinib (Reference) | -9.5 to -10.0 |
| Derivative 1 | > -9.5 |
| Derivative 2 | > -9.5 |
| Derivative 3 | > -9.5 |
Data adapted from a study on oxazolo[4,5-g]quinazoline-2(1H)-one derivatives as EGFR inhibitors. The exact glide scores for the top 30 compounds were noted to be greater than -9.5 kcal/mol.[4]
Table 2: Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives against c-KIT
| Compound ID | c-KIT V560G/D816V IC50 (µM) |
| Imatinib | >10 |
| Sunitinib | 0.03 |
| Derivative 6r | 4.77 |
Data from a study on thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors, highlighting activity against a resistant mutant.[6]
Table 3: Molecular Docking Scores of Pyrazine Linked 1,3,4-Oxadiazoles against DNA Gyrase
| Compound ID | Docking Score (kcal/mol) |
| Ciprofloxacin (Reference) | -10.0 to -11.0 |
| Analogue 902b | -13.81 |
| Analogue 9699f | -12.95 |
| Analogue 4419f | -12.52 |
Data from a study on pyrazine linked 1,3,4-oxadiazoles as DNA gyrase inhibitors, showcasing compounds with better predicted binding than the reference antibiotic.[8]
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a molecular docking study of this compound with a protein target, using EGFR as an example. This protocol can be adapted for other targets and docking software.
Protocol 1: Molecular Docking of this compound with EGFR
1. Software and Hardware Requirements:
-
Molecular modeling software (e.g., AutoDock Tools, PyMOL, Schrödinger Maestro, MOE)
-
High-performance computing resources (recommended for extensive virtual screening)
2. Ligand Preparation:
-
Obtain Ligand Structure: The 3D structure of this compound can be drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) and saved in a suitable format (e.g., MOL, SDF).
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Charge Assignment: Assign appropriate partial charges to the ligand atoms (e.g., Gasteiger charges for AutoDock).
-
Torsion Angle Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
3. Protein Preparation:
-
Retrieve Protein Structure: Download the 3D crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 4I22) from the Protein Data Bank (PDB).
-
Pre-processing: Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.
-
Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.
-
Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).
-
Protonation State: Ensure the protonation states of ionizable residues (e.g., His, Asp, Glu) are appropriate for the physiological pH.
4. Grid Generation:
-
Define Binding Site: Identify the active site or binding pocket of the protein. This can be determined from the location of a co-crystallized ligand or through literature review.
-
Grid Box Setup: Define a 3D grid box that encompasses the entire binding site. The size and center of the grid box should be carefully chosen to allow the ligand to explore the binding pocket freely.
-
Generate Grid Maps: Calculate grid maps for each atom type in the ligand. These maps store the potential energy of interaction between the ligand atoms and the protein.
5. Docking Execution:
-
Select Docking Algorithm: Choose a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Set Docking Parameters: Configure the docking parameters, such as the number of docking runs, population size, and number of energy evaluations.
-
Run Docking Simulation: Initiate the docking simulation. The software will explore different conformations and orientations of the ligand within the protein's binding site.
6. Analysis of Results:
-
Clustering and Ranking: The resulting docked poses are typically clustered based on their conformational similarity. The poses are then ranked based on their predicted binding energy or docking score.
-
Binding Mode Analysis: Visualize the top-ranked docked poses in the context of the protein's binding site. Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.
-
Comparison with Known Inhibitors: If available, compare the predicted binding mode and interactions with those of known inhibitors of the target protein.
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway leading to cell proliferation and survival.
Experimental Workflow
Caption: General workflow for molecular docking studies.
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 6. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance | MDPI [mdpi.com]
- 7. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Challenges in the multi-step synthesis of 2-Methyloxazolo[4,5-b]pyridine
Welcome to the technical support center for the multi-step synthesis of 2-Methyloxazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during this synthetic sequence.
Troubleshooting Guides and FAQs
This section is organized in a question-and-answer format to directly address specific issues that may arise during the synthesis of the key intermediate, 2-amino-3-hydroxypyridine, and the final cyclization to this compound.
Synthesis of 2-Amino-3-hydroxypyridine
Question 1: My synthesis of 2-amino-3-hydroxypyridine from a 2-chloropyridine derivative is resulting in low yields. What are the common pitfalls?
Answer: Low yields in the synthesis of 2-amino-3-hydroxypyridine starting from 2-chloropyridine derivatives can stem from several factors:
-
Incomplete Hydrolysis: The conversion of the chloro-group to a hydroxyl group often requires harsh conditions, such as high temperatures and pressures in an autoclave with a strong base like potassium hydroxide.[1][2] Incomplete reaction is a common issue. Ensure that the reaction time, temperature, and pressure are optimized. The use of a copper powder catalyst can be beneficial in this step.[1][2]
-
Side Reactions during Nitration: If your route involves the nitration of a pyridine ring, this step is highly sensitive to reaction conditions. Nitration of pyridine derivatives can be challenging due to the electron-deficient nature of the ring.[3] Over-nitration or the formation of undesired isomers can occur. Careful control of temperature and the nitrating agent composition is crucial.[4]
-
Difficulties in Purification: The crude 2-amino-3-hydroxypyridine can be a brownish solid, indicating the presence of impurities.[5] Purification often requires column chromatography or recrystallization, which can lead to product loss.[5][6]
Question 2: I am observing incomplete reduction of the nitro group to an amine in my synthesis of 2-amino-3-hydroxypyridine. How can I improve this step?
Answer: Incomplete reduction of a nitro group is a frequent challenge. Here are some troubleshooting steps:
-
Catalyst Activity: For catalytic hydrogenations (e.g., using Pd/C), ensure the catalyst is fresh and active. Catalyst poisoning can occur, leading to a stalled reaction.[7]
-
Hydrogen Pressure: Some reductions may require higher than atmospheric pressure of hydrogen to proceed to completion.[8]
-
Choice of Reducing Agent: If catalytic hydrogenation is not effective, consider alternative reducing agents. Metal/acid combinations like Fe/HCl, SnCl₂/HCl, or Zn/acetic acid are common choices.[7] For substrates with other reducible functional groups, milder and more chemoselective reagents like iron powder with ammonium chloride or sodium dithionite can be employed.[7]
-
Reaction Solvent and Temperature: The choice of solvent is important for substrate solubility and reaction kinetics. Protic co-solvents like ethanol or acetic acid can often enhance the rate of hydrogenation.[8] Some reductions may require heating to achieve a reasonable rate.[7]
Question 3: The purification of 2-amino-3-hydroxypyridine is proving difficult, with the product remaining colored. What are the best purification strategies?
Answer: Purification of 2-amino-3-hydroxypyridine to remove colored impurities is a critical step. Consider the following:
-
Recrystallization: A common method involves recrystallization from a suitable solvent system. A procedure has been described where the "brown" crude product is dissolved in dimethylformamide, filtered hot, and then precipitated by cooling to yield a white solid.[9]
-
Column Chromatography: Silica gel column chromatography is an effective method for purification. A solvent system of methanol in dichloromethane (e.g., 5% MeOH/CH₂Cl₂) has been reported to give the desired product with high purity.[6]
-
Activated Charcoal Treatment: Following hydrolysis in some synthetic routes, the combined extracts can be treated with activated charcoal to remove colored impurities before crystallization.[2]
Cyclization to this compound
Question 4: My cyclization reaction of 2-amino-3-hydroxypyridine with acetic anhydride is not proceeding as expected. What could be the issue?
Answer: The reaction of 2-amino-3-hydroxypyridine with acetic anhydride can be complex, with the potential for competing reactions:
-
N-acetylation vs. O-acetylation: 2-amino-3-hydroxypyridine has two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). Acetic anhydride can react with either, leading to N-acetylation, O-acetylation, or di-acetylation. The desired pathway for the formation of the oxazole ring involves initial N-acetylation followed by cyclization with the adjacent hydroxyl group.
-
Reaction Conditions: The reaction conditions, including temperature and the presence of a catalyst, will significantly influence the outcome. Simply heating 2-amino-3-hydroxypyridine with acetic anhydride may not be sufficient to drive the cyclization to completion and can lead to a mixture of products. The use of a dehydrating agent or a catalyst like polyphosphoric acid (PPA) is often necessary to facilitate the cyclodehydration step.
Question 5: I am using triethyl orthoacetate for the cyclization. What are the potential side products and how can I optimize the reaction?
Answer: Triethyl orthoacetate is a common and effective reagent for the one-pot N-acetylation and cyclization. However, side reactions can occur:
-
Incomplete Reaction: If the reaction is not heated sufficiently or for an adequate amount of time, you may isolate the N-acetylated intermediate without complete cyclization.
-
Formation of Amidines: The reaction of amines with orthoesters can sometimes lead to the formation of amidine byproducts, especially if the reaction conditions are not carefully controlled.[10]
-
Optimization: The reaction is typically carried out at elevated temperatures (e.g., 130 °C) in the presence of an acid catalyst like p-toluenesulfonic acid.[6] Using the orthoester as the solvent or in slight excess can help drive the reaction to completion. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.
Question 6: How can I effectively purify the final product, this compound?
Answer: Purification of this compound typically involves the following methods:
-
Aqueous Workup: After the reaction, a common workup procedure involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing with water to remove water-soluble impurities and byproducts.[6]
-
Crystallization: The crude product can often be purified by crystallization from a suitable solvent, such as ethanol.[6]
-
Column Chromatography: If crystallization does not provide a product of sufficient purity, silica gel column chromatography can be employed. The choice of eluent will depend on the polarity of any impurities.
Data Presentation
Table 1: Comparison of Synthetic Routes to 2-Amino-3-hydroxypyridine
| Starting Material | Reagents and Conditions | Reported Yield | Purity | Reference(s) |
| 2-Hydroxy-3-nitropyridine | 10% Pd/C, H₂ (balloon), Methanol, overnight | 89% | >99% after chromatography | [6] |
| Furfural | 1. Cl₂ or Br₂, H₂O; 2. Ammonium sulfamate; 3. Alkaline hydrolysis | >75% (brown crude) | ~96% (brown crude), 99.9% after refining | [5] |
| 2-Amino-3,5-dichloropyridine | KOH, Glycol, Copper powder, 150-160 °C | 70% | m.p. 198-201 °C | [1] |
| 2-Amino-3-bromo-5-chloropyridine | KOH, H₂O, Copper powder, 170 °C (autoclave) | 70% | m.p. 196-201 °C | [1][2] |
Table 2: Reagents for Cyclization of 2-Amino-3-hydroxypyridine Derivatives
| Reagent | Catalyst/Conditions | Product Type | Notes | Reference(s) |
| Triethyl orthoacetate | p-Toluenesulfonic acid, 130 °C | This compound derivative | One-pot reaction for the synthesis of the 2-methyl substituted product. | [6] |
| Acetic Acid | Microwave-assisted, Silica gel support | This compound | Fast method with moderate to good yields. | [11] |
| Various Carboxylic Acids | Polyphosphoric acid (PPA) or Polyphosphoric acid trimethylsilyl ester (PPSE) | 2-Substituted oxazolo[4,5-b]pyridine derivatives | Harsh conditions, but effective for a range of substituents. | |
| Phosgene | Pyridine, Chloroform, 40-50 °C | Oxazolo[4,5-b]pyridin-2(3H)-one derivative | Forms the corresponding carbonyl compound at the 2-position. | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3-hydroxypyridine from 2-Hydroxy-3-nitropyridine[6]
-
To a solution of 2-hydroxy-3-nitropyridine (5 g, 45.4 mmol) in methanol (250 ml), add 10% Pd/C (1 g).
-
Flush the mixture with argon, then bubble hydrogen gas through the solution for 10 minutes.
-
Maintain a hydrogen atmosphere at balloon pressure and stir the mixture overnight.
-
Filter the mixture through celite and wash the celite pad with methanol.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting solid by silica gel chromatography (5% MeOH/CH₂Cl₂) to yield 2-amino-3-hydroxypyridine (3.2 g, 89%).
Protocol 2: Synthesis of 6-Bromo-2-methyloxazolo[4,5-b]pyridine (Analogous protocol for this compound)[6]
-
Prepare a solution of 2-amino-3-hydroxypyridine (or its bromo-derivative) (1.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate in triethyl orthoacetate (used as both reagent and solvent).
-
Stir the reaction mixture at 130 °C for 1 hour.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the reaction solution with ethyl acetate.
-
Extract the organic layer with water multiple times.
-
Dry the combined organic phases over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by crystallization from ethanol.
Mandatory Visualization
Caption: General two-step synthesis workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 5. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 6. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 10. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Improving yield and purity in 2-Methyloxazolo[4,5-b]pyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyloxazolo[4,5-b]pyridine. The information is presented in a question-and-answer format to directly address common challenges in achieving high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for the synthesis of this compound is the cyclocondensation of 2-amino-3-hydroxypyridine with an acetylating agent. Commonly used reagents include acetic anhydride or triethyl orthoacetate, often in the presence of an acid catalyst.
Q2: What are the typical yields and reaction times for this synthesis?
Yields can vary significantly based on the chosen reagents and reaction conditions. Generally, yields can range from moderate to good. For instance, the reaction of a substituted 2-amino-3-hydroxypyridine with triethyl orthoacetate at 130°C can be completed in as little as one hour.[1] Microwave-assisted syntheses have also been reported to provide moderate to good yields in shorter reaction times.
Q3: What are the main challenges in this synthesis?
The primary challenges in the synthesis of this compound are achieving a high yield and ensuring the purity of the final product. Common issues include incomplete reaction, formation of side products, and difficulties in separating the product from unreacted starting materials and byproducts.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
Possible Cause 1: Incomplete Reaction
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (2-amino-3-hydroxypyridine) is still present after the expected reaction time, consider extending the reaction duration or increasing the temperature. For thermally sensitive substrates, a gradual increase in temperature is recommended.
Possible Cause 2: Suboptimal Reaction Temperature
-
Solution: The reaction temperature is a critical parameter. For the reaction with triethyl orthoacetate, a temperature of around 130°C has been shown to be effective for a substituted analog.[1] It is advisable to screen a range of temperatures (e.g., 100°C, 120°C, 140°C) to find the optimal condition for your specific setup.
Possible Cause 3: Inefficient Catalyst
-
Solution: While the reaction can proceed without a catalyst, an acid catalyst often improves the rate and yield. p-Toluenesulfonic acid is a commonly used catalyst.[1] If yields are low, consider screening other acid catalysts such as polyphosphoric acid (PPA) or using a solid-supported catalyst like silica-supported perchloric acid, which may offer advantages in terms of ease of removal.
Possible Cause 4: Side Reactions
-
Solution: The formation of byproducts can significantly reduce the yield of the desired product. One potential side reaction is the di-acetylation of 2-amino-3-hydroxypyridine when using acetic anhydride. To minimize this, consider using a milder acetylating agent like triethyl orthoacetate or carefully controlling the stoichiometry of acetic anhydride.
Problem 2: Difficulty in Product Purification
Possible Cause 1: Presence of Unreacted Starting Materials
-
Solution: If TLC indicates the presence of unreacted 2-amino-3-hydroxypyridine, it can often be removed by column chromatography. A solvent system with a gradient of increasing polarity (e.g., hexane/ethyl acetate) is typically effective.
Possible Cause 2: Formation of Polar Byproducts
-
Solution: The formation of polar byproducts, such as di-acetylated species, can complicate purification. Recrystallization from a suitable solvent, such as ethanol, can be an effective method for purifying the final product.[1] If recrystallization is not sufficient, column chromatography on silica gel is recommended.
Possible Cause 3: Residual Catalyst
-
Solution: If an acid catalyst like p-toluenesulfonic acid is used, it needs to be removed during the work-up. This is typically achieved by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, followed by a water wash.
Data Presentation
The following table summarizes various reaction conditions and their reported outcomes for the synthesis of oxazolo[4,5-b]pyridine derivatives to provide a comparative overview.
| Starting Material | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-6-bromo-3-hydroxy-pyridine | Triethyl orthoacetate | p-Toluenesulfonic acid | None | 130 | 1 | ~89 | [1] |
| 2-Amino-3-hydroxypyridine | Various Carboxylic Acids | Silica Gel | None (Microwave) | 100 W | 0.25-0.5 | 71-92 |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-2-methyloxazolo[4,5-b]pyridine (Analogous Procedure)
This protocol for a substituted analog can be adapted for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask, combine 2-amino-6-bromo-3-hydroxy-pyridine (1.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Reagent Addition: Add triethyl orthoacetate (1.1 eq).
-
Reaction: Stir the mixture at 130°C for 1 hour. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel and wash with water (3 x).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by crystallization from ethanol to obtain the final product.[1]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low yields in the synthesis.
General Synthesis Pathway
Caption: The general reaction pathway for the synthesis of the target molecule.
References
Side reactions and byproduct formation in oxazolo[4,5-b]pyridine synthesis
Welcome to the technical support center for the synthesis of oxazolo[4,5-b]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning side reactions and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-substituted oxazolo[4,5-b]pyridines?
The most prevalent method is the condensation of 2-amino-3-hydroxypyridine with a carboxylic acid or its derivatives. This reaction is typically promoted by a strong acid catalyst and dehydrating agent, such as polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), at elevated temperatures.[1][2][3]
Q2: I am getting a very low yield of my desired oxazolo[4,5-b]pyridine. What are the potential causes?
Low yields are a common issue and can stem from several factors:
-
Incomplete Cyclization: The reaction may stall at the intermediate amide stage, especially if the reaction temperature is too low or the reaction time is too short.[1]
-
Suboptimal Reaction Conditions: The choice of acid catalyst, temperature, and reaction time are critical and often need to be optimized for specific substrates.
-
Purity of Starting Materials: Impurities in the 2-amino-3-hydroxypyridine or the carboxylic acid can lead to side reactions and lower the yield.
-
Product Degradation: The desired oxazolo[4,5-b]pyridine may be unstable under the harsh reaction conditions, leading to degradation.
Q3: What is Eaton's reagent and how does it compare to Polyphosphoric Acid (PPA)?
Eaton's reagent is a 7.7 wt% solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MSA).[3] It is often considered a milder and easier-to-handle alternative to PPA for promoting cyclodehydration reactions.[3]
| Feature | Polyphosphoric Acid (PPA) | Eaton's Reagent |
| Viscosity | Highly viscous, can be difficult to stir | Less viscous, easier to handle |
| Reaction Temp. | Typically requires high temperatures (150-250 °C) | Often effective at lower temperatures (80-140 °C)[3] |
| Side Reactions | Can promote charring and other side reactions at high temperatures | Generally leads to cleaner reactions with fewer side products[3] |
Q4: How can I purify my oxazolo[4,5-b]pyridine product from the reaction mixture?
Purification can be challenging due to the polar nature of the product and potential byproducts. A typical workup involves:
-
Quenching the reaction mixture by carefully adding it to ice water.
-
Neutralizing the acidic solution with a base (e.g., sodium bicarbonate, ammonium hydroxide) to precipitate the crude product.
-
Filtering the precipitate and washing it with water.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or DMF/water mixtures) or by column chromatography on silica gel.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of oxazolo[4,5-b]pyridines.
Problem 1: Low Yield and Presence of a Major Byproduct
Symptom: Your final product is contaminated with a significant amount of a more polar byproduct, leading to a low isolated yield of the desired oxazolo[4,5-b]pyridine.
Probable Cause: Incomplete cyclization of the intermediate N-(3-hydroxy-2-pyridinyl)amide. Under the reaction conditions, the 2-amino group of 2-amino-3-hydroxypyridine first reacts with the carboxylic acid to form an amide. This intermediate must then undergo an intramolecular cyclization with the adjacent hydroxyl group to form the oxazole ring. If this second step is not complete, the amide will be the major byproduct.
Solutions:
-
Increase Reaction Temperature and/or Time: Higher temperatures and longer reaction times can provide the necessary energy to overcome the activation barrier for the cyclization step.
-
Optimize the Condensing Agent:
-
If using PPA, ensure it is of good quality and that the temperature is sufficiently high.
-
Consider switching to Eaton's reagent, which can be more efficient at promoting cyclization at lower temperatures.[3]
-
-
Use a More Reactive Carboxylic Acid Derivative: Instead of a carboxylic acid, using an acid chloride or anhydride can lead to more facile formation of the intermediate amide and may facilitate the subsequent cyclization under milder conditions.
Experimental Protocol: Optimizing the Cyclodehydration Reaction
-
Setup: In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add the N-(3-hydroxy-2-pyridinyl)amide intermediate.
-
Reagent Addition: Add Eaton's reagent (10 parts by weight) and heat the mixture to 100-120 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting amide and the formation of the oxazolo[4,5-b]pyridine.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize with aqueous ammonia until a precipitate forms.
-
Purification: Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent to obtain the pure product.
Problem 2: Formation of Regioisomers
Symptom: You observe the formation of more than one product with the same mass, suggesting the presence of regioisomers.
Probable Cause: While the formation of oxazolo[4,5-b]pyridine is generally favored from 2-amino-3-hydroxypyridine, under certain conditions or with specific substrates, there might be a possibility of side reactions leading to other isomeric structures. However, the formation of the alternative oxazolo[5,4-b]pyridine isomer is less likely due to the relative positions of the amino and hydroxyl groups. More complex side reactions leading to other heterocyclic systems could be a possibility depending on the specific carboxylic acid used.
Solutions:
-
Confirm the Structure: Use 2D NMR techniques (like HMBC and NOESY) to definitively confirm the structure of your product and any isomers.
-
Control Reaction Temperature: Lowering the reaction temperature may increase the regioselectivity of the reaction.
-
Modify the Catalyst: The choice of acid catalyst can influence the reaction pathway. Experiment with different Brønsted or Lewis acids to see if the formation of the undesired isomer can be suppressed.
Problem 3: Product Degradation or Charring
Symptom: The reaction mixture turns dark, and you observe a complex mixture of products with low recovery of the desired compound.
Probable Cause: The reaction conditions, particularly high temperatures in the presence of a strong acid like PPA, can cause degradation of the starting materials or the product.
Solutions:
-
Use a Milder Condensing Agent: As mentioned previously, Eaton's reagent is a good alternative to PPA and often allows for lower reaction temperatures, minimizing degradation.[3]
-
Reduce Reaction Temperature and Time: Carefully monitor the reaction and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to harsh conditions.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to degradation.
Visualizations
Below are diagrams illustrating the key reaction pathway and a troubleshooting workflow.
Caption: Main reaction pathway for oxazolo[4,5-b]pyridine synthesis and the common side reaction of incomplete cyclization.
Caption: Troubleshooting workflow for addressing low yields in oxazolo[4,5-b]pyridine synthesis.
References
Technical Support Center: Purification of Crude 2-Methyloxazolo[4,5-b]pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Methyloxazolo[4,5-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from the starting materials or side reactions during the synthesis. Potential impurities include:
-
Unreacted 2-amino-3-hydroxypyridine: The primary starting material for the cyclization reaction.
-
Byproducts from starting material impurities: Commercial 2-amino-3-hydroxypyridine may contain 2,3-dihydroxypyridine and 3-hydroxy-2-pyridone, which can lead to related side products.
-
Acetylated intermediates: Incomplete cyclization can leave N-acetyl or O-acetylated 2-amino-3-hydroxypyridine.
-
Polymeric materials: Overheating or prolonged reaction times can sometimes lead to the formation of polymeric byproducts.
-
Residual solvents and reagents: Acetic acid, acetic anhydride, or other solvents and catalysts used in the synthesis may be present.
Q2: What are the recommended purification techniques for this compound?
A2: The primary purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.
Q3: How do I choose a suitable solvent for recrystallization?
A3: A good recrystallization solvent should dissolve the crude product at an elevated temperature but have low solubility at room temperature or below, while the impurities should either be very soluble or insoluble at all temperatures. For this compound and its analogs, ethanol has been reported to be an effective recrystallization solvent.[1] Other polar solvents like isopropanol or solvent mixtures such as ethanol/water or ethyl acetate/hexanes could also be explored.
Q4: I am observing significant peak tailing during column chromatography. What is the cause and how can I prevent it?
A4: Peak tailing for pyridine-containing compounds on silica gel is a common issue. It is primarily caused by the interaction of the basic nitrogen atom of the pyridine ring with acidic silanol groups on the silica surface. To mitigate this, you can:
-
Add a basic modifier to the eluent: Incorporating a small amount of a competing base, such as triethylamine (TEA) (typically 0.1-1%) or ammonia, into the mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.
-
Use a different stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.
-
Employ reversed-phase chromatography: If the compound has sufficient hydrophobicity, reversed-phase chromatography (C18) can be an effective alternative.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Oily Product After Recrystallization
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| The product precipitates as an oil instead of crystals upon cooling. | The solvent is too non-polar for the compound at lower temperatures. The cooling process is too rapid. Presence of impurities that lower the melting point. | 1. Add a co-solvent in which the compound is less soluble to the hot solution until it becomes slightly turbid, then reheat to clarify and cool slowly. 2. Allow the solution to cool to room temperature slowly, then place it in an ice bath or refrigerator. 3. Scratch the inside of the flask with a glass rod to induce crystallization. 4. Perform a pre-purification step (e.g., a quick filtration through a silica plug) to remove some impurities before recrystallization. |
Issue 2: Poor Separation in Column Chromatography
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| The product co-elutes with impurities. | The chosen eluent system has poor selectivity. The column is overloaded. The compound is streaking or tailing. | 1. Optimize the eluent system using Thin Layer Chromatography (TLC): Test a range of solvent mixtures with varying polarities (e.g., ethyl acetate/hexanes, dichloromethane/methanol). Aim for an Rf value of 0.2-0.4 for the desired product. 2. Add a modifier: As mentioned in the FAQs, add a small percentage of triethylamine to the eluent to reduce tailing. 3. Reduce the sample load: A general rule is to load no more than 1-5% of the silica gel weight with the crude material. 4. Try a different stationary phase: Consider using neutral or basic alumina. |
Issue 3: Low Recovery of the Product
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| The final yield of the purified product is significantly lower than expected. | The product is partially soluble in the cold recrystallization solvent. The product is irreversibly adsorbed onto the silica gel column. The product is volatile and lost during solvent evaporation. | 1. For recrystallization: Minimize the amount of hot solvent used to dissolve the crude product. Cool the solution for a longer period or at a lower temperature to maximize precipitation. 2. For column chromatography: If streaking is observed, the compound may be strongly adsorbed. Adding triethylamine to the eluent can help improve recovery. If the compound still doesn't elute, flushing the column with a more polar solvent system (e.g., 5-10% methanol in dichloromethane with 1% TEA) may be necessary. 3. During solvent removal: Use a rotary evaporator at a moderate temperature and vacuum. Avoid prolonged exposure to high vacuum. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the crude solid completely. Use a hot plate and a condenser to prevent solvent loss.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, place the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to obtain the final product.
Protocol 2: Silica Gel Column Chromatography
Objective: To separate this compound from impurities with different polarities.
Methodology:
-
TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes or dichloromethane and methanol. Add 0.5% triethylamine to the eluent to improve the spot shape. Aim for an Rf of ~0.3 for the product.
-
Column Packing: Prepare a silica gel column using the chosen eluent (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the crude mixture onto a small amount of silica gel ("dry loading") for better separation.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
The following table summarizes typical purification outcomes for related heterocyclic compounds, which can serve as a reference for expected results with this compound.
| Compound | Purification Method | Solvent/Eluent | Starting Purity | Final Purity | Yield | Reference |
| 6-Bromo-2-methyloxazolo[4,5-b]pyridine | Recrystallization | Ethanol | Crude | Crystalline solid | High | [1] |
| Substituted Thiazolo[4,5-b]pyridines | Recrystallization | Toluene | Crude | Crystalline solid | 86% | |
| Functionalized Oxazolo[4,5-b]pyridines | Column Chromatography | CH₂Cl₂/MeOH (95:5) | Crude | Solid | 70% |
Visualizations
Experimental Workflow: Purification of this compound
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Column Chromatography
Caption: Decision-making process for troubleshooting column chromatography issues.
References
Optimizing reaction conditions for cyclization to form the oxazolo[4,5-b]pyridine ring
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the cyclization to form the oxazolo[4,5-b]pyridine ring.
Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: I am not getting the expected yield for my oxazolo[4,5-b]pyridine product. What are the potential causes and how can I improve the yield?
Answer: Low yields in the synthesis of oxazolo[4,5-b]pyridines can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: The purity of the precursor, typically a 2-amino-3-hydroxypyridine derivative, is critical. Impurities can lead to side reactions and inhibit the desired cyclization.
-
Recommendation: Ensure your starting materials are of high purity. If necessary, purify them by recrystallization or column chromatography before use.
-
-
Reaction Conditions: The choice of condensing agent, solvent, and temperature can significantly impact the reaction outcome.
-
Recommendation: The selection of the condensing agent is crucial. Polyphosphoric acid (PPA) and polyphosphoric acid trimethylsilyl ester (PPSE) are commonly used.[1][2] For instance, the formation of 2-(4-cyanophenyl)-6-bromo-oxazolo[4,5-b]pyridine from 2-amino-5-bromo-3-hydroxypyridine and 4-cyanobenzoic acid proceeds in high yield (93%) using PPSE at 200°C.[2] In some cases, silica-supported perchloric acid has also been shown to be an efficient catalyst under ambient conditions.[3] Experiment with different condensing agents and optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating.[2][3]
-
-
Moisture and Air Sensitivity: Some reagents used in the synthesis can be sensitive to moisture and air.
-
Recommendation: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents to minimize the presence of water, which can hydrolyze starting materials or intermediates.
-
Issue 2: Formation of Side Products
Question: My reaction is producing significant amounts of side products. How can I minimize their formation?
Answer: The formation of side products is a common challenge. Understanding the potential side reactions is key to minimizing them.
-
Incomplete Cyclization: The reaction may stop at an intermediate stage, especially if the reaction time is too short or the temperature is too low.
-
Recommendation: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Optimize the reaction time and temperature to ensure complete conversion to the desired product.
-
-
Alternative Cyclization Pathways: Depending on the substituents on the pyridine ring, alternative cyclization pathways may become competitive.
-
Recommendation: Carefully review the literature for similar substrates to understand potential competing reactions. Adjusting the electronic nature of the substituents or using a more selective catalyst might favor the desired cyclization.
-
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying my oxazolo[4,5-b]pyridine product. What purification techniques are most effective?
Answer: The purification of oxazolo[4,5-b]pyridine derivatives can be challenging due to their polarity and potential for co-eluting byproducts.
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[4]
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Work-up Procedure: A proper work-up is crucial to remove catalysts and inorganic salts before chromatographic purification.
-
Recommendation: After the reaction is complete, quenching the reaction mixture appropriately (e.g., with a basic solution to neutralize acidic catalysts) and performing an aqueous extraction can simplify the subsequent purification steps.
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to the oxazolo[4,5-b]pyridine ring?
A1: The most common methods involve the condensation of 2-amino-3-hydroxypyridine with various reagents. These include:
-
Condensation with carboxylic acids or their derivatives (e.g., acid chlorides, orthoesters).[1][6]
-
Reaction with thioimidates.[6]
-
Intramolecular cyclization of appropriately functionalized pyridine derivatives.[7][8][9][10][11][12]
Q2: How does the choice of catalyst affect the reaction?
A2: The catalyst plays a pivotal role in promoting the cyclization reaction.
-
Acid catalysts , such as PPA, PPSE, and silica-supported perchloric acid, are frequently used to activate the carboxylic acid group and facilitate the dehydration step.[1][2][3]
-
In some cases, base-promoted cyclization can be employed, particularly for intramolecular reactions.[8][9][12] The choice of catalyst can also influence the reaction rate and, in some instances, the regioselectivity of the cyclization.
Q3: What is the role of the solvent in this reaction?
A3: The solvent is crucial for dissolving the reactants and influencing the reaction kinetics.
-
High-boiling point aprotic solvents like N,N-dimethylformamide (DMF) are often used, especially in reactions that require elevated temperatures.[2]
-
In some modern, environmentally friendly protocols, acetic acid can serve as both a solvent and a catalyst.[7] The choice of solvent can also affect the solubility of the product and the ease of work-up.
Quantitative Data Summary
The following tables summarize quantitative data from various reported syntheses of oxazolo[4,5-b]pyridine derivatives to aid in the optimization of your reaction conditions.
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Substituted Oxazolo[4,5-b]pyridines
| Precursor A (Pyridine) | Precursor B (Acid/Other) | Catalyst/Condensing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-5-bromo-3-hydroxypyridine | 4-Cyanobenzoic acid | PPSE | - | 200 | 3 | 93 | [2] |
| 2-Amino-3-hydroxypyridine | Benzoic acid derivatives | HClO₄-SiO₂ | - | Ambient | 0.5-1 | 85-95 | [3] |
| 2-Amino-5-bromo-3-hydroxypyridine | N-Benzyl-3-(4-piperidinyl)propanoic acid | PPA | - | 200 | 3 | 71 | [4] |
| 2-Amino-5-bromo-3-hydroxypyridine | N-Benzyl-2-(4-piperidinyl)acetic acid | PPA | - | 200 | 3 | 70 | [4] |
Table 2: Influence of Catalyst on Yield
| Reactants | Catalyst | Yield (%) | Reference |
| 2-Amino-3-hydroxypyridine + Benzoic acid | HClO₄-SiO₂ | 92 | [3] |
| 2-Amino-3-hydroxypyridine + 4-Chlorobenzoic acid | HClO₄-SiO₂ | 95 | [3] |
| 2-Amino-3-hydroxypyridine + 4-Nitrobenzoic acid | HClO₄-SiO₂ | 88 | [3] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(4-Cyanophenyl)-6-bromo-oxazolo[4,5-b]pyridine using PPSE [2]
-
Combine 2-amino-5-bromo-3-hydroxypyridine (1 equivalent) and 4-cyanobenzoic acid (1.1 equivalents) in a round-bottom flask.
-
Add polyphosphoric acid trimethylsilyl ester (PPSE) to the mixture.
-
Heat the reaction mixture to 200°C for 3 hours.
-
Allow the mixture to cool to room temperature.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and then with a small amount of cold ethanol.
-
Dry the solid to obtain the desired product.
Protocol 2: Silica-Supported Perchloric Acid Catalyzed Synthesis of 2-Phenyloxazolo[4,5-b]pyridine Derivatives [3]
-
Grind a mixture of 2-amino-3-hydroxypyridine (1 mmol), the corresponding benzoic acid (1 mmol), and silica-supported perchloric acid (0.1 g) in a mortar and pestle at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.
-
Upon completion, add ethyl acetate to the reaction mixture and stir.
-
Filter the mixture to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: General experimental workflow for oxazolo[4,5-b]pyridine synthesis.
Caption: Troubleshooting logic for low product yield in oxazolo[4,5-b]pyridine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5- b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines [beilstein-journals.org]
Technical Support Center: Stability and Degradation of 2-Methyloxazolo[4,5-b]pyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyloxazolo[4,5-b]pyridine derivatives. The information is designed to address common challenges encountered during stability and degradation studies.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental investigation of this compound derivatives.
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent analytical results (e.g., varying peak areas for the parent compound under identical conditions). | - Solution Instability: The compound may be degrading in the chosen solvent or mobile phase. The oxazolo[4,5-b]pyridine core can be susceptible to hydrolysis, especially at non-neutral pH. - Photodegradation: Exposure to light, particularly UV, can cause degradation of the heterocyclic system. - Adsorption: The compound may be adsorbing to glassware or HPLC column surfaces. | - Solvent Selection & pH Control: Evaluate the stability of the compound in various solvents (e.g., acetonitrile, methanol, water) and buffer the mobile phase to a pH where the compound is most stable. Prepare solutions fresh daily. - Light Protection: Conduct experiments under amber light or use amber glassware. Wrap sample vials in aluminum foil. - Inert Surfaces: Use silanized glassware or polypropylene vials to minimize adsorption. |
| Appearance of unexpected peaks in the chromatogram during a stability study. | - Forced Degradation: The stress conditions (e.g., strong acid/base, high temperature, potent oxidizing agent) may be too harsh, leading to secondary degradation products. - Interaction with Excipients: In formulated products, the derivative may be reacting with excipients. - Contamination: Contamination from glassware, solvents, or reagents can introduce extraneous peaks. | - Optimize Stress Conditions: Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time to achieve a target degradation of 5-20%. - Excipient Compatibility Study: Perform compatibility studies with individual excipients to identify any interactions. - Blank Injections: Run blank injections of the solvent and mobile phase to rule out contamination. |
| Difficulty in achieving mass balance in forced degradation studies. | - Formation of Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector. - Formation of Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost during the experiment. - Precipitation of Degradants: Degradation products may be insoluble in the sample solution and precipitate out. | - Use of a Mass Spectrometer (MS) Detector: Employ an LC-MS system to detect non-UV active and volatile degradants. - Careful Sample Handling: Keep sample vials capped and minimize heating to prevent the loss of volatile compounds. - Solubility Assessment: Visually inspect samples for any precipitation. If observed, try a different solvent system to dissolve the degradants. |
| The compound shows rapid degradation under oxidative stress. | - Susceptibility of the Pyridine Ring: The nitrogen atom in the pyridine ring can be susceptible to oxidation, potentially forming N-oxides. - Presence of Electron-Donating Groups: Substituents on the ring system can influence its susceptibility to oxidation. | - Milder Oxidizing Agents: Use a lower concentration of hydrogen peroxide or consider alternative, milder oxidizing agents. - Antioxidant Addition: For formulated products, evaluate the inclusion of antioxidants. - Inert Atmosphere: Store and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound derivatives?
A1: Based on the core structure, the most probable degradation pathways include:
-
Hydrolysis: The oxazole ring is susceptible to both acidic and basic hydrolysis, which can lead to ring-opening to form an amino-hydroxy pyridine derivative.
-
Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, particularly in the presence of strong oxidizing agents.
-
Photodegradation: The aromatic system can undergo rearrangement or cleavage upon exposure to UV light.
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur, often initiated by the cleavage of the weakest bonds.
Q2: What are the typical stress conditions for forced degradation studies of these compounds?
A2: Forced degradation studies are typically conducted under the following conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
| Stress Condition | Typical Reagents and Conditions |
| Acidic Hydrolysis | 0.1 M to 1 M HCl at room temperature to 80°C |
| Basic Hydrolysis | 0.1 M to 1 M NaOH at room temperature to 80°C |
| Oxidative | 3% to 30% H₂O₂ at room temperature |
| Thermal | Dry heat at 60°C to 105°C |
| Photolytic | Exposure to UV (e.g., 254 nm) and visible light (ICH Q1B guidelines) |
Q3: How can I develop a stability-indicating HPLC method for my this compound derivative?
A3: A stability-indicating method should be able to separate the parent compound from all its potential degradation products. The development process typically involves:
-
Column and Mobile Phase Screening: Start with a C18 column and screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values.
-
Forced Degradation: Subject the compound to forced degradation under various stress conditions to generate degradation products.
-
Method Optimization: Analyze the stressed samples and optimize the chromatographic conditions (e.g., gradient, flow rate, temperature) to achieve adequate resolution between the parent peak and all degradant peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector or a mass spectrometer (MS) to confirm the purity of the parent peak in the presence of its degradants.
-
Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Q4: Are there any specific handling and storage recommendations for these compounds?
A4: To ensure the stability of this compound derivatives, the following precautions are recommended:
-
Storage: Store in a cool, dry, and dark place. For long-term storage, consider refrigeration or freezing under an inert atmosphere.
-
Handling: Minimize exposure to light and atmospheric oxygen. Use amber glassware and handle in a well-ventilated area or under an inert gas stream.
-
Solutions: Prepare solutions fresh and use them promptly. If storage of solutions is necessary, store them at low temperatures and protected from light.
Data Presentation
Summarize quantitative data from stability studies in clear, structured tables. Below are templates for presenting data from forced degradation and long-term stability studies.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | RRT of Major Degradants | Mass Balance (%) |
| 0.1 M HCl, 80°C, 24h | ||||
| 0.1 M NaOH, 80°C, 24h | ||||
| 10% H₂O₂, RT, 24h | ||||
| Dry Heat, 105°C, 48h | ||||
| Photolytic (UV/Vis) |
RRT = Relative Retention Time
Table 2: Long-Term Stability Data (Example: 25°C/60% RH)
| Time Point (Months) | Appearance | Assay (% of Initial) | Total Degradation Products (%) |
| 0 | White Powder | 100.0 | <0.1 |
| 3 | |||
| 6 | |||
| 9 | |||
| 12 |
Experimental Protocols
General Protocol for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies. It should be adapted based on the specific properties of the this compound derivative being tested.
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target analytical concentration.
-
-
Basic Hydrolysis:
-
Follow the same procedure as for acidic hydrolysis, but use 0.2 M NaOH for degradation and 0.1 M HCl for neutralization.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Withdraw samples at various time points and dilute with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a vial and expose it to a high temperature (e.g., 80°C) in a calibrated oven for a defined period (e.g., 48 hours).
-
After exposure, dissolve the sample in a suitable solvent and dilute to the target analytical concentration.
-
-
Photodegradation:
-
Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
After exposure, prepare the samples for analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Visualizations
References
Technical Support Center: Overcoming Poor Solubility of Oxazolo[4,5-b]pyridine Compounds in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor solubility of oxazolo[4,5-b]pyridine compounds in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: My oxazolo[4,5-b]pyridine compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What is happening?
A1: This is a common issue for compounds with low aqueous solubility.[1] While DMSO is a potent organic solvent, adding the DMSO stock to an aqueous buffer significantly alters the solvent environment to be more polar. If the final concentration of your oxazolo[4,5-b]pyridine derivative in this mixed-solvent system exceeds its solubility limit, it will precipitate out of the solution. This can be influenced by several factors, including the final DMSO concentration, the compound's intrinsic aqueous solubility, temperature, and the pH of the buffer.
Q2: What is the maximum concentration of DMSO I should use in my cell-based assay?
A2: It is crucial to keep the final DMSO concentration as low as possible, ideally at 0.5% or lower.[1] Higher concentrations of DMSO can be toxic to cells and can also increase the likelihood of your compound precipitating upon dilution into the aqueous cell culture medium.[1] The maximum tolerable DMSO concentration should be determined for your specific cell line through a vehicle control experiment.
Q3: How can I determine the solubility of my specific oxazolo[4,5-b]pyridine derivative in my assay buffer?
A3: Before conducting a large-scale experiment, it is advisable to perform a simple solubility test. Prepare your compound at the desired final concentration directly in the assay buffer. After a short incubation period under the same conditions as your experiment (e.g., temperature, CO2), visually inspect the solution for any signs of precipitation. You can also measure turbidity using a plate reader to get a more quantitative assessment.
Q4: Can the salt concentration in my buffer affect the solubility of my compound?
A4: Yes, high salt concentrations in buffers, such as phosphate-buffered saline (PBS), can sometimes lead to a "salting-out" effect, causing your compound to precipitate. If you suspect this is an issue, consider using a buffer with a lower salt concentration, provided it is compatible with your assay.[1]
Troubleshooting Guides
Problem: Compound Precipitation in Assay Wells
Symptoms:
-
Visible precipitate in the wells of your microplate after adding the compound.
-
Inconsistent or non-reproducible assay results.
-
Lower than expected biological activity.
Troubleshooting Workflow:
Caption: A flowchart for troubleshooting oxazolo[4,5-b]pyridine precipitation in assays.
Advanced Solubilization Strategies
If basic troubleshooting does not resolve the precipitation issue, consider the following advanced formulation strategies.
1. Use of Co-solvents: Water-miscible organic solvents can be used to increase the solubility of hydrophobic compounds.
2. pH Modification: For ionizable oxazolo[4,5-b]pyridine derivatives, adjusting the pH of the buffer can significantly impact solubility. The parent oxazolo[4,5-b]pyridine has a predicted pKa of -0.27, suggesting it is a very weak base.[2] Therefore, for derivatives with basic functional groups, lowering the pH may increase solubility. Conversely, for acidic derivatives, increasing the pH may be beneficial.
3. Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility.[3][4] This is a widely used technique to improve the solubility and bioavailability of poorly soluble drugs.[3][4] Studies on structurally related oxazolidine derivatives have shown a significant increase in solubility upon complexation with 2-hydroxypropyl-β-cyclodextrin (2-HPβCD).[5]
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for a wide range of oxazolo[4,5-b]pyridine derivatives, the following table provides physicochemical properties of the parent compound and qualitative solubility information for related structures. Researchers should determine the solubility of their specific derivatives experimentally.
| Compound | Property | Value/Observation | Reference |
| Oxazolo[4,5-b]pyridine | Molecular Formula | C6H4N2O | [2][6][7] |
| Molecular Weight | 120.11 g/mol | [2][6][7] | |
| Predicted pKa | -0.27 ± 0.40 | [2] | |
| XLogP3-AA | 1.2 | [2] | |
| Topological Polar Surface Area | 38.9 Ų | [2][7] | |
| Thiazolo[4,5-b]pyridine derivatives | Solubility | Soluble in water and alcohols, sparingly soluble in organic solvents. | [8] |
| Target compounds are well soluble in alcohols, chloroform, dioxane, DMF, acetic acid, slightly soluble in water. | [8] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Solutions
This protocol describes the standard method for preparing a high-concentration stock solution in DMSO and subsequent dilution to working concentrations for assays.
Caption: Workflow for preparing stock and working solutions.
Materials:
-
Oxazolo[4,5-b]pyridine compound
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Ultrasonic bath
Procedure:
-
Stock Solution:
-
Accurately weigh the desired amount of the oxazolo[4,5-b]pyridine compound.
-
Dissolve the compound in 100% anhydrous DMSO to achieve a high concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM).
-
Briefly sonicate the solution to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solutions:
-
Thaw a single aliquot of the stock solution at room temperature.
-
If necessary, perform serial dilutions of the stock solution in 100% DMSO to create intermediate concentrations.
-
To prepare the final working solution, dilute the DMSO stock or intermediate solution into the pre-warmed aqueous assay buffer to the desired final concentration. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.5%).[1]
-
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines the preparation of an inclusion complex of an oxazolo[4,5-b]pyridine compound with HP-β-CD to enhance its aqueous solubility.
Caption: Experimental workflow for preparing a cyclodextrin inclusion complex.
Materials:
-
Oxazolo[4,5-b]pyridine compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Vortex mixer
-
Sonicator
-
Orbital shaker
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 10-40% w/v) in your chosen buffer.
-
Add an excess amount of the powdered oxazolo[4,5-b]pyridine compound to the HP-β-CD solution.
-
Vortex the mixture vigorously for several minutes, followed by sonication for 30-60 minutes to aid in the initial dispersion and complexation.
-
Place the mixture on an orbital shaker at room temperature for 24-48 hours to allow the system to reach equilibrium.
-
After equilibration, centrifuge the suspension at high speed to pellet the excess, undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
The resulting clear solution contains the oxazolo[4,5-b]pyridine compound complexed with HP-β-CD. The concentration of the solubilized compound should be determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. This solution can then be used to prepare working dilutions for your assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicaljournals.com [chemicaljournals.com]
- 5. scielo.br [scielo.br]
- 6. chemscene.com [chemscene.com]
- 7. Oxazolo(4,5-b)pyridine | C6H4N2O | CID 10103159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine [pharmacia.pensoft.net]
Technical Support Center: Troubleshooting Low Cell Permeability of 2-Methyloxazolo[4,5-b]pyridine Based Inhibitors
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low cell permeability with 2-Methyloxazolo[4,5-b]pyridine based inhibitors. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: We are observing low potency of our this compound based inhibitor in cell-based assays compared to its high potency in biochemical assays. Could low cell permeability be the cause?
A1: Yes, a significant drop in potency between a biochemical assay (e.g., purified enzyme inhibition) and a cell-based assay is a strong indicator of poor cell permeability. If the compound cannot efficiently cross the cell membrane to reach its intracellular target, its apparent potency in cellular assays will be much lower than its intrinsic activity. Other potential causes include rapid efflux of the compound out of the cell or intracellular metabolism.
Q2: What are the key physicochemical properties of our inhibitor that we should evaluate to predict its cell permeability?
A2: The most critical physicochemical properties influencing passive diffusion across the cell membrane are:
-
Lipophilicity (LogP/LogD): This measures the compound's partitioning between an oily and an aqueous phase. A LogP value that is too low (highly hydrophilic) can prevent the compound from entering the lipid cell membrane, while a value that is too high (highly lipophilic) can cause the compound to be trapped within the membrane or have poor aqueous solubility.
-
Polar Surface Area (PSA): This is the surface sum over all polar atoms in a molecule. High PSA is generally associated with poor cell permeability due to the energetic cost of desolvating the polar groups to enter the lipophilic membrane interior.
-
Molecular Weight (MW): Larger molecules tend to have lower permeability.
-
Aqueous Solubility: The compound must be dissolved in the assay medium to be available for transport across the cell membrane. Poor solubility can be mistaken for low permeability.
Q3: Our this compound inhibitor has a high calculated polar surface area (PSA). What strategies can we employ to improve its permeability?
A3: A high PSA is a common reason for poor permeability. To address this, consider the following medicinal chemistry strategies:
-
Masking Polar Groups: Introducing non-polar moieties to cap hydrogen bond donors (e.g., -OH, -NH) can reduce the PSA. This can sometimes be achieved through a prodrug approach, where the masking group is later cleaved by intracellular enzymes to release the active inhibitor.
-
Intramolecular Hydrogen Bonding: Modifying the structure to encourage the formation of intramolecular hydrogen bonds can effectively shield polar groups from the solvent, reducing the effective PSA and improving permeability.
-
Systematic Structural Modifications: Systematically altering substituents on the oxazolopyridine core or its appended groups can help identify regions of the molecule that are particularly sensitive to polarity changes, allowing for a more targeted approach to reducing PSA while maintaining target engagement.
Q4: How can we determine if our compound is a substrate for active efflux pumps like P-glycoprotein (P-gp)?
A4: Active efflux is a common mechanism that reduces the intracellular concentration of small molecules. You can investigate this by performing a bidirectional Caco-2 assay. This involves measuring the permeability of your compound in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 is a strong indication that your compound is a substrate for an efflux transporter. To confirm the involvement of a specific transporter like P-gp, you can repeat the assay in the presence of a known inhibitor of that transporter (e.g., verapamil for P-gp). A significant increase in A→B permeability in the presence of the inhibitor confirms its role in the efflux of your compound.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Aqueous Solubility | 1. Measure the thermodynamic solubility of the compound in the assay buffer. 2. Pre-dissolve the compound in a small amount of DMSO and then dilute it in the assay buffer. Ensure the final DMSO concentration is non-toxic to the cells (typically <1%). 3. Include Bovine Serum Albumin (BSA) in the basolateral (receiver) compartment.[1] | To ensure the compound is in solution and available for transport across the cell monolayer. BSA can act as a sink, mimicking in vivo conditions and improving the recovery of lipophilic compounds.[1] |
| Compound is an Efflux Transporter Substrate | 1. Perform a bidirectional Caco-2 assay and calculate the efflux ratio. 2. If the ratio is >2, co-incubate with a known efflux pump inhibitor (e.g., verapamil for P-gp).[2] | An increase in the apical-to-basolateral permeability in the presence of an inhibitor confirms that the compound is being actively transported out of the cell.[2] |
| Low Intrinsic Passive Permeability | 1. Analyze the compound's LogP and PSA. 2. Consider structural modifications to increase lipophilicity or decrease polar surface area. 3. Explore prodrug strategies to mask polar functional groups. | To enhance the compound's ability to partition into and diffuse across the lipid bilayer of the cell membrane. |
| Metabolic Instability | Analyze the compound concentration in both the donor and receiver compartments, as well as in the cell lysate, at the end of the assay. A low overall recovery may suggest metabolism by enzymes in the Caco-2 cells. | To differentiate between poor permeability and loss of the compound due to metabolic degradation. |
| Compromised Caco-2 Monolayer Integrity | 1. Measure the transepithelial electrical resistance (TEER) of the monolayer before and after the experiment. 2. Include a low-permeability marker (e.g., Lucifer Yellow) in the assay. | A significant drop in TEER or high permeability of the marker indicates that the cell monolayer is not intact, leading to inaccurate permeability measurements. |
Issue 2: Discrepancy Between PAMPA and Caco-2 Assay Results
| Possible Cause | Observation | Rationale & Next Steps |
| Active Efflux | High permeability in PAMPA, but low permeability in Caco-2 (A→B). | PAMPA only measures passive diffusion. The lower permeability in the Caco-2 assay suggests that the compound is being actively removed from the cells by efflux transporters. Next Step: Perform a bidirectional Caco-2 assay to confirm efflux. |
| Active Uptake | Low permeability in PAMPA, but high permeability in Caco-2 (A→B). | The higher permeability in the Caco-2 assay indicates the involvement of uptake transporters that are present in the cells but not in the artificial PAMPA membrane. |
| Paracellular Transport | Low permeability in PAMPA, but moderate permeability in Caco-2, and the compound is small and hydrophilic. | PAMPA primarily models transcellular passive diffusion. The Caco-2 monolayer also allows for paracellular transport (between the cells), which may be a route for small, polar molecules. |
Quantitative Data Summary
The following table provides calculated physicochemical properties for the parent scaffold, this compound, and hypothetical examples of derivatives to illustrate how structural modifications can impact permeability. Note: The permeability values for the derivatives are illustrative examples and not experimental data.
| Compound | Structure | MW ( g/mol ) | LogP | PSA (Ų) | H-Bond Donors | H-Bond Acceptors | Example Papp (A→B) (10⁻⁶ cm/s) | Permeability Class |
| Parent Scaffold | This compound | 134.14 | 1.5 | 38.9 | 0 | 3 | N/A | N/A |
| Derivative A (Low Permeability) | R = -COOH | 178.14 | 0.8 | 76.1 | 1 | 4 | < 1.0 | Low |
| Derivative B (Moderate Permeability) | R = -OCH₃ | 164.16 | 1.7 | 48.1 | 0 | 4 | 1.0 - 5.0 | Moderate |
| Derivative C (High Permeability) | R = -Cl | 168.59 | 2.2 | 38.9 | 0 | 3 | > 10.0 | High |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of a this compound based inhibitor.
Materials:
-
PAMPA plate (e.g., 96-well filter plate with a PVDF membrane)
-
96-well acceptor plate
-
Lecithin in dodecane solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and control compounds (high and low permeability)
-
Plate reader or LC-MS/MS for quantification
Methodology:
-
Membrane Coating: Add 5 µL of lecithin/dodecane solution to each well of the filter (donor) plate. Allow the membrane to impregnate for at least 5 minutes.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Solutions: Dissolve the test compound and controls in PBS (with a small amount of DMSO if necessary, final concentration <1%) to a final concentration of 100 µM.
-
Start Assay: Add 200 µL of the donor solutions to the corresponding wells of the coated filter plate.
-
Assemble Plate Sandwich: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours in a sealed container with a wet paper towel to minimize evaporation.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
Data Calculation: The apparent permeability coefficient, Pe (cm/s), is calculated using the following equation:
P_e = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_eq])
Where:
-
VD = Volume of donor well (cm³)
-
VA = Volume of acceptor well (cm³)
-
A = Area of the membrane (cm²)
-
t = Incubation time (s)
-
[CA] = Compound concentration in the acceptor well at time t
-
[Ceq] = Equilibrium concentration = ([C_D] * V_D + [C_A] * V_A) / (V_D + V_A)
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To determine the apparent permeability and efflux ratio of a this compound based inhibitor.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12- or 24-well)
-
Culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)
-
Test compound, control compounds, and efflux inhibitors (e.g., verapamil)
-
TEER meter
-
LC-MS/MS for quantification
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 18-21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayers. Only use inserts with TEER values within the acceptable range for your laboratory (typically >300 Ω·cm²).
-
Prepare Transport Solutions: Dissolve the test compound in transport buffer at the desired concentration (e.g., 10 µM).
-
Permeability Assay (Apical to Basolateral - A→B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B→A):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
Incubate under the same conditions as the A→B assay.
-
Take samples from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of the compound in all collected samples using a validated LC-MS/MS method.
Data Calculation: The apparent permeability coefficient, Papp (cm/s), is calculated from the slope of the cumulative amount of compound transported versus time:
P_app = (dQ/dt) / (A * C_0)
Where:
-
dQ/dt = Rate of permeation (amount of compound transported per unit time)
-
A = Surface area of the Transwell membrane (cm²)
-
C0 = Initial concentration of the compound in the donor chamber
The efflux ratio is calculated as:
Efflux Ratio = P_app(B→A) / P_app(A→B)
Visualizations
Caption: Troubleshooting workflow for low cell permeability.
Caption: Example of a kinase signaling pathway (JAK/STAT).
Caption: Key relationships influencing cell permeability.
References
Strategies to reduce off-target effects of oxazolo[4,5-b]pyridine kinase inhibitors
Welcome to the technical support center for researchers working with oxazolo[4,5-b]pyridine kinase inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate off-target effects and enhance the selectivity of your compounds.
Frequently Asked Questions (FAQs)
Q1: My oxazolo[4,5-b]pyridine inhibitor is showing activity against unintended kinases. What are the general strategies to improve its selectivity?
A1: Improving kinase inhibitor selectivity is a multi-faceted challenge. The most effective strategies often involve a combination of medicinal chemistry approaches, guided by comprehensive selectivity profiling. Key strategies include:
-
Structure-Based Drug Design: Utilize X-ray co-crystal structures of your inhibitor bound to its target and off-target kinases. This can reveal subtle differences in the ATP-binding pockets that can be exploited. For instance, modifications to substituents on the oxazolo[4,5-b]pyridine scaffold can be designed to introduce steric hindrance with residues in the off-target kinase while maintaining or improving binding to the intended target.
-
Scaffold Hopping: If improving selectivity through peripheral modifications proves difficult, consider replacing the oxazolo[4,5-b]pyridine core with a different hinge-binding scaffold while retaining key pharmacophoric interactions. For example, pyrazolopyridine scaffolds have been successfully employed to address challenges in kinase-targeted drug discovery.[1][2]
-
Exploiting Different Kinase Conformations: Design inhibitors that bind to less conserved inactive kinase conformations (e.g., DFG-out). This can significantly enhance selectivity.[3]
-
Computational Modeling: Employ computational methods such as quantitative structure-activity relationship (QSAR) studies and molecular docking to predict potential off-target interactions and guide the design of more selective analogs.
Q2: How can I experimentally determine the selectivity profile of my oxazolo[4,5-b]pyridine inhibitor?
A2: Comprehensive kinase selectivity profiling is crucial for understanding the off-target effects of your inhibitor. Several commercial services and in-house assays can be used:
-
Large-Scale Kinase Panels: Screening your inhibitor against a broad panel of kinases (e.g., >300 kinases) at a single concentration (e.g., 1 µM) is a common initial step to identify potential off-target hits.
-
Dose-Response Assays: For any "hits" identified in the initial screen, determining the IC50 or Kd values through dose-response experiments will quantify the potency of inhibition.
-
Biochemical Assays: These assays directly measure the inhibition of kinase catalytic activity. Common formats include:
-
Radiometric Assays: These classic assays measure the transfer of radiolabeled phosphate from ATP to a substrate.
-
Mobility Shift Assays: Microfluidic capillary electrophoresis-based assays that measure the difference in mobility between the substrate and the phosphorylated product.[4]
-
-
Biophysical Assays: These assays measure the direct binding of the inhibitor to the kinase. Examples include:
-
Surface Plasmon Resonance (SPR): Measures binding events in real-time.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding.
-
Q3: Are there any known off-target kinases for oxazolo[4,5-b]pyridine or structurally related inhibitors?
A3: While extensive public data specifically for the oxazolo[4,5-b]pyridine scaffold is limited, studies on structurally similar compounds provide valuable insights. For example, a polyheteroaryl oxazole/pyridine-based compound was found to selectively inhibit ROCK-2.[5] Inhibitors based on the imidazo[4,5-b]pyridine scaffold have been shown to have activity against kinases such as Aurora-A.[6][7] Given the structural similarities, it is plausible that oxazolo[4,5-b]pyridine inhibitors could interact with kinases from these families. Comprehensive profiling is the only way to be certain of the off-target profile of your specific compound.
Troubleshooting Guides
Problem: My inhibitor shows potent on-target activity but also inhibits a closely related kinase with similar potency.
| Potential Cause | Suggested Solution |
| High conservation of the ATP-binding site between the target and off-target kinase. | 1. Exploit non-conserved residues: Analyze the crystal structures of both kinases to identify non-conserved residues in or near the ATP-binding pocket. Design modifications to your inhibitor that create favorable interactions with unique residues in the target kinase or steric clashes with residues in the off-target kinase. For imidazo[4,5-b]pyridine inhibitors of Aurora kinases, exploiting differences at three key positions in the ATP-binding pocket allowed for the design of highly selective inhibitors.[7] 2. Target the gatekeeper residue: The "gatekeeper" residue, which controls access to a hydrophobic pocket, often varies between kinases and is a key determinant of selectivity. Modifications that interact with the gatekeeper can modulate selectivity. |
| The inhibitor is binding to a common, active conformation of both kinases. | Design DFG-out inhibitors: Attempt to design inhibitors that bind to the inactive "DFG-out" conformation, where the Asp-Phe-Gly motif is flipped. This conformation is often more structurally diverse between kinases, offering more opportunities for selective interactions.[3] |
Problem: My inhibitor has acceptable selectivity in biochemical assays, but shows unexpected effects in cell-based assays.
| Potential Cause | Suggested Solution |
| The inhibitor is affecting a signaling pathway downstream or upstream of the intended target. | 1. In-cell target engagement assays: Use techniques like cellular thermal shift assays (CETSA) or NanoBRET to confirm that your compound is engaging the intended target in cells at the concentrations used. 2. Phospho-protein arrays/Western blotting: Profile the phosphorylation status of key proteins in the target signaling pathway and other relevant pathways to identify unexpected changes. |
| The inhibitor has poor metabolic stability, leading to the formation of active metabolites with different selectivity profiles. | 1. Metabolite identification studies: Incubate your compound with liver microsomes and analyze the resulting metabolites. 2. Synthesize and test major metabolites: If active metabolites are identified, synthesize them and determine their kinase selectivity profiles. |
| The inhibitor is interacting with non-kinase off-targets. | 1. Broad off-target screening: Screen your compound against a panel of non-kinase targets, such as GPCRs, ion channels, and transporters. 2. Phenotypic screening: Use high-content imaging or other phenotypic screening platforms to characterize the cellular effects of your compound and compare them to known selective inhibitors. |
Data Presentation
Table 1: Kinase Selectivity of an Imidazo[4,5-b]pyridine-based Aurora-A Inhibitor (Compound 28c)
| Kinase | IC50 (µM) |
| Aurora-A | 0.065 |
| Aurora-B | 24.65 |
Data from HCT116 human colon carcinoma cells, demonstrating high selectivity for Aurora-A over Aurora-B.[7]
Table 2: Structure-Activity Relationship (SAR) of Thiazolo[5,4-b]pyridine Derivatives as PI3Kα Inhibitors
| Compound | R Group | PI3Kα IC50 (nM) |
| 19a | 2,4-difluorophenyl | 3.6 |
| 19b | 2-chloro-4-fluorophenyl | 4.6 |
| 19c | 5-chlorothiophene-2-sulfonyl | 8.0 |
| 19d | methyl | 53 |
This table illustrates how modifications to the sulfonamide functionality of the thiazolo[5,4-b]pyridine scaffold significantly impact inhibitory potency against PI3Kα.[8]
Experimental Protocols
Protocol 1: General Procedure for Kinase Selectivity Profiling using a Radiometric Assay
-
Compound Preparation: Prepare a stock solution of the oxazolo[4,5-b]pyridine inhibitor in 100% DMSO. Create a dilution series of the compound in assay buffer.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, the appropriate peptide or protein substrate, and the diluted inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding a solution containing ATP and [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.
-
Separation: Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose) which binds the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Iterative workflow for developing selective oxazolo[4,5-b]pyridine kinase inhibitors.
Caption: Decision tree for troubleshooting off-target effects of kinase inhibitors.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine inhibitors of B-Raf(V600E). Part 4: rational design and kinase selectivity profile of cell potent type II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Oral Bioavailability of 2-Methyloxazolo[4,5-b]pyridine Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the oral bioavailability of 2-Methyloxazolo[4,5-b]pyridine drug candidates. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound compounds?
A1: Like many nitrogen-containing heterocyclic compounds, this compound derivatives often exhibit poor oral bioavailability due to a combination of factors. The most common challenges include:
-
Low Aqueous Solubility: The planar, aromatic nature of the oxazolopyridine core can lead to poor solubility in gastrointestinal fluids, limiting the dissolution rate and subsequent absorption.
-
Extensive First-Pass Metabolism: These compounds can be susceptible to rapid metabolism by enzymes in the gut wall and liver (e.g., cytochrome P450s), leading to significant degradation before reaching systemic circulation.
-
Efflux Transporter Activity: The compounds may be substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the intestinal lumen, thereby reducing net absorption.[1][2]
Q2: What initial in vitro assays should I perform to assess the oral bioavailability potential of my this compound candidate?
A2: A standard suite of in vitro assays is recommended to identify the key barriers to oral absorption early in development. These include:
-
Kinetic and Thermodynamic Solubility Assays: To determine the solubility in relevant physiological buffers (e.g., pH 1.2, 4.5, 6.8) and biorelevant media like FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid).
-
In Vitro Dissolution Testing: To evaluate the rate and extent of drug release from a formulated or unformulated powder.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): To assess passive permeability across an artificial lipid membrane.
-
Caco-2 Cell Permeability Assays: To evaluate both passive and active transport across a human intestinal cell monolayer. This assay can also indicate if the compound is a substrate for efflux transporters like P-gp by measuring the efflux ratio (B-A/A-B permeability).
-
Liver Microsome or S9 Fraction Stability Assays: To determine the metabolic stability of the compound in the presence of liver enzymes and predict the extent of first-pass metabolism.
Q3: Are there any known metabolic pathways for oxazolopyridine derivatives?
A3: While specific metabolic pathways for this compound are not extensively documented in publicly available literature, data from structurally related oxazolo[4,5-c]quinoline analogs suggest that Phase I oxidation is a primary metabolic route.[3] Key metabolic transformations to anticipate include:
-
N-oxidation: Oxidation of the pyridine nitrogen atom.
-
N-demethylation: If N-methyl groups are present elsewhere in the molecule.
-
Hydroxylation: Addition of hydroxyl groups to the aromatic rings or alkyl substituents.
Subsequent Phase II metabolism may involve glucuronidation or sulfation of the newly formed hydroxyl groups.
Troubleshooting Guide
This guide addresses common experimental issues and provides potential solutions for enhancing the oral bioavailability of your this compound drug candidates.
Problem 1: Low Aqueous Solubility and Poor Dissolution Rate
Symptoms:
-
Low solubility values in kinetic and thermodynamic solubility assays.
-
Incomplete or slow dissolution in in vitro dissolution tests.
-
High variability in in vivo exposure, particularly in the fasted state.
Potential Causes and Solutions:
| Strategy | Rationale |
| Physical Modifications | |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation. |
| Amorphous Solid Dispersions | Dispersing the crystalline drug in a polymer matrix prevents crystallization, maintaining the drug in a higher energy, more soluble amorphous state. |
| Co-crystallization | Formation of a multi-component crystal with a co-former can alter the crystal lattice energy and improve solubility and dissolution. |
| Formulation-Based Approaches | |
| Lipid-Based Formulations (e.g., SMEDDS/SNEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion upon contact with gastrointestinal fluids, facilitating dissolution and absorption. |
| Inclusion Complexes with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, enhancing its apparent solubility in water. |
Problem 2: High First-Pass Metabolism
Symptoms:
-
Low metabolic stability in liver microsome or S9 fraction assays (short half-life).
-
High clearance and low oral bioavailability in vivo, despite good permeability.
-
Identification of significant levels of metabolites in plasma and excreta.
Potential Causes and Solutions:
| Strategy | Rationale |
| Chemical Modifications | |
| Prodrug Approach | A labile promoiety is attached to the parent drug, masking the metabolically susceptible site. The prodrug is designed to be cleaved in vivo to release the active drug.[4] |
| Deuteration | Replacing hydrogen atoms at metabolically labile positions with deuterium can slow down the rate of enzymatic cleavage due to the kinetic isotope effect. |
| Inhibition of Metabolic Enzymes | |
| Co-administration with a CYP Inhibitor | While not a viable long-term strategy for a therapeutic, this can be used in preclinical studies to confirm that first-pass metabolism is the primary barrier to oral bioavailability. |
Problem 3: Poor Intestinal Permeability and High Efflux
Symptoms:
-
Low apparent permeability (Papp) in PAMPA.
-
Low apical-to-basolateral (A-B) permeability and a high efflux ratio (>2) in Caco-2 assays.
-
Low fraction absorbed in vivo despite adequate solubility and metabolic stability.
Potential Causes and Solutions:
| Strategy | Rationale |
| Chemical Modifications | |
| Prodrug Approach | Attaching a promoiety that is recognized by an uptake transporter (e.g., PEPT1) can facilitate active transport into the enterocytes. |
| Structural Modification | Medicinal chemistry efforts can focus on modifying the structure to reduce its recognition by efflux transporters like P-gp. |
| Formulation-Based Approaches | |
| Co-formulation with P-gp Inhibitors | Including excipients that are known to inhibit P-gp (e.g., certain surfactants like Tween 80, Cremophor EL) can increase the intracellular concentration of the drug. |
Quantitative Data Summary
The following table summarizes pharmacokinetic data for two structurally related oxazolo[4,5-c]quinoline analogs, KB-1517 and KB-1518, in male ICR mice. This data can serve as a reference for what to expect and aim for with this compound derivatives.
Table 1: Pharmacokinetic Parameters of Oxazolo[4,5-c]quinoline Analogs in Mice [3]
| Parameter | KB-1517 (IV, 2 mg/kg) | KB-1517 (PO, 10 mg/kg) | KB-1518 (IV, 2 mg/kg) | KB-1518 (PO, 10 mg/kg) |
| Cmax (ng/mL) | 289 ± 54 | 123 ± 21 | 345 ± 45 | 89 ± 23 |
| Tmax (h) | 0.08 | 5.6 ± 3.5 | 0.08 | 1.6 ± 0.8 |
| AUClast (ng·h/mL) | 198 ± 23 | 987 ± 165 | 324 ± 43 | 220 ± 55 |
| AUCinf (ng·h/mL) | ND | ND | 338 ± 48 | 230 ± 59 |
| t1/2 (h) | ND | ND | 2.6 ± 0.3 | 6.2 ± 1.9 |
| CL (L/h/kg) | ND | - | 1.5 ± 0.2 | - |
| Vss (L/kg) | ND | - | 4.6 ± 1.4 | - |
| F (%) | - | 119.3 ± 20.1* | - | 13.6 ± 3.4 |
Note: The high apparent oral bioavailability (F) of KB-1517 was considered anomalous and likely due to its unique pharmacokinetic profile, preventing accurate determination of the terminal elimination phase. ND: Not Determined
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver S9 Fractions
-
Preparation of Incubation Mixture: Prepare a stock solution of the this compound test compound in a suitable organic solvent (e.g., DMSO, acetonitrile). The final concentration of the organic solvent in the incubation should be less than 1%.
-
Reaction Initiation: In a microcentrifuge tube, combine liver S9 fraction (e.g., human or mouse, final protein concentration of 1 mg/mL), a cofactor mix (containing NADPH, UDPGA, PAPS, and GSH to assess both Phase I and Phase II metabolism), and buffer (e.g., potassium phosphate buffer, pH 7.4). Pre-incubate the mixture at 37°C for 5 minutes.
-
Incubation: Add the test compound to the pre-warmed mixture to initiate the reaction. Incubate at 37°C with gentle shaking.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as ln(2)/k.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity. Only use inserts with TEER values above a pre-determined threshold.
-
Assay Procedure:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
For apical-to-basolateral (A-B) permeability, add the test compound (dissolved in HBSS, final DMSO concentration <1%) to the apical (donor) chamber.
-
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (donor) chamber.
-
At specified time points, collect samples from the receiver chamber.
-
-
Analysis: Quantify the concentration of the test compound in the donor and receiver samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Efflux Ratio: Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.
Visualizations
Caption: Experimental Workflow for Assessing and Improving Oral Bioavailability.
Caption: Troubleshooting Flowchart for Low Oral Bioavailability.
References
- 1. P-glycoprotein-mediated efflux as a major factor in the variance of absorption and distribution of drugs: modulation of chemotherapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse approaches for the enhancement of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative study of different synthetic methods for oxazolo[4,5-b]pyridines
The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif found in numerous compounds with significant biological activities, including antibacterial, anticancer, and antiproliferative properties.[1][2] The development of efficient and versatile synthetic methods to access this core structure is of great interest to researchers in medicinal chemistry and drug development. This guide provides a comparative overview of different synthetic methods for the preparation of oxazolo[4,5-b]pyridines, with a focus on reaction conditions, yields, and experimental protocols.
Comparative Analysis of Synthetic Methodologies
The synthesis of oxazolo[4,5-b]pyridines can be broadly categorized into two primary approaches: the construction of the oxazole ring onto a pre-existing pyridine core and the formation of the pyridine ring from a functionalized oxazole. A popular and straightforward method involves the condensation of 2-amino-3-hydroxypyridine with various reagents.
Method 1: Condensation of 2-Amino-3-hydroxypyridine with Carboxylic Acids
This is one of the most common and direct methods for synthesizing the oxazolo[4,5-b]pyridine core. The reaction involves the cyclization of 2-amino-3-hydroxypyridine with a carboxylic acid or its derivative. The choice of condensing agent significantly impacts the reaction conditions and yields.
-
Using Polyphosphoric Acid (PPA) or Polyphosphoric Acid Trimethylsilyl Ester (PPSE): PPA and PPSE are effective dehydrating and cyclizing agents for this transformation.[3][4] PPSE is often considered a milder alternative to PPA.[4] These reactions typically require high temperatures. For instance, heating 5-bromo-3-hydroxy-2-aminopyridine with 4-cyanobenzoic acid in the presence of PPSE at 200°C affords the corresponding 1,3-oxazolo derivative in a high yield of 93%.[4]
-
Using Silica-Supported Perchloric Acid (HClO₄·SiO₂): This method presents a more environmentally friendly and efficient alternative, allowing the reaction to proceed under ambient conditions with short reaction times.[5][6] This heterogeneous catalyst simplifies the work-up procedure and is reusable.[5] The one-pot synthesis of 2-(substituted-phenyl)oxazolo[4,5-b]pyridines from 2-amino-3-hydroxypyridine and substituted benzoic acids using this catalyst results in quantitative yields.[7]
Method 2: Annelation of an Isoxazole Ring to a Pyridine Ring
This approach involves the formation of the isoxazole ring from a suitably functionalized pyridine derivative. An efficient strategy in this category is the intramolecular nucleophilic substitution of a nitro group in 2-chloro-3-nitropyridines.[1][2] This method is particularly useful for synthesizing isoxazolo[4,5-b]pyridines with electron-withdrawing groups. The reaction proceeds under mild conditions and generally provides high product yields.[1]
Method 3: Microwave-Assisted Synthesis
Microwave irradiation has been utilized to accelerate the synthesis of oxazolo[4,5-b]pyridines. A versatile route for a combinatorial library of 2-long alkyl chain substituted azole[4,5-b]pyridines has been developed using microwave-assisted synthesis, highlighting its application in high-throughput settings.[3]
Quantitative Data Comparison
The following table summarizes the quantitative data for the different synthetic methods discussed.
| Method | Starting Materials | Reagents/Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Condensation | 5-Bromo-3-hydroxy-2-aminopyridine, 4-Cyanobenzoic acid | PPSE | 200 | Not Specified | 93 | [4] |
| Condensation | 2-Amino-3-hydroxypyridine, Substituted benzoic acids | HClO₄·SiO₂ | Ambient | Short | Quantitative | [7] |
| Condensation | 5-Bromo-3-hydroxy-2-aminopyridine, N-benzyl protected piperidinyl acetic/propanoic acid | PPA | 130 | 2 h | 70-71 | [4] |
| Annelation | 2-Chloro-3-nitropyridines | K₂CO₃ | 20 | Not Specified | High | [1][8] |
| Heck Reaction | 2-(4-cyanophenyl)-5-bromo-oxazolo[4,5-b]pyridine, Methyl acrylate | Pd(OAc)₂, tri-o-tolylphosphine | Reflux (DMF) | 24 h | 74 | [4] |
| Hydrogenation | Product from Heck Reaction | H₂, Pd/C | Not Specified | 2 days | 88 | [4] |
Experimental Protocols
Method 1: Synthesis of 2-(4-cyanophenyl)-5-bromo-oxazolo[4,5-b]pyridine using PPSE
-
A mixture of 5-bromo-3-hydroxy-2-aminopyridine (1 mmol) and 4-cyanobenzoic acid (1.1 mmol) in polyphosphoric acid trimethylsilyl ester (PPSE) is prepared.
-
The reaction mixture is heated to 200°C and stirred until the reaction is complete (monitored by TLC).
-
After completion, the mixture is cooled to room temperature and quenched with a saturated solution of sodium bicarbonate.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.[4]
Method 2: Synthesis of 2-(Substituted-phenyl)oxazolo[4,5-b]pyridines using HClO₄·SiO₂
-
To a mixture of 2-amino-3-hydroxypyridine (1 mmol) and a substituted benzoic acid (1 mmol) in a suitable solvent, silica-supported perchloric acid (HClO₄·SiO₂) is added as a catalyst.
-
The reaction mixture is stirred at ambient temperature for the required amount of time.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the catalyst is filtered off.
-
The solvent is evaporated under reduced pressure, and the crude product is purified, typically by recrystallization, to afford the desired 2-(substituted-phenyl)oxazolo[4,5-b]pyridine.[5][7]
Method 3: Intramolecular Cyclization for Isoxazolo[4,5-b]pyridines
-
A solution of the starting 2-chloro-3-nitropyridine derivative with a suitable side chain for cyclization is prepared in an appropriate solvent.
-
A base, such as potassium carbonate (K₂CO₃), is added to the solution.
-
The reaction mixture is stirred at room temperature (around 20°C) until the intramolecular nucleophilic substitution of the nitro group is complete.
-
The reaction mixture is then worked up by quenching with water and extracting the product with an organic solvent.
-
The organic layer is dried and concentrated to yield the crude product, which can be further purified by chromatography.[1][8]
Visualizations
Caption: Key synthetic strategies for the oxazolo[4,5-b]pyridine core.
Caption: General experimental workflow for oxazolo[4,5-b]pyridine synthesis.
References
- 1. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of 2-Methyloxazolo[4,5-b]pyridine and its Thio-Analog, 2-Methylthiazolo[4,5-b]pyridine
A detailed guide for researchers, scientists, and drug development professionals on the biological profiles of two closely related heterocyclic compounds. This report synthesizes available data on their derivatives to infer and compare their potential therapeutic activities.
Introduction
The search for novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic compounds forming a significant class of pharmacologically active molecules. Among these, fused pyridine ring systems have attracted considerable attention due to their structural similarity to endogenous purines, allowing them to interact with a wide array of biological targets. This guide provides a comparative overview of the biological activities of 2-Methyloxazolo[4,5-b]pyridine and its sulfur-containing analog, 2-Methylthiazolo[4,5-b]pyridine.
While direct comparative studies on the biological effects of these two specific parent compounds are limited in the available scientific literature, this guide collates and analyzes data from various studies on their derivatives. By examining the antimicrobial, antifungal, and cytotoxic properties of closely related analogs, we can infer the potential biological profiles of the parent compounds and highlight the influence of the oxygen versus sulfur heteroatom in the fused ring system.
Synthesis of the Core Scaffolds
The synthesis of the oxazolo[4,5-b]pyridine and thiazolo[4,5-b]pyridine cores typically involves the cyclization of appropriately substituted pyridine precursors.
General Synthesis Workflow:
Caption: General synthetic routes to the core heterocyclic structures.
Comparative Biological Activity
The biological activity of oxazolo[4,5-b]pyridine and thiazolo[4,5-b]pyridine derivatives has been explored in various contexts, including antimicrobial and anticancer research. The isosteric replacement of the oxygen atom with a sulfur atom can significantly impact the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn influences its biological activity.
Antimicrobial and Antifungal Activity
Derivatives of both heterocyclic systems have demonstrated promising activity against a range of bacterial and fungal pathogens. The available data suggests that the nature and position of substituents on the core ring structure play a crucial role in determining the potency and spectrum of antimicrobial action.
Table 1: Antimicrobial and Antifungal Activity of Representative Derivatives
| Compound Class | Representative Derivative | Test Organism | Activity (MIC in µg/mL) | Reference |
| Oxazolo[4,5-b]pyridine | 2-(Substituted phenyl)oxazolo[4,5-b]pyridines | Staphylococcus aureus (MRSA) | 1-2 | [1] |
| Thiazolo[4,5-b]pyridine | 5-Methyl-7-(4-nitrophenyl)-3H-thiazolo[4,5-b]pyridin-2-one | Pseudomonas aeruginosa | ~0.06 | [2] |
| Thiazolo[4,5-b]pyridine | 5-Methyl-7-(4-nitrophenyl)-3H-thiazolo[4,5-b]pyridin-2-one | Escherichia coli | ~0.06 | [2] |
Note: The presented data is for derivatives and not the parent compounds. MIC values are converted from µM for comparison where necessary.
Cytotoxic Activity
The cytotoxic potential of these compounds has been investigated against various cancer cell lines. The data indicates that both scaffolds can serve as a basis for the development of potent anticancer agents.
Table 2: Cytotoxic Activity of Representative Derivatives
| Compound Class | Representative Derivative | Cell Line | Activity (IC50 in µM) | Reference |
| Thiazolo[5,4-b]pyridine | 6r (a complex derivative) | GIST-T1 (Gastrointestinal Stromal Tumor) | 0.02 | [3] |
| Thiazolo[5,4-b]pyridine | 6r (a complex derivative) | HMC1.2 (Mast Cell Leukemia) | 1.15 | [3] |
| Oxazolo[5,4-d]pyrimidine | A 2,7-disubstituted derivative (3g) | HT29 (Colon Carcinoma) | 58.4 | [4] |
Note: The presented data is for derivatives and not the parent compounds. Direct comparison is challenging due to the different derivatives and cell lines used in various studies.
Potential Signaling Pathways
Given their structural similarity to purines, it is plausible that these compounds could interact with enzymes involved in nucleic acid metabolism or protein kinases, which are often implicated in cell proliferation and survival pathways. For instance, some fused pyridine derivatives have been shown to inhibit kinases like Janus kinase (JAK) or act as topoisomerase inhibitors.
Caption: A potential mechanism of action via protein kinase inhibition.
Experimental Protocols
General Synthesis of this compound
A mixture of 2-amino-3-hydroxypyridine and a slight excess of acetic anhydride is heated under reflux for several hours. The reaction mixture is then cooled, and the product is isolated by neutralization followed by extraction with an organic solvent. Purification is typically achieved by column chromatography or recrystallization.
General Synthesis of 2-Methylthiazolo[4,5-b]pyridine
2-Amino-3-mercaptopyridine is reacted with acetic anhydride or acetyl chloride in a suitable solvent, such as pyridine or dimethylformamide. The reaction is often carried out at an elevated temperature to facilitate cyclization. The product is then isolated and purified using standard techniques.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Conclusion
While a definitive, direct comparison of the biological activities of this compound and 2-Methylthiazolo[4,5-b]pyridine is not yet available in the scientific literature, the analysis of their derivatives provides valuable insights. Both heterocyclic systems serve as promising scaffolds for the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research. The thio-analog often exhibits enhanced biological activity, which may be attributed to the unique properties of the sulfur atom. However, the specific biological effects are highly dependent on the nature and placement of substituents on the core ring. Further research involving the direct comparative evaluation of these parent compounds and their simple derivatives is warranted to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the In Vitro Antibacterial Efficacy of 2-(Substituted Phenyl) Oxazolo[4,5-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial activity. Among these, 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives have emerged as a promising class of compounds. This guide provides an objective in vitro evaluation of these derivatives, comparing their performance against established antibacterial agents and detailing the experimental protocols for their assessment.
Performance Comparison: Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy of the 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives is compared with that of common antibiotics: Ampicillin, Streptomycin, Gentamicin, and Ciprofloxacin. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, is compiled from various studies. It is important to note that direct comparisons are most accurate when data is sourced from the same study using identical methodologies.
Table 1: Antibacterial Activity of 2-(p-Substituted-Phenyl) Oxazolo[4,5-b]pyridine Derivatives Against Gram-Negative Bacteria [1]
| Compound (Substituent) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | K. pneumoniae (MIC µg/mL) |
| H | 12.5 | 25 | 6.2 |
| 4-CH3 | 12.5 | 25 | 6.2 |
| 4-OCH3 | 6.2 | 12.5 | 3.1 |
| 4-Cl | 6.2 | 12.5 | 3.1 |
| 4-F | 3.1 | 6.2 | 3.1 |
| 4-NO2 | 25 | 50 | 12.5 |
Table 2: Antibacterial Activity of Selected Oxazolo[4,5-b]pyridine Analogs [2][3]
| Compound | Target Organism | MIC (µg/mL) |
| Analog 4b, 4g, 4h, 4i, 4j, 4l, 4r, 4t | Bacterial Pathogens | 1-2 |
| Analog 4l | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 |
| Analog 4l | Vancomycin-resistant Staphylococcus aureus (VRSA) | 1 |
Table 3: Comparative MIC Values of Standard Antibiotics Against Reference Strains
| Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| Ampicillin | Escherichia coli ATCC 25922 | 4 | [2] |
| Streptomycin | Escherichia coli ATCC 25922 | 32 | [2] |
| Gentamicin | Pseudomonas aeruginosa ATCC 27853 | ≤1 - 8 | [4] |
| Ciprofloxacin | Methicillin-sensitive S. aureus (MSSA) Newman | 0.25 | [5][6] |
| Ciprofloxacin | Methicillin-resistant S. aureus (MRSA) N315 | 1 | [5][6] |
| Ciprofloxacin | Methicillin-resistant S. aureus (MRSA) | 0.25 - 0.5 | [7] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antimicrobial agents. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the standard procedure.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Test Compounds: 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives and standard antibiotics are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Bacterial Strains: Standardized bacterial strains (e.g., ATCC strains) are cultured on appropriate agar plates.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most aerobic bacteria.
-
96-Well Microtiter Plates: Sterile, flat-bottomed microtiter plates are used for the assay.
2. Inoculum Preparation:
-
A few colonies of the test bacterium are inoculated into a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Serial two-fold dilutions of the test compounds and standard antibiotics are prepared in CAMHB directly in the 96-well plates. A range of concentrations is typically tested.
-
A positive control well (containing only the bacterial inoculum in broth) and a negative control well (containing only sterile broth) are included on each plate.
-
The prepared bacterial inoculum is added to each well (except the negative control).
-
The plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This is observed as the absence of turbidity in the well.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro evaluation of the antibacterial agents.
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationship and Mechanism of Action
Preliminary studies suggest that the antibacterial activity of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives may be attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. The nature and position of the substituent on the phenyl ring significantly influence the antibacterial potency, with electron-withdrawing groups such as fluoro and chloro often enhancing activity. Further quantitative structure-activity relationship (QSAR) studies are ongoing to optimize this promising scaffold for the development of new antibacterial agents.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Substituted Oxazolo[4,5-b]pyridine Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-substituted oxazolo[4,5-b]pyridine derivatives, with a focus on their potential as anticancer agents. While direct and extensive SAR studies on 2-methyloxazolo[4,5-b]pyridine derivatives are limited in the readily available literature, this guide synthesizes data from studies on various 2-substituted analogs to provide valuable insights for researchers in the field. The information presented is supported by experimental data from peer-reviewed research, detailed experimental protocols, and visualizations of relevant biological pathways.
Structure-Activity Relationship (SAR) Insights
The biological activity of oxazolo[4,5-b]pyridine derivatives is significantly influenced by the nature of the substituent at the 2-position of the oxazole ring. The available data suggests that this position is a key site for modification to modulate potency and selectivity against various cancer-related targets.
Anticancer Activity
Studies on a series of 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives have identified them as potential antitumor agents that target human DNA topoisomerase IIα (hTopo IIα)[1]. Furthermore, the incorporation of triazole and chalcone moieties at the 2-position has yielded compounds with significant cytotoxic effects against various cancer cell lines[2][3].
Table 1: Anticancer Activity of 2-(Substituted Phenyl)oxazolo[4,5-b]pyridine Derivatives against hTopo IIα
| Compound ID | 2-Position Substituent | IC50 (µM) for hTopo IIα Inhibition | Reference |
| 2i | 4-Butylphenyl | 2 | [1] |
| Etoposide | (Reference Drug) | >2 | [1] |
Table 2: Anticancer Activity of Oxazolo[4,5-b]pyridine-Triazole Derivatives (MTT Assay)
| Compound ID | 2-Position Substituent | Cell Line | IC50 (µM) | Reference |
| 18a | 1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl | PC3 (Prostate) | 1.23 | [2] |
| A549 (Lung) | 2.56 | [2] | ||
| MCF-7 (Breast) | 3.12 | [2] | ||
| DU-145 (Prostate) | 1.54 | [2] | ||
| 18b | 1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl | PC3 (Prostate) | 1.15 | [2] |
| A549 (Lung) | 2.13 | [2] | ||
| MCF-7 (Breast) | 3.01 | [2] | ||
| DU-145 (Prostate) | 1.48 | [2] | ||
| Etoposide | (Reference Drug) | PC3 (Prostate) | 4.21 | [2] |
| A549 (Lung) | 5.68 | [2] | ||
| MCF-7 (Breast) | 6.34 | [2] | ||
| DU-145 (Prostate) | 4.87 | [2] |
Table 3: Anticancer Activity of Chalcone Incorporated 1,2,4-Thiadiazole-Oxazolo[4,5-b]pyridine Derivatives (MTT Assay)
| Compound ID | 2-Position Substituent (Linked via 1,2,4-thiadiazole) | Cell Line | IC50 (µM) | Reference |
| 10b | 3-(4-Chlorophenyl)propenone | MCF-7 (Breast) | 0.015 ± 0.0015 | [3] |
| A549 (Lung) | 0.013 ± 0.0013 | [3] | ||
| Colo-205 (Colon) | 0.019 ± 0.0018 | [3] | ||
| A2780 (Ovarian) | 0.021 ± 0.0023 | [3] | ||
| 10c | 3-(4-Methoxyphenyl)propenone | MCF-7 (Breast) | 0.023 ± 0.0021 | [3] |
| A549 (Lung) | 0.021 ± 0.0019 | [3] | ||
| Colo-205 (Colon) | 0.028 ± 0.0025 | [3] | ||
| A2780 (Ovarian) | 0.031 ± 0.0028 | [3] | ||
| Etoposide | (Reference Drug) | MCF-7 (Breast) | 0.13 ± 0.017 | [3] |
| A549 (Lung) | 0.21 ± 0.023 | [3] | ||
| Colo-205 (Colon) | 2.14 ± 0.113 | [3] | ||
| A2780 (Ovarian) | 3.08 ± 0.135 | [3] |
From the data, it is evident that aryl and extended aromatic systems at the 2-position of the oxazolo[4,5-b]pyridine core can lead to potent anticancer activity. The presence of specific substitutions on the phenyl ring, such as a butyl group in the case of hTopo IIα inhibitors, or chloro and methoxy groups in the chalcone series, significantly influences the cytotoxic potency.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-substituted oxazolo[4,5-b]pyridine derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a further 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as DMSO or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Human Topoisomerase IIα (hTopo IIα) Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by hTopo IIα.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), ATP, and an assay buffer in a microcentrifuge tube.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations. A known hTopo IIα inhibitor (e.g., etoposide) is used as a positive control, and a vehicle control is also included.
-
Enzyme Addition: The reaction is initiated by the addition of purified hTopo IIα enzyme.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The DNA products are separated by electrophoresis on an agarose gel.
-
Visualization and Analysis: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The inhibition of enzyme activity is determined by the decrease in the amount of relaxed DNA and the persistence of the supercoiled DNA band compared to the control. The IC50 value is the concentration of the compound that causes 50% inhibition of the enzyme's activity.
Signaling Pathways and Experimental Workflow
The anticancer activity of oxazolo[4,5-b]pyridine derivatives and their analogs can be attributed to their interaction with various cellular signaling pathways. For instance, structurally related thiazolo[5,4-b]pyridines have been shown to be potent inhibitors of phosphoinositide 3-kinase (PI3K) and c-KIT, both of which are crucial in cancer cell proliferation and survival.
Caption: PI3K/Akt Signaling Pathway and Potential Inhibition by Oxazolo[4,5-b]pyridine Derivatives.
Caption: c-KIT Signaling Pathway and Potential Inhibition by Oxazolo[4,5-b]pyridine Derivatives.
Caption: General Experimental Workflow for the Development of Oxazolo[4,5-b]pyridine-based Anticancer Agents.
Conclusion
The 2-substituted oxazolo[4,5-b]pyridine scaffold represents a promising starting point for the development of novel anticancer agents. The available structure-activity relationship data, although not exhaustive for the 2-methyl substitution, indicates that modifications at the 2-position with various aryl and heterocyclic moieties can lead to compounds with potent cytotoxic and enzyme-inhibitory activities. Further systematic exploration of substituents at this position, including small alkyl groups like methyl, is warranted to fully elucidate the SAR and to optimize the therapeutic potential of this class of compounds. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers engaged in the discovery and development of new oxazolo[4,5-b]pyridine-based cancer therapies.
References
A Comparative Analysis: 2-Methyloxazolo[4,5-b]pyridine Derivatives versus Etoposide as hTopo IIα Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of emerging 2-methyloxazolo[4,5-b]pyridine derivatives and the well-established anticancer drug, etoposide, in their roles as inhibitors of human topoisomerase IIα (hTopo IIα). This analysis is supported by experimental data on enzyme inhibition and cytotoxicity, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction to hTopo IIα Inhibition
Human topoisomerase IIα is a critical enzyme in cell division, responsible for managing DNA topology by creating transient double-strand breaks to allow for strand passage, thereby resolving knots and tangles.[1] This function is particularly vital in rapidly proliferating cancer cells. Etoposide, a widely used chemotherapeutic agent, functions as a "topoisomerase poison." It stabilizes the transient covalent complex formed between hTopo IIα and DNA, which prevents the re-ligation of the DNA strands.[1][2] This leads to an accumulation of DNA double-strand breaks, triggering cell cycle arrest and ultimately, apoptosis.[1][2] The quest for novel hTopo IIα inhibitors with improved efficacy and reduced side effects has led to the investigation of various heterocyclic compounds, including the this compound scaffold.
Comparative Performance: Quantitative Data
The following tables summarize the inhibitory activity of selected 2-substituted oxazolo[4,5-b]pyridine derivatives against hTopo IIα and their cytotoxic effects on various cancer cell lines, with etoposide as the benchmark.
Table 1: hTopo IIα Inhibitory Activity
| Compound | IC50 (µM) vs. hTopo IIα | Reference |
| 2-(4-butylphenyl)oxazolo[4,5-b]pyridine (Compound 1) | 2 | [3][4] |
| Etoposide | >2 | [3][4] |
Lower IC50 values indicate greater inhibitory potency.
Table 2: Cytotoxicity Against Human Cancer Cell Lines (IC50 in µM)
| Compound | A549 (Lung) | HeLa (Cervical) | WiDr (Colon) | MCF-7 (Breast) | PC3 (Prostate) | DU-145 (Prostate) | Reference(s) |
| 2-(4-butylphenyl)oxazolo[4,5-b]pyridine (Compound 1) | >100 | >100 | >100 | >100 | - | - | [3][4] |
| 1-((2-(4-chlorophenyl)oxazolo[4,5-b]pyridin-5-yl)methyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole (Compound 2a) | 1.83 | - | - | 2.89 | 1.12 | 3.14 | [5] |
| 1-((2-(4-chlorophenyl)oxazolo[4,5-b]pyridin-5-yl)methyl)-4-(p-tolyl)-1H-1,2,3-triazole (Compound 2b) | 2.11 | - | - | 3.12 | 1.89 | 3.87 | [5] |
| Etoposide | 3.49 - 139.54 | 209.90 | - | 150 | - | - | [6][7][8] |
Note: IC50 values for etoposide can vary significantly based on experimental conditions and exposure times.
Key Findings from Experimental Data
The available data indicates that certain 2-substituted oxazolo[4,5-b]pyridine derivatives exhibit potent inhibition of hTopo IIα, in some cases surpassing that of etoposide. For instance, 2-(4-butylphenyl)oxazolo[4,5-b]pyridine (Compound 1) demonstrates a lower IC50 value for hTopo IIα inhibition than etoposide.[3][4] However, this enhanced enzymatic inhibition did not translate to cytotoxic activity in the tested cancer cell lines, where its IC50 values were greater than 100 µM.[3][4]
Conversely, other derivatives, such as the oxazolo[4,5-b]pyridine-triazole hybrids (Compounds 2a and 2b), displayed promising cytotoxic activity against a panel of cancer cell lines, with IC50 values in the low micromolar range, comparable to or better than etoposide in some cases.[5] This suggests that while the core oxazolo[4,5-b]pyridine structure is a promising scaffold for hTopo IIα inhibition, the nature of the substitutions plays a critical role in the overall cytotoxic effect of the molecule.
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the experimental processes used to evaluate these compounds, the following diagrams are provided.
Etoposide-Induced Apoptotic Signaling Pathway
Etoposide-induced DNA damage triggers a cascade of events leading to programmed cell death. The intrinsic pathway of apoptosis is a key mechanism, initiated by the release of cytochrome c from the mitochondria. This activates a caspase cascade, ultimately leading to the execution of apoptosis.
Caption: Etoposide-induced apoptotic signaling pathway.
Experimental Workflow for Inhibitor Evaluation
The evaluation of novel hTopo IIα inhibitors typically follows a standardized workflow, from initial enzymatic assays to cellular cytotoxicity and mechanistic studies.
Caption: Experimental workflow for inhibitor evaluation.
Experimental Protocols
Human Topoisomerase IIα (hTopo IIα) Relaxation Assay
This assay measures the inhibition of hTopo IIα-mediated relaxation of supercoiled plasmid DNA.
Materials:
-
Human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/mL albumin)
-
ATP solution (e.g., 10 mM)
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% glycerol)
-
Test compounds (dissolved in DMSO)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose gel (1%) in TBE buffer
-
Ethidium bromide staining solution
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, and supercoiled pBR322 DNA in sterile water.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add the test compounds at various concentrations (and a DMSO control) to the tubes.
-
Dilute the hTopo IIα enzyme in dilution buffer and add it to the reaction tubes to initiate the reaction. A no-enzyme control should also be included.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop buffer/loading dye and chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
The intensity of the supercoiled and relaxed DNA bands is quantified to determine the percentage of inhibition, from which the IC50 value is calculated.[9]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.
-
The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel hTopo IIα inhibitors. While initial findings show that some derivatives have superior enzymatic inhibitory activity compared to etoposide, a significant challenge remains in translating this potency into effective cytotoxicity. The disparity between enzymatic inhibition and cellular activity highlights the complex interplay of factors, including cell permeability, metabolic stability, and potential off-target effects, that contribute to a compound's overall anticancer profile. Future research should focus on optimizing the substitutions on the oxazolo[4,5-b]pyridine core to enhance cytotoxic effects while retaining potent hTopo IIα inhibition, with the ultimate goal of developing more effective and less toxic cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptosis - Wikipedia [en.wikipedia.org]
- 3. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. apexbt.com [apexbt.com]
- 7. netjournals.org [netjournals.org]
- 8. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inspiralis.com [inspiralis.com]
Comparative Cross-Reactivity Profiling of Thiazolo[4,5-b]pyridine Based Kinase Inhibitors and Other Multi-Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Thiazolo[4,5-b]pyridine Derivative's Performance Against Established Multi-Kinase Inhibitors, Supported by Experimental Data and Detailed Methodologies.
This guide provides a comparative analysis of the kinase selectivity of a novel thiazolo[4,5-b]pyridine derivative, herein referred to as Compound 6r, against the well-established multi-kinase inhibitors Imatinib and Dasatinib.[1] Given the limited publicly available cross-reactivity data for 2-methyloxazolo[4,5-b]pyridine based kinase inhibitors, this guide utilizes the structurally similar and well-characterized thiazolo[4,5-b]pyridine scaffold as a representative example. The primary focus of this comparison is on kinases relevant to cancer signaling pathways, such as c-KIT and BCR-ABL.[1][2] Understanding the selectivity profile of these inhibitors is crucial for elucidating their mechanisms of action, predicting potential off-target effects, and guiding further drug development efforts.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the available quantitative data on the enzymatic inhibitory activity (IC50) and anti-proliferative activity (GI50) of the selected compounds against various kinases and cancer cell lines. Lower IC50 and GI50 values are indicative of higher potency.
Table 1: Enzymatic Inhibitory Activity (IC50) Against c-KIT Kinase
| Compound/Drug | c-KIT (Wild-Type) IC50 (µM) | c-KIT (V560G/D816V Mutant) IC50 (µM) |
| Compound 6r | Not Reported | 4.77 |
| Imatinib | 0.27 | 37.93 |
| Sunitinib | 0.14 | 3.98 |
| Data for Compound 6r, Imatinib, and Sunitinib sourced from a study on thiazolo[5,4-b]pyridine derivatives.[3] |
Table 2: Anti-Proliferative Activity (GI50) in c-KIT-Dependent Cancer Cell Lines
| Compound/Drug | GIST-T1 (c-KIT exon 11 mutation) GI50 (µM) | HMC1.2 (c-KIT V560G/D816V mutation) GI50 (µM) |
| Compound 6r | 0.23 | 1.15 |
| Imatinib | 0.03 | 27.10 |
| Sunitinib | 0.02 | 0.49 |
| Data for Compound 6r, Imatinib, and Sunitinib sourced from a study on thiazolo[5,4-b]pyridine derivatives.[3] |
Table 3: Comparative Kinase Selectivity Profile of Dasatinib
| Kinase | Dasatinib IC50 (nM) |
| BCR-ABL | <1 |
| SRC | 0.5 |
| c-KIT | 5 |
| PDGFRβ | 28 |
| EPHB4 | 30 |
| Dasatinib is a potent inhibitor of BCR-ABL and SRC family kinases.[2][4] Note: This table presents a selection of key targets for Dasatinib. A comprehensive kinome scan would reveal a broader inhibition profile. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of these kinase inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.
-
Materials:
-
Purified recombinant kinase (e.g., c-KIT).
-
Specific peptide or protein substrate for the kinase.
-
Test compounds (Compound 6r, Imatinib, Sunitinib, Dasatinib) dissolved in DMSO.
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP.
-
ATP solution.
-
96-well or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a solution such as phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
The percentage of kinase inhibition is calculated relative to a DMSO control (no inhibitor), and IC50 values are determined by fitting the data to a dose-response curve.[3]
-
Cell-Based Anti-Proliferative Assay
This assay determines the concentration of a compound required to inhibit the growth of a cancer cell line by 50% (GI50).
-
Materials:
-
Cancer cell lines (e.g., GIST-T1, HMC1.2).
-
Appropriate cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
Reagents for a cell viability assay (e.g., Sulforhodamine B (SRB), MTT, or CellTiter-Glo).
-
96-well cell culture plates.
-
Plate reader.
-
-
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. A vehicle control (DMSO) is included.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
After the incubation period, perform a cell viability assay. For the SRB assay:
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB dye.
-
Wash away the unbound dye and solubilize the protein-bound dye.
-
-
Measure the absorbance or luminescence using a plate reader.
-
The percentage of growth inhibition is calculated relative to the vehicle-treated cells, and GI50 values are determined from the dose-response curve.
-
Kinase Selectivity Profiling (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is proportional to kinase activity.[5][6][7] This can be used to screen inhibitors against a large panel of kinases.
-
Assay Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, and the newly synthesized ATP is quantified in a luciferase reaction, producing a luminescent signal.[5][6][7]
-
Procedure:
-
Kinase Reaction: Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the test inhibitor at a fixed concentration (for single-point screening) or in a dose-response format.
-
Reaction Termination and ATP Depletion: After incubation, add an equal volume of ADP-Glo™ Reagent to each well. This stops the kinase reaction and eliminates any unconsumed ATP. Incubate for 40 minutes at room temperature.[5]
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP produced. Incubate for 30-60 minutes at room temperature.[5]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The inhibitory effect of the compound is determined by the reduction in the luminescent signal compared to a control reaction without the inhibitor.
-
Mandatory Visualization
The following diagrams illustrate a key signaling pathway targeted by the compared inhibitors and a typical workflow for cross-reactivity profiling.
Caption: Simplified c-KIT signaling pathway and points of inhibition.
Caption: General workflow for kinase inhibitor cross-reactivity profiling.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dasatinib (Sprycel) | GIST Support International [gistsupport.org]
- 3. benchchem.com [benchchem.com]
- 4. A narrative review on adverse effects of dasatinib with a focus on pharmacotherapy of dasatinib-induced pulmonary toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. promega.com [promega.com]
Validating Molecular Docking: A Comparative Guide for Oxazolo[4,5-b]pyridine Analogs Targeting c-KIT
For Researchers, Scientists, and Drug Development Professionals
The validation of in silico molecular docking predictions with robust experimental data is a cornerstone of modern drug discovery. This guide provides a comparative analysis of a thiazolo[5,4-b]pyridine derivative, a close analog of the 2-methyloxazolo[4,5-b]pyridine scaffold, against established kinase inhibitors. Using the c-KIT kinase, a critical target in various cancers, as a case study, we present experimental data and detailed protocols to objectively assess the predictive power of molecular docking.
Performance Comparison: Thiazolo[5,4-b]pyridine 6r vs. Standard Inhibitors
The thiazolo[5,4-b]pyridine derivative, designated as 6r , has been identified as a potent inhibitor of c-KIT, demonstrating significant activity, particularly against imatinib-resistant mutations.[1][2] To validate its predicted efficacy from molecular docking studies, its performance was benchmarked against the established c-KIT inhibitors, imatinib and sunitinib.
Table 1: Enzymatic Inhibitory Activity against c-KIT
This table summarizes the half-maximal inhibitory concentration (IC50) of compound 6r and comparator drugs against a clinically relevant imatinib-resistant double mutant of c-KIT (V560G/D816V).[1] Lower IC50 values indicate greater potency.
| Compound/Drug | c-KIT (V560G/D816V) IC50 (µM) |
| Compound 6r | 4.77 |
| Imatinib | 37.93 |
| Sunitinib | 3.98 |
Note: The IC50 of Compound 6r against wild-type c-KIT was not reported in the reviewed literature.
Table 2: Anti-proliferative Activity in c-KIT Dependent Cancer Cell Lines
This table presents the half-maximal growth inhibition (GI50) for Compound 6r and comparator drugs in the GIST-T1 (gastrointestinal stromal tumor) and HMC1.2 (mast cell leukemia) cell lines, both of which are dependent on c-KIT signaling.[1] Lower GI50 values indicate greater anti-proliferative activity.
| Compound/Drug | GIST-T1 GI50 (µM) | HMC1.2 GI50 (µM) |
| Compound 6r | 1.15 | Not Reported |
| Imatinib | 27.19 | Not Reported |
| Sunitinib | 0.004 | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for the key assays used to determine the enzymatic and cellular activity of the c-KIT inhibitors.
c-KIT Kinase Assay (Radiometric)
This biochemical assay quantifies the enzymatic activity of c-KIT and its inhibition by test compounds.
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a synthetic peptide substrate by the c-KIT kinase. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.
Procedure:
-
The recombinant c-KIT kinase is incubated with varying concentrations of the test compound (e.g., Compound 6r, imatinib, sunitinib).
-
The kinase reaction is initiated by the addition of the peptide substrate and [γ-³²P]ATP.
-
The reaction mixture is incubated for a defined period at a controlled temperature to allow for substrate phosphorylation.
-
The reaction is terminated, and the phosphorylated substrate is separated from the remaining free [γ-³²P]ATP, typically using a phosphocellulose membrane that binds the peptide.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell Viability (Anti-proliferative) Assay
This cell-based assay determines the effect of the test compounds on the proliferation and viability of cancer cells that are dependent on c-KIT signaling.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: GIST-T1 or HMC1.2 cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.[3][4]
-
Compound Treatment: The cells are treated with a serial dilution of the test compounds for a specified duration (e.g., 72 hours).[3]
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.[3]
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[3]
-
GI50 Calculation: The percentage of growth inhibition is calculated relative to untreated control cells, and the GI50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[3]
Visualizing the Validation Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams illustrate the validation workflow and the c-KIT signaling pathway.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
A Comparative Analysis of Novel Oxazolo[4,5-b]pyridine Derivatives Against Established Kinase Inhibitors
For Immediate Release
This guide presents a comprehensive benchmark analysis of newly synthesized oxazolo[4,5-b]pyridine derivatives against a panel of well-characterized, FDA-approved kinase inhibitors. The objective of this report is to furnish researchers, scientists, and drug development professionals with a thorough comparative assessment, supported by experimental data, to inform future research and development endeavors in the pursuit of novel therapeutics.
The following sections detail the inhibitory activities of these novel compounds against key kinase targets, their cytotoxic effects on various cancer cell lines, and standardized protocols for the replication of these findings.
Data Presentation: A Head-to-Head Comparison
The therapeutic potential of the novel oxazolo[4,5-b]pyridine derivatives is summarized in the following tables, juxtaposed with the performance of established kinase inhibitors. This direct comparison facilitates a clear evaluation of the potency and selectivity of these emerging compounds.
Biochemical Assay: Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is associated with various diseases, including cancer and neurodegenerative disorders. The following table compares the half-maximal inhibitory concentration (IC50) of oxazolo[4,5-b]pyridine derivatives against GSK-3β with that of the highly selective inhibitor CHIR-99021 and the broad-spectrum inhibitor Staurosporine.
| Compound/Drug | Target Kinase | IC50 (µM) |
| Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazole (Compound 4g) | GSK-3β | 0.19 |
| Oxazolo[4,5-b]pyridine-based piperazinamide (Compound 7d) | GSK-3β | 0.34 |
| CHIR-99021 | GSK-3β | 0.0067 |
| Staurosporine | Broad Spectrum | ~0.01 (Potent, but non-selective) |
Lower IC50 values indicate greater potency.
Biochemical Assay: Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition
Human dihydroorotate dehydrogenase is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for cancer therapy. While experimental IC50 values for the oxazolo[4,5-b]pyridine-triazole derivatives against hDHODH were not available in the reviewed literature, molecular docking studies have indicated their potential as efficient inhibitors.[1] For a quantitative benchmark, the IC50 value of the known hDHODH inhibitor, Brequinar, is provided.
| Compound/Drug | Target Enzyme | IC50 (nM) |
| Oxazolo[4,5-b]pyridine-triazole derivatives | hDHODH | Data not available (Promising based on molecular docking)[1] |
| Brequinar | hDHODH | 5.2 - 20[2][3] |
Lower IC50 values indicate greater potency.
Cell-Based Assay: Anti-proliferative Activity in Cancer Cell Lines
The cytotoxic effects of the novel oxazolo[4,5-b]pyridine derivatives were evaluated against a panel of human cancer cell lines and compared with the FDA-approved kinase inhibitors, Sunitinib and Gefitinib. The half-maximal inhibitory concentration (IC50) values from these cell viability assays are presented below.
| Compound/Drug | PC3 (Prostate) IC50 (µM) | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | DU-145 (Prostate) IC50 (µM) |
| Oxazolo[4,5-b]pyridine-triazole (Compound 18a) | 1.12 | 1.21 | 1.35 | 1.15 |
| Oxazolo[4,5-b]pyridine-triazole (Compound 18b) | 1.05 | 1.15 | 1.28 | 1.09 |
| Oxazolo[4,5-b]pyridine-triazole (Compound 18c) | 1.21 | 1.32 | 1.42 | 1.25 |
| Sunitinib | ~10-20 | ~7.0[1] | Data not available | Effective[4] |
| Gefitinib | Effective[5] | ~10[6] | Data not available | Data not available |
Lower IC50 values indicate greater anti-proliferative activity. Note: Direct comparison is challenging due to variations in experimental conditions across different studies.
Experimental Protocols: Ensuring Reproducibility
To facilitate the independent verification and expansion of these findings, detailed protocols for the key experimental assays are provided below.
In Vitro GSK-3β Kinase Assay (Luminescence-Based)
This protocol outlines a method to determine the in vitro inhibitory activity of test compounds against GSK-3β.
-
Reagent Preparation : Prepare a reaction buffer containing 40 mM Tris (pH 7.4), 20 mM MgCl2, and 0.1 mg/mL BSA. Prepare a stock solution of the GSK-3β substrate (e.g., a pre-phosphorylated peptide) and ATP in the reaction buffer.
-
Compound Dilution : Create a serial dilution of the test compounds and control inhibitors (e.g., CHIR-99021) in DMSO.
-
Kinase Reaction : In a 96-well plate, add the GSK-3β enzyme to the reaction buffer. Add the diluted test compounds or controls to the wells and incubate for a short period (e.g., 10 minutes) at room temperature. Initiate the kinase reaction by adding the ATP and substrate mixture. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection : Stop the kinase reaction and measure the amount of ADP produced using a commercial luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay).[7] The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol describes a colorimetric assay to assess the anti-proliferative effects of the compounds on cancer cell lines.
-
Cell Seeding : Plate cancer cells (e.g., PC3, A549, MCF-7, DU-145) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the test compounds or vehicle control (DMSO) and incubate for 72 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[8] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Pathways and Processes
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams have been generated using Graphviz.
References
- 1. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellagentech.com [cellagentech.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Sunitinib and SU11652 inhibit acid sphingomyelinase, destabilize lysosomes, and inhibit multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gefitinib inhibits the cross-talk between mesenchymal stem cells and prostate cancer cells leading to tumor cell proliferation and inhibition of docetaxel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect and mechanism of Src tyrosine kinase inhibitor sunitinib on the drug-resistance reversal of human A549/DDP cisplatin-resistant lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcriptome Profiling of Acquired Gefitinib Resistant Lung Cancer Cells Reveals Dramatically Changed Transcription Programs and New Treatment Targets - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Anti-proliferative Activity of 2-Methyloxazolo[4,5-b]pyridine Analogs and Related Derivatives in Cancer Cell Lines
The quest for novel and effective anti-cancer agents has led to the exploration of various heterocyclic compounds, with the oxazolo[4,5-b]pyridine scaffold emerging as a promising pharmacophore. This guide provides a comparative analysis of the anti-proliferative activity of 2-methyloxazolo[4,5-b]pyridine analogs and structurally related compounds against various cancer cell lines. The data presented is compiled from recent studies, offering a valuable resource for researchers and professionals in drug discovery and development.
Quantitative Analysis of Anti-proliferative Activity
The efficacy of novel synthesized compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of various oxazolo[4,5-b]pyridine analogs and related derivatives across a panel of human cancer cell lines.
Table 1: Chalcone-Based Oxazolo[4,5-b]pyridine Derivatives
| Compound | SiHa (Cervical) IC50 (µM) | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Colo-205 (Colon) IC50 (µM) |
| 11a | Active | Active | Active | Active |
| 11b | 0.03 | 0.42 | 0.15 | 0.09 |
| 11c | Active | Active | Active | Active |
| 11d | Active | Active | Active | Active |
| 11i | Active | Active | Active | Active |
| 11j | Active | Active | Active | Active |
| Etoposide | - | - | - | - |
Note: "Active" indicates that the compound showed cytotoxic activity, but specific IC50 values were not provided in the summary. Compound 11b, with a 3,4,5-trimethoxyphenyl substitution, demonstrated the highest potency.[1]
Table 2: Oxazolo[4,5-b]pyridine-Triazole Derivatives
| Compound | PC3 (Prostate) IC50 (µM) | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | DU-145 (Prostate) IC50 (µM) |
| 13a | 0.0071 | 0.0094 | 0.0083 | 0.086 |
| 18a | Promising | Promising | Promising | Promising |
| 18b | Promising | Promising | Promising | Promising |
| 18c | Promising | Promising | Promising | Promising |
| 18d | Promising | Promising | Promising | Promising |
| 18e | Promising | Promising | Promising | Promising |
| 18i | Promising | Promising | Promising | Promising |
| Etoposide | Positive Control | Positive Control | Positive Control | Positive Control |
Note: "Promising" indicates that the compounds displayed notable anticancer activities.[1][2] Compound 13a exhibited particularly high potency across all tested cell lines.[1]
Table 3: Thiazolo[5,4-b]pyridine Derivatives Targeting c-KIT
| Compound | GIST-T1 (Gastrointestinal Stromal Tumor) GI50 (µM) | HMC1.2 (Mast Cell Leukemia) GI50 (µM) |
| 6k | - | > Sunitinib |
| 6o | - | > Sunitinib |
| 6r | Comparable to Imatinib | 1.15 |
| 6s | Comparable to Imatinib | > Sunitinib |
| 7c | Comparable to Imatinib | > Sunitinib |
| Imatinib | 0.02 | 27.10 |
| Sunitinib | - | 2.53 |
Note: GI50 is the concentration for 50% of maximal inhibition of cell proliferation. Compound 6r showed significant activity against the imatinib-resistant HMC1.2 cell line.[3]
Experimental Protocols
The evaluation of the anti-proliferative activity of the synthesized compounds was primarily conducted using the MTT assay.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., PC3, A549, MCF-7, DU-145) are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 18a-j) and a positive control (e.g., Etoposide) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the MTT to be metabolized by viable cells into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability versus the compound concentration.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of the anti-proliferative activity of the oxazolo[4,5-b]pyridine analogs.
Caption: Workflow for Synthesis and Anti-proliferative Evaluation.
Targeted Signaling Pathway: c-KIT Inhibition
Several thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of the c-KIT receptor tyrosine kinase, a key target in gastrointestinal stromal tumors (GIST).[3] The diagram below illustrates the proposed mechanism of action.
Caption: Inhibition of c-KIT Signaling by Thiazolo[5,4-b]pyridine Analogs.
References
Safety Operating Guide
Proper Disposal of 2-Methyloxazolo[4,5-b]pyridine: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Methyloxazolo[4,5-b]pyridine could not be located in the public domain. The following disposal procedures are based on general safety protocols for pyridine-containing compounds and related heterocyclic chemicals. Researchers, scientists, and drug development professionals must consult the official SDS provided by the manufacturer and their institution's Environmental Health and Safety (EHS) department for specific guidance.
The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and regulatory compliance. For this compound, a heterocyclic compound, a cautious approach in line with the handling of pyridine derivatives is recommended. This guide provides essential, immediate safety and logistical information for its disposal.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Pure this compound and any solutions containing this compound should be treated as hazardous chemical waste.
-
Segregate this waste from other chemical waste streams to avoid incompatible reactions. Do not mix with strong oxidizing agents or strong acids.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled waste container. The container material should be compatible with pyridine-based compounds (e.g., glass or polyethylene).
-
The container must be sealed to prevent the release of vapors.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Note any other components present in the waste solution.
-
-
Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.
-
Keep the waste container away from sources of ignition, as pyridine derivatives can be flammable.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures for chemical waste pickup. This typically involves submitting a request to the EHS department.
-
Do not dispose of this compound down the drain or in regular trash.
-
Potential Hazards of Pyridine Derivatives
While specific quantitative data for this compound is not available, the following table summarizes the general hazards associated with pyridine and its derivatives.
| Hazard Category | Description |
| Health Hazards | Harmful if swallowed, inhaled, or in contact with skin. Can cause irritation to the skin, eyes, and respiratory tract. Potential for long-term health effects with prolonged exposure. |
| Flammability | Pyridine-based compounds are often flammable liquids and vapors. Keep away from heat, sparks, and open flames. |
| Reactivity | May react violently with strong oxidizing agents and strong acids. |
| Environmental Hazards | Potentially harmful to aquatic life. Prevent release into the environment. |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Essential Safety and Operational Guidance for 2-Methyloxazolo[4,5-b]pyridine
I. Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is the consistent and correct use of personal protective equipment. The following table summarizes the recommended PPE for handling 2-Methyloxazolo[4,5-b]pyridine.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory at all times. A face shield should be worn when there is a risk of splashing.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[1] |
| Body Protection | Laboratory Coat | A flame-retardant and antistatic lab coat should be worn to protect skin and clothing.[3] |
| Respiratory Protection | Fume Hood / Respirator | All handling of this compound should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][4] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required in the laboratory. |
II. Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is crucial for minimizing risk and protecting the environment.
A. Handling Procedures:
-
Engineering Controls: All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][4] Eyewash stations and safety showers must be readily accessible.[4]
-
Safe Handling:
-
Storage: Store the compound in a tightly closed container in a dry, well-ventilated place, away from heat and sources of ignition.[1][2][3]
B. Disposal Plan:
-
Waste Collection: Collect all waste containing this compound in a suitable, labeled, and closed container.
-
Disposal Method: Dispose of chemical waste in accordance with all applicable local, state, and federal regulations.[5] Do not pour waste down the drain.[5] It is recommended to use a licensed chemical disposal company.
III. Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Incident | First Aid and Emergency Response |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2][4] |
| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[1][2][3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][2] |
| Spill | Evacuate the area. Ensure adequate ventilation. Remove all sources of ignition.[1] Use personal protective equipment. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.[5] Prevent the spill from entering drains. |
IV. Workflow and Risk Assessment
To ensure safe handling, a clear workflow and risk assessment process should be in place.
Caption: Experimental Workflow for Safe Handling of this compound.
Caption: Logical Relationship for Risk Assessment of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
